molecular formula C24H48O13 B2833604 m-PEG11-acid CAS No. 2280998-74-3

m-PEG11-acid

Cat. No.: B2833604
CAS No.: 2280998-74-3
M. Wt: 544.635
InChI Key: XTRVAOVFCQZNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M-PEG11-acid is a useful research compound. Its molecular formula is C24H48O13 and its molecular weight is 544.635. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O13/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-24(25)26/h2-23H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRVAOVFCQZNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

m-PEG11-acid as a Linker: A Technical Guide to its Mechanism of Action and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule plays a pivotal role in the overall efficacy, safety, and pharmacokinetic profile of the conjugate. The m-PEG11-acid linker is a discrete polyethylene glycol (PEG) derivative that has gained attention for its utility in bioconjugation. This technical guide provides an in-depth overview of the mechanism of action of this compound as a non-cleavable linker, supported by quantitative data from analogous PEG linkers, detailed experimental protocols, and visual diagrams to elucidate key processes.

Core Properties and Mechanism of Action

The this compound linker is characterized by a methoxy-terminated polyethylene glycol chain of eleven ethylene glycol units, ending in a carboxylic acid functional group. This structure imparts several desirable properties to the resulting bioconjugate.

Mechanism of Action:

The primary mechanism of action of this compound as a linker involves the formation of a stable amide bond between its terminal carboxylic acid and a primary amine on a target molecule, such as a lysine residue on an antibody or a synthetic amine handle on a small molecule drug. This reaction is typically facilitated by the use of carbodiimide chemistry, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The process can be summarized in two key steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate.

  • Amide Bond Formation: This intermediate can directly react with a primary amine. However, to improve reaction efficiency and stability of the intermediate in aqueous solutions, NHS is added to convert the O-acylisourea into a more stable NHS ester. This semi-stable NHS ester then readily reacts with a primary amine on the target molecule to form a highly stable amide bond, releasing NHS as a byproduct.

As a non-cleavable linker , this compound forms a permanent covalent bond between the conjugated molecules. In the context of an ADC, this means that the cytotoxic payload is only released upon the complete degradation of the antibody backbone within the lysosome of the target cell. This mechanism of action is believed to enhance the stability of the ADC in systemic circulation, minimizing premature drug release and associated off-target toxicity.[1][2]

The PEG component of the linker serves several critical functions:

  • Enhanced Hydrophilicity: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drug payloads and the resulting conjugate, reducing the propensity for aggregation.[3]

  • Improved Pharmacokinetics: The PEG moiety increases the hydrodynamic volume of the conjugate, which can prolong its circulation half-life by reducing renal clearance.[3]

  • Reduced Immunogenicity: The flexible PEG chain can mask potential epitopes on the drug or the antibody, potentially reducing the immunogenicity of the conjugate.

Quantitative Data on PEG Linkers in ADCs

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

LinkerClearance (mL/day/kg)Half-life (t½) (days)
No PEG~15Not Reported
PEG2~10Not Reported
PEG4~7Not Reported
PEG8~5Not Reported
PEG12 ~5 ~10
PEG24~5Not Reported

Data adapted from a study on ADCs with varying PEG linker lengths, demonstrating that increasing PEG length up to a certain point can decrease clearance and improve half-life. The data for PEG12 is highlighted as the closest analogue to this compound.

Table 2: In Vivo Stability of Non-Cleavable vs. Cleavable Linkers

Linker TypeConjugateHalf-life (t½) in Human PlasmaReference
Non-cleavable (Thioether) Trastuzumab-DM1 (T-DM1) ~6 days (for deconjugation) [4]
Cleavable (Hydrazone)Phenylketone-derived hydrazone linker~2 days
Cleavable (Carbonate)Sacituzumab govitecan~36 hours
Cleavable (Silyl ether)Novel silyl ether linker-MMAE conjugate>7 days

This table illustrates the generally high stability of non-cleavable linkers compared to some cleavable linkers in human plasma.

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to an antibody and the subsequent characterization of the resulting ADC.

Protocol 1: EDC/NHS-Mediated Conjugation of this compound to an Antibody

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare a solution of the antibody in Reaction Buffer at a concentration of 2-10 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, dissolve the desired amount of this compound in Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Antibody:

    • Immediately add the activated this compound-NHS ester solution to the antibody solution. A 10 to 20-fold molar excess of the linker to the antibody is a common starting point, but this should be optimized.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the ADC:

    • Remove excess linker and other small molecule reagents by size-exclusion chromatography (e.g., using a desalting column) or by dialysis against PBS.

Protocol 2: Characterization of the this compound ADC

1. Determination of Drug-to-Antibody Ratio (DAR):

  • UV-Vis Spectroscopy: If the drug has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and the λmax of the drug).

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated drugs, allowing for the determination of the distribution of DAR values.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC can provide a precise measurement of the mass of the conjugate, from which the DAR can be calculated.

2. Analysis of Aggregation:

  • Size-Exclusion Chromatography (SEC): SEC is used to separate monomers from aggregates and fragments, providing a quantitative measure of the purity and stability of the ADC.

3. In Vitro Stability Assessment:

  • Incubate the ADC in plasma from the relevant species (e.g., human, mouse) at 37°C.

  • At various time points, analyze the samples by an appropriate method (e.g., ELISA to quantify intact ADC or LC-MS to measure free drug) to determine the rate of drug deconjugation.

Visualizations

Conjugation Workflow

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Antibody cluster_purification Step 3: Purification mPEG_acid This compound Activated_linker m-PEG11-NHS Ester mPEG_acid->Activated_linker Activation (15-30 min, RT) EDC_NHS EDC / NHS EDC_NHS->Activated_linker ADC_crude Crude ADC Activated_linker->ADC_crude Conjugation (2h RT or O/N 4°C) Antibody Antibody (e.g., IgG) Antibody->ADC_crude ADC_purified Purified ADC ADC_crude->ADC_purified SEC or Dialysis Excess_reagents Excess Reagents

Caption: Workflow for the synthesis and purification of an antibody-drug conjugate using this compound.

Mechanism of Action of a Non-Cleavable ADC

G cluster_extracellular Extracellular Space cluster_cellular Tumor Cell cluster_endosome Endosome cluster_lysosome Lysosome ADC ADC with This compound Linker Receptor Tumor Cell Receptor ADC->Receptor 1. Binding ADC_internalized Internalized ADC Receptor->ADC_internalized 2. Internalization Degradation Antibody Degradation ADC_internalized->Degradation 3. Trafficking Payload_release Payload-Linker-Amino Acid Release Degradation->Payload_release Cytotoxicity Cell Death Payload_release->Cytotoxicity 4. Cytotoxic Effect

Caption: Cellular processing of an ADC with a non-cleavable this compound linker.

Conclusion

The this compound linker offers a compelling option for the development of bioconjugates, particularly ADCs and PROTACs, where stability and improved pharmacokinetic properties are paramount. Its non-cleavable nature ensures that the payload is released specifically within the target cell upon lysosomal degradation, potentially leading to a wider therapeutic window. While a lack of publicly available data specific to the this compound linker necessitates reliance on analogous PEG linkers for performance estimation, the well-established chemistry and predictable benefits of PEGylation make it a valuable tool for researchers and drug developers. The provided protocols and diagrams serve as a foundational guide for the successful implementation of this compound in bioconjugation strategies. Further optimization of reaction conditions and thorough characterization of the final conjugate are essential for achieving desired therapeutic outcomes.

References

The Strategic Role of m-PEG11-acid in Enhancing Antibody-Drug Conjugate Performance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the methoxy-polyethylene glycol-acid (m-PEG11-acid) linker in the design and function of antibody-drug conjugates (ADCs). As a non-cleavable, discrete PEG linker, this compound offers a unique combination of properties that significantly impact the pharmacokinetics, stability, and therapeutic index of ADCs. This document provides a comprehensive overview of its application, supported by quantitative data from studies on similar PEG linkers, detailed experimental protocols, and visualizations of key processes to inform rational ADC design.

Introduction to this compound in ADCs

An antibody-drug conjugate is a tripartite therapeutic agent composed of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them.[1] The linker is a pivotal component, profoundly influencing the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload delivery to target cancer cells.[2]

This compound is a hydrophilic, non-cleavable linker characterized by a chain of eleven ethylene glycol units, terminating in a carboxylic acid group for conjugation and a methoxy group.[3][4] Its key features include:

  • Hydrophilicity : The PEG chain imparts water solubility to the ADC, which is particularly beneficial when conjugating hydrophobic payloads. This increased solubility helps to prevent aggregation, a common challenge in ADC manufacturing and formulation.[5]

  • Biocompatibility and Reduced Immunogenicity : Polyethylene glycol is well-known for its biocompatibility and ability to shield the ADC from the immune system, potentially reducing its immunogenicity.

  • Defined Length : As a discrete (monodisperse) PEG linker, this compound has a precise molecular weight, ensuring homogeneity in the final ADC product, which is a critical aspect for regulatory approval.

  • Non-cleavable Nature : The stable amide bond formed during conjugation ensures that the payload remains attached to the antibody in systemic circulation. The release of the cytotoxic agent occurs only after the entire ADC is internalized by the target cell and the antibody component is degraded in the lysosome. This mechanism of action minimizes off-target toxicity.

The structure of this compound is as follows:

CH₃O-(CH₂CH₂O)₁₁-CH₂CH₂COOH

Impact of PEG Linker Length on ADC Properties

While specific data for this compound is not extensively published in comparative studies, research on ADCs with varying PEG linker lengths provides valuable insights into the expected impact of an 11-unit PEG chain. The length of the PEG spacer is a critical parameter that can be optimized to balance pharmacokinetic advantages with cytotoxic potency.

Data Presentation: Comparative Performance of ADCs with Varying PEG Linker Lengths

The following tables summarize quantitative data from preclinical studies on ADCs with different PEG linker lengths. This data, while not specific to this compound, provides a strong indication of the performance characteristics that can be expected from an ADC utilizing a medium-length PEG linker.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

Data adapted from Burke et al., 2017. The study highlights that a PEG length of at least eight units significantly reduces plasma clearance.

Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linkers

LinkerADC Construct (Antibody-Payload)Cell LineIC50 (nM)
No PEGAffibody-MMAEHER2-positive~1
PEG4kAffibody-MMAEHER2-positive~4.5
PEG10kAffibody-MMAEHER2-positive~22

Data adapted from a study on miniaturized ADCs, which showed that very long PEG chains can reduce in vitro potency. It is important to note that the impact of PEG length on cytotoxicity can be context-dependent.

Table 3: In Vivo Efficacy of ADCs with Varying PEG Linker Lengths

LinkerIn Vivo ModelEfficacy Outcome
No PEGOvarian Cancer XenograftModerate tumor growth inhibition
PEG8Ovarian Cancer XenograftSignificant tumor growth inhibition
PEG12Ovarian Cancer XenograftSignificant tumor growth inhibition
PEG24Ovarian Cancer XenograftSignificant tumor growth inhibition

This table summarizes a general trend observed in preclinical studies where longer PEG chains often lead to improved in vivo efficacy due to enhanced pharmacokinetics.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of an ADC using an m-PEG-acid linker, such as this compound.

Protocol for ADC Synthesis via Amide Bond Formation

This protocol describes the conjugation of a payload-linker construct containing a terminal carboxylic acid to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound functionalized with a payload

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into a conjugation buffer (e.g., PBS, pH 7.4). Ensure the buffer is amine-free (e.g., no Tris).

    • Adjust the concentration of the mAb to a working range (e.g., 5-10 mg/mL).

  • Activation of the this compound-Payload:

    • Dissolve the this compound-payload, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.2 (acid:EDC:NHS).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated this compound-payload solution to the antibody solution. The molar excess of the linker-payload to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized. A starting point could be a 5-10 fold molar excess.

    • The final concentration of the organic solvent (DMF/DMSO) in the reaction mixture should ideally be below 10% (v/v) to maintain the integrity of the antibody.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unreacted linker-payload and other small molecules using Size Exclusion Chromatography (SEC).

    • Use a suitable buffer (e.g., PBS, pH 7.4) as the mobile phase.

    • Collect the fractions corresponding to the monomeric ADC.

Protocol for ADC Characterization

1. Determination of Drug-to-Antibody Ratio (DAR):

  • UV-Vis Spectroscopy: Measure the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated payload molecule increases the hydrophobicity of the ADC, species with different numbers of drugs (DAR 0, 1, 2, etc.) can be resolved. The average DAR is calculated from the peak areas of the different species.

2. Analysis of Purity and Aggregation:

  • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.

3. Confirmation of Identity and Integrity:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC can be used to confirm the molecular weight of the conjugate and determine the distribution of different DAR species. Peptide mapping (LC-MS/MS) after enzymatic digestion can be used to identify the specific conjugation sites.

Visualizations: Workflows and Mechanisms

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization mAb_prep Antibody Preparation conjugation Conjugation mAb_prep->conjugation linker_activation Linker-Payload Activation linker_activation->conjugation quenching Quenching conjugation->quenching purification Purification quenching->purification dar_analysis DAR Analysis (UV-Vis, HIC) purification->dar_analysis purity_analysis Purity & Aggregation (SEC) purification->purity_analysis identity_analysis Identity & Integrity (Mass Spectrometry) purification->identity_analysis ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC in Circulation (this compound linker is stable) TargetCell Target Cancer Cell (Antigen Expression) ADC->TargetCell 1. Binding to Target Antigen Endosome Endosome TargetCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (with linker and amino acid remnant) Lysosome->Payload 4. Antibody Degradation & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Action

References

The Role of m-PEG11-acid as a PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is far from a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[1] Among the various linker chemotypes, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design. This guide provides an in-depth examination of m-PEG11-acid, a specific PEG linker, and its role in the development of potent and effective protein degraders.

Core Concepts of this compound as a PROTAC Linker

This compound is a monodisperse PEG linker characterized by a methoxy group at one terminus and a carboxylic acid at the other, with a chain of 11 repeating ethylene glycol units. The carboxylic acid group allows for straightforward conjugation to an amine-containing moiety on either the POI-binding ligand or the E3 ligase ligand through the formation of a stable amide bond.

The key attributes of the this compound linker are:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the PROTAC molecule, which is often large and lipophilic. This is a crucial factor for bioavailability and in vivo efficacy.

  • Flexibility: The flexible nature of the PEG linker can be advantageous for the formation of a stable and productive ternary complex. It allows the two ligands to adopt an optimal orientation for the interaction between the POI and the E3 ligase.

  • Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexibility of PEG linkers may allow them to adopt folded conformations that shield the polar surface area, creating a more compact structure that can more easily traverse the cell membrane. However, the optimal number of PEG units must be empirically determined for each PROTAC system, as excessive PEGylation can decrease cellular uptake.

Quantitative Data on PEG Linkers in PROTACs

The length of the PEG linker has a significant impact on the degradation efficiency and pharmacokinetic properties of a PROTAC. The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Below are tables summarizing representative data on the influence of PEG linker length on PROTAC performance.

Linker CompositionMolecular Weight ( g/mol )Calculated Length (Å)Reference
m-PEG3-acid192.2~14.7
m-PEG6-acid324.4~25.7
This compound 544.6 ~43.7

Table 1: Physicochemical Properties of m-PEG-acid Linkers of Varying Lengths.

PROTAC TargetLinker Length (PEG units)DC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)Reference
BRD4325>901.2
BRD4415>951.8
BRD458>952.5
BRD4612>902.1
Androgen Receptor4 (in PROTAC 14)10331.7 (A to B), 14.1 (B to A)
BTK≥ 4PotentHighNot specified

Table 2: Representative Data on the Impact of PEG Linker Length on PROTAC Activity. Note: This data is illustrative and compiled from various sources. The exact values are dependent on the specific PROTAC, cell line, and experimental conditions.

Experimental Protocols

General Synthesis of a PROTAC using this compound

This protocol describes the amide coupling of a POI ligand containing an amine group with this compound, followed by coupling to an E3 ligase ligand.

Step 1: Coupling of this compound to the POI Ligand

  • Materials:

    • POI ligand with an amine functional group (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve the POI ligand and this compound in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the POI-linker conjugate.

Step 2: Coupling of the POI-Linker Conjugate to the E3 Ligase Ligand

  • Materials:

    • POI-linker conjugate with a terminal carboxylic acid (1.0 eq)

    • E3 ligase ligand with an amine functional group (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Follow the same procedure as in Step 1, using the POI-linker conjugate and the E3 ligase ligand as starting materials.

    • After purification, the final PROTAC product is obtained.

Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.

  • Procedure:

    • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein concentration of all samples.

      • Denature the proteins by boiling in Laemmli sample buffer.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

      • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detection and Analysis:

      • Detect the chemiluminescent signal using an imaging system.

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein levels to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.

Cellular Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.

  • Procedure:

    • Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • Compound Addition: The PROTAC compound is added to the donor wells of the plate.

    • Incubation: The acceptor plate, containing buffer, is placed on top of the filter plate, and the assembly is incubated for a set period.

    • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

Visualizations: Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 POI->Ternary binds to PROTAC PROTAC (this compound linker) E3 E3 Ubiquitin Ligase PROTAC->Ternary E3->Ternary binds to PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

BTK_Signaling BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Degradation BTK Degradation BTK->Degradation NFkB NF-κB Pathway PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation PROTAC BTK PROTAC (PEG Linker) PROTAC->BTK Targets Degradation->BTK Inhibits

Caption: Simplified BTK signaling and PROTAC intervention.

PROTAC_Workflow Design PROTAC Design (Select POI, E3 Ligase, Linker) Synthesis Chemical Synthesis (e.g., using this compound) Design->Synthesis Biochem Biochemical Assays (Ternary Complex Formation) Synthesis->Biochem Cellular Cell-Based Assays (Degradation, Permeability) Biochem->Cellular Optimization Lead Optimization (Linker Modification) Cellular->Optimization Optimization->Synthesis Iterate InVivo In Vivo Studies Optimization->InVivo Lead Candidate

Caption: A typical workflow for PROTAC development.

Conclusion

The this compound linker is a valuable tool in the design of effective PROTACs. Its inherent hydrophilicity and flexibility can be leveraged to overcome challenges of solubility and to optimize the geometry of the ternary complex for efficient protein degradation. However, the development of a successful PROTAC is a multifactorial process, and the optimal linker is highly context-dependent. A systematic approach, involving the synthesis and evaluation of a focused library of PROTACs with varying linker lengths and compositions, is essential for the identification of potent and drug-like protein degraders. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers in the rational design and development of the next generation of targeted protein degradation therapeutics.

References

The Hydrophilic Advantage: A Technical Guide to the m-PEG11-acid Spacer in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core hydrophilic properties of the m-PEG11-acid spacer, a critical component in modern bioconjugation and drug delivery systems. Its strategic application in the design of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics is driven by its ability to favorably modify the physicochemical properties of the parent molecule, ultimately enhancing therapeutic efficacy. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use and characterization, and a visualization of its role in facilitating drug action.

Core Properties of this compound

The this compound spacer is a monodisperse polyethylene glycol (PEG) derivative characterized by a chain of eleven ethylene glycol units, capped with a methoxy group at one end and a carboxylic acid at the other. This structure imparts significant hydrophilicity, a key attribute for improving the biopharmaceutical profile of conjugated molecules.

Physicochemical Characteristics

The defining feature of this compound is its water-loving nature, which directly translates to improved solubility and reduced aggregation of the molecules it modifies.[1] This is of particular importance when working with hydrophobic drugs or large biomolecules that are prone to aggregation in aqueous environments.

PropertyValueSource
Chemical Formula C24H48O13[1]
Molecular Weight 544.6 g/mol [1]
CAS Number 2280998-74-3[1]
Computed XLogP3 -1.9PubChem
Solubility Soluble in DMSO, DCM, THF, DMFConju-Probe, MedchemExpress[2]
Appearance Colorless to light yellow liquid/oilMedchemExpress

Note: The XLogP3 value is a computed metric, and experimental values may vary.

The Role of Hydrophilicity in Drug Development

The hydrophilic PEG chain of this compound creates a hydration shell around the conjugated molecule. This has several beneficial effects in a biological context:

  • Increased Solubility: Prevents aggregation and improves the handling and formulation of bioconjugates.

  • Reduced Immunogenicity: The hydration layer can mask epitopes on the conjugated protein or antibody, reducing its potential to elicit an immune response.

  • Prolonged Circulation Half-Life: The increased hydrodynamic radius of the conjugate can reduce renal clearance, leading to a longer circulation time in the body.

  • Improved Pharmacokinetics: By modifying the distribution and elimination of a drug, the PEG spacer can lead to more favorable pharmacokinetic profiles.

Experimental Protocols

This section provides detailed methodologies for the characterization and application of the this compound spacer.

Determination of Hydrophilicity (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a standard measure of a compound's hydrophilicity. A negative LogP value indicates a preference for the aqueous phase (hydrophilic).

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the aqueous phase (water or PBS). The concentration should be accurately known and within the linear range of the analytical method.

  • Partitioning:

    • In a centrifuge tube, combine equal volumes of the this compound aqueous solution and the pre-saturated n-octanol.

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte.

    • Allow the mixture to stand until the two phases have clearly separated. To expedite separation, centrifuge the mixture at a low speed (e.g., 1000 x g) for 10-15 minutes.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

    • Analyze the concentration of this compound in each aliquot using a validated HPLC method.

  • Calculation of LogP:

    • The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration in Octanol] / [Concentration in Aqueous]

    • The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)

Bioconjugation of this compound to a Primary Amine-Containing Molecule (e.g., Antibody) via EDC/NHS Chemistry

This protocol describes the covalent attachment of the this compound spacer to a primary amine (e.g., on a lysine residue of an antibody) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as activating agents.

Materials:

  • This compound

  • Amine-containing molecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing primary amines like Tris.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or hydroxylamine)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment for purification

Protocol:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a reaction tube, dissolve the this compound in Activation Buffer.

    • Add a molar excess of EDC and NHS to the this compound solution. A typical starting point is a 2-5 fold molar excess of EDC and a 1.2-2 fold molar excess of NHS relative to the this compound.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated this compound solution to the protein solution. The molar ratio of the activated linker to the protein should be optimized for the desired degree of labeling, but a 1.5 to 10-fold molar excess is a common starting range.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with a non-amine buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Analyze the purified conjugate using techniques such as SDS-PAGE to confirm conjugation and mass spectrometry to determine the degree of labeling.

Visualizing the Role of this compound in Drug Delivery and Action

While the this compound spacer itself is not known to directly participate in cellular signaling, its hydrophilic properties are crucial for the effective delivery of a conjugated therapeutic to its site of action. The following diagrams illustrate this concept.

Experimental Workflow for Bioconjugation

The following diagram outlines the key steps in the bioconjugation process described in Protocol 2.2.

G cluster_activation Activation Phase cluster_conjugation Conjugation Phase cluster_purification Purification & Analysis mPEG_acid This compound EDC_NHS EDC + NHS in Activation Buffer (pH 5.0-6.0) mPEG_acid->EDC_NHS 15-30 min @ RT Activated_PEG Activated m-PEG11-NHS Ester EDC_NHS->Activated_PEG Conjugation Conjugation Reaction (pH 7.2-7.5) Activated_PEG->Conjugation Add to Protein Protein Amine-containing Protein (e.g., Antibody) Protein->Conjugation Quenching Quenching (e.g., Tris buffer) Conjugation->Quenching 2h @ RT or O/N @ 4°C Purification Purification (e.g., Desalting Column) Quenching->Purification Analysis Characterization (SDS-PAGE, MS) Purification->Analysis G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) with this compound spacer Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Drug Cytotoxic Drug Drug_Release->Drug PI3K PI3K Drug->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Proliferation & Survival mTOR->Cell_Survival

References

The Unseen Hero: A Technical Guide to the Advantages of Non-Cleavable PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of targeted therapeutics, the success of a bioconjugate often hinges on a component that is frequently overlooked: the linker. This molecular bridge, particularly the non-cleavable polyethylene glycol (PEG) linker, plays a pivotal role in determining the stability, safety, and efficacy of advanced drug modalities like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This in-depth guide explores the core benefits of employing non-cleavable PEG linkers, providing a technical deep-dive into the quantitative data, experimental protocols, and underlying mechanisms that underscore their value in modern drug development.

The Core Principle: Unwavering Stability

The defining characteristic and primary advantage of a non-cleavable linker is its exceptional stability. Unlike their cleavable counterparts that are designed to break apart in response to specific physiological triggers, non-cleavable linkers form a stable, permanent bond between the targeting moiety and the payload.[1] This inherent stability is not a passive feature; it is a critical design element that profoundly impacts the entire pharmacokinetic and pharmacodynamic profile of the therapeutic agent.

The release of the payload from a conjugate with a non-cleavable linker is not dependent on the chemical or enzymatic environment. Instead, it relies on the complete proteolytic degradation of the antibody or protein component within the lysosome of the target cell.[2][3] This process releases the payload still attached to the linker and a single amino acid residue from the degraded protein.[4] This mechanism ensures that the potent therapeutic agent is predominantly released inside the target cell, a key factor in minimizing off-target toxicity.

Quantitative Data Presentation: A Comparative Analysis

The superior stability of non-cleavable linkers translates into tangible improvements in key performance metrics of bioconjugates. The following tables summarize quantitative data from various studies, offering a comparative perspective against cleavable linkers.

Table 1: Comparative Plasma Stability of ADCs with Non-Cleavable vs. Cleavable Linkers

Linker TypeADC ExamplePlasma Half-life (t½)% Intact ADC (after incubation)Reference
Non-Cleavable (Thioether) Trastuzumab-DM1 (T-DM1)~3-4 days (Human)High
Non-Cleavable (Triglycyl Peptide) Trastuzumab-DM19.9 days (Mouse)Comparable to non-cleavable SMCC
Cleavable (Hydrazone)Phenylketone-derived hydrazone linker2 days (Human and Mouse Plasma)Low
Cleavable (Carbonate)Sacituzumab govitecan36 hours (Human Plasma)Moderate
Cleavable (Valine-Citrulline)Trastuzumab-vc-MMAE~2-3 days (Human)Lower than non-cleavable

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Non-Cleavable vs. Cleavable Linkers

Linker TypeADC ExampleCancer Cell LineTarget AntigenIC50 (ng/mL)Reference
Non-Cleavable Trastuzumab-DM1 (T-DM1)SK-BR-3HER210-50
CleavableTrastuzumab-vc-MMAESK-BR-3HER25-20
Non-Cleavable Trastuzumab-DM1 (T-DM1)JIMT-1HER2>1000
CleavableTrastuzumab-vc-MMAEJIMT-1HER2100-500
Non-Cleavable Non-cleavable PEG-ADCSKBR3HER2Significantly higher than cleavable
Cleavable (enzymatically)Enzymatically cleavable PEG-ADCsSKBR3HER2Significantly lower than non-cleavable

Note: Direct comparison of IC50 values should be interpreted with caution as they can be influenced by the specific payload, drug-to-antibody ratio (DAR), and experimental conditions.

Key Benefits of Non-Cleavable PEG Linkers

The enhanced stability of non-cleavable PEG linkers provides a cascade of benefits that are highly desirable in drug development.

Enhanced Pharmacokinetics and Increased Half-Life

By resisting premature cleavage in the systemic circulation, non-cleavable linkers ensure that the bioconjugate remains intact for a longer duration. This leads to a longer plasma half-life, allowing for greater accumulation of the therapeutic agent in the target tissue. The PEG component of the linker further contributes to improved pharmacokinetics by increasing hydrophilicity, which can reduce renal clearance and decrease immunogenicity.

Reduced Off-Target Toxicity

A major challenge in the development of potent bioconjugates like ADCs is the potential for off-target toxicity, where the cytotoxic payload is released prematurely and damages healthy tissues. Non-cleavable linkers significantly mitigate this risk by ensuring that the payload is only released after the conjugate is internalized by the target cell and the protein component is degraded in the lysosome. This targeted release mechanism is a cornerstone of the improved safety profile observed with many non-cleavably linked therapeutics.

Simplified Design and Manufacturing

The design of non-cleavable linkers is inherently simpler than that of their cleavable counterparts. There is no need to engineer specific cleavage sites that are selectively recognized by enzymes or responsive to pH changes. This simplification can streamline the chemical synthesis and manufacturing processes, potentially reducing costs and improving batch-to-batch consistency.

Mandatory Visualizations: Mechanisms and Workflows

To visually articulate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

non_cleavable_mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Compartments ADC ADC with Non-Cleavable PEG Linker Target_Cell Target Cancer Cell (Antigen Expressing) ADC->Target_Cell 1. Binding to Target Antigen Endosome Early Endosome Target_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload-Linker-Amino Acid Metabolite Released Lysosome->Payload_Release 4. Proteolytic Degradation of Antibody Cell_Death Apoptosis/ Cell Death Payload_Release->Cell_Death 5. Cytotoxic Action

Mechanism of action for an ADC with a non-cleavable PEG linker.

experimental_workflow Start ADC Candidate with Non-Cleavable PEG Linker In_Vitro_Assays In Vitro Characterization Start->In_Vitro_Assays Stability_Assay Plasma Stability Assay (ELISA, LC-MS/MS) In_Vitro_Assays->Stability_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (MTT/XTT, IC50 Determination) In_Vitro_Assays->Cytotoxicity_Assay Internalization_Assay Internalization Assay (Flow Cytometry, Microscopy) In_Vitro_Assays->Internalization_Assay In_Vivo_Studies In Vivo Evaluation Stability_Assay->In_Vivo_Studies Cytotoxicity_Assay->In_Vivo_Studies Internalization_Assay->In_Vivo_Studies PK_Study Pharmacokinetic (PK) Studies in Animal Models In_Vivo_Studies->PK_Study Efficacy_Study Xenograft Tumor Model Efficacy Studies In_Vivo_Studies->Efficacy_Study Toxicity_Study Toxicology Studies In_Vivo_Studies->Toxicity_Study Lead_Optimization Lead Candidate Selection & Optimization PK_Study->Lead_Optimization Efficacy_Study->Lead_Optimization Toxicity_Study->Lead_Optimization

Preclinical experimental workflow for an ADC with a non-cleavable linker.

Experimental Protocols for Key Assays

Robust and reproducible experimental data are the bedrock of successful drug development. The following sections provide detailed methodologies for key experiments cited in the evaluation of bioconjugates with non-cleavable PEG linkers.

In Vitro Plasma Stability Assay (ELISA-Based)

Objective: To quantify the amount of intact ADC remaining in plasma over time, providing a measure of linker stability.

Materials:

  • ADC with non-cleavable PEG linker

  • Human or animal plasma (e.g., mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well ELISA plates

  • Coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)

  • Recombinant target antigen

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated anti-human IgG secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2 N H₂SO₄)

  • Plate reader

Procedure:

  • ADC Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours). Store samples at -80°C until analysis.

  • Plate Coating: Coat the wells of a 96-well ELISA plate with the recombinant target antigen (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add diluted plasma samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated anti-human IgG secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the concentration of intact ADC at each time point relative to a standard curve. Plot the percentage of intact ADC over time.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency (IC50) of the ADC on target cancer cells.

Materials:

  • Target cancer cell line (adherent or suspension)

  • Complete cell culture medium

  • ADC with non-cleavable PEG linker

  • Control antibody (unconjugated)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibody. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a four-parameter logistic regression model.

ADC Internalization Assay (Flow Cytometry)

Objective: To quantify the rate and extent of ADC internalization into target cells.

Materials:

  • Target cancer cell line

  • Fluorescently labeled ADC (e.g., with a pH-sensitive dye like pHrodo)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Propidium iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension in FACS buffer.

  • ADC Incubation: Incubate the cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours). As a negative control, incubate cells with the ADC at 4°C to inhibit active internalization.

  • Washing: At each time point, wash the cells with cold FACS buffer to stop internalization and remove unbound ADC.

  • Viability Staining: Stain the cells with a viability dye to exclude dead cells from the analysis.

  • Data Acquisition: Acquire data on a flow cytometer, measuring the fluorescence intensity of the labeled ADC.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of the live cell population at each time point. An increase in MFI over time at 37°C compared to the 4°C control indicates active internalization.

Conclusion: A Strategic Choice for Enhanced Therapeutics

The selection of a linker is a critical decision in the design of next-generation bioconjugates. Non-cleavable PEG linkers offer a compelling set of advantages, primarily centered around their exceptional stability. This stability translates to improved pharmacokinetics, reduced off-target toxicity, and a potentially wider therapeutic window. While the cytotoxic potency, as measured by IC50 values, may in some cases be lower than that of their cleavable counterparts due to the absence of a bystander effect, the overall benefit in terms of safety and in vivo performance often makes non-cleavable linkers the superior choice for a wide range of therapeutic applications. As our understanding of the intricate interplay between the antibody, linker, and payload continues to evolve, the rational design and implementation of non-cleavable PEG linkers will undoubtedly remain a cornerstone of successful bioconjugate development.

References

m-PEG11-acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of m-PEG11-acid, a monodisperse polyethylene glycol (PEG) linker crucial in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document summarizes available quantitative data, outlines detailed experimental protocols for characterization, and presents visual diagrams to illustrate key concepts and workflows.

Core Properties of this compound

This compound, with a molecular weight of 544.64 g/mol , is a hydrophilic spacer featuring a terminal carboxylic acid group. This functional group allows for covalent conjugation to primary amine groups on biomolecules or other chemical entities through the formation of a stable amide bond, typically facilitated by activators like EDC or DCC.[1][2][3] The defining characteristic of its PEG chain is the enhancement of aqueous solubility of the molecules it is attached to.[1][4]

Solubility Profile

The solubility of this compound is a critical parameter for its application in bioconjugation, which is often performed in aqueous environments or a mixture of aqueous and organic co-solvents.

Quantitative Solubility Data

While comprehensive quantitative solubility data in a wide range of solvents is not extensively published, the available information is summarized in the table below.

SolventConcentration/ObservationCitation(s)
Dimethyl Sulfoxide (DMSO)100 mg/mL (183.61 mM); requires sonication
Dichloromethane (DCM)Soluble
Tetrahydrofuran (THF)Soluble
Dimethylformamide (DMF)Soluble
WaterThe hydrophilic PEG spacer increases solubility in aqueous media. Liquid PEGs with a molecular weight up to 800 g/mol are generally freely miscible with water.
Experimental Protocol: Determining Aqueous Solubility

A standardized protocol to determine the aqueous solubility of this compound can be adapted from general methods for PEG compounds.

Objective: To determine the saturation solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., ELSD or RI)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of PBS (e.g., 1 mL) in a series of vials. The amount should be sufficient to ensure that undissolved solid is present.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solute.

  • Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of the mobile phase to be used for HPLC analysis.

  • HPLC Analysis: Inject the diluted sample onto the HPLC system. The concentration of this compound in the supernatant is determined by comparing the peak area to a standard curve of known concentrations.

  • Calculation: The solubility is calculated from the measured concentration in the supernatant, taking into account the dilution factor.

Stability Profile

The stability of this compound is paramount for its successful storage and use in multi-step conjugation reactions. Degradation can lead to impurities and a loss of reactivity.

Storage and Handling Recommendations

The following table summarizes the recommended storage conditions for this compound to maintain its integrity.

ConditionRecommendationCitation(s)
Long-term Storage (Pure) -20°C. Some suppliers suggest stability for up to 3 years at this temperature.
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month. Protect from light and store under nitrogen.
Shipping Ambient temperature.
Factors Influencing Stability

Several factors can influence the stability of PEG compounds, including this compound.

Stability This compound Stability Temp Temperature Stability->Temp Increased temperature accelerates degradation Light Light Exposure Stability->Light Can induce photodegradation Oxygen Oxygen Stability->Oxygen Oxidative degradation (random chain scission) pH pH Stability->pH Hydrolytic stability of ester linkages in PEG derivatives can be pH-sensitive Degradation Degradation Products (e.g., formic esters, formic acid) Temp->Degradation Oxygen->Degradation pH->Degradation

Caption: Factors influencing the stability of this compound.

Aging of PEG solutions can be accelerated by elevated temperature, light, and the presence of oxygen. The primary degradation mechanism for PEG is often random chain scission of the main chain. Thermal degradation in the presence of air can lead to the formation of low molecular weight esters, including formic esters, and ultimately formic acid.

Experimental Protocol: Accelerated Stability Study

An accelerated stability study can be performed to predict the long-term stability of this compound under various conditions. This protocol is based on general guidelines for drug stability testing.

Objective: To evaluate the stability of this compound in an aqueous solution under accelerated temperature and different pH conditions.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

  • Temperature-controlled ovens/incubators

  • HPLC system with a suitable detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the different pH buffers.

  • Storage Conditions: Aliquot the solutions into vials and store them at various temperatures, including a control (e.g., 4°C) and accelerated conditions (e.g., 25°C, 40°C, 60°C).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw a vial from each storage condition.

  • Analysis:

    • Visually inspect the samples for any changes in appearance (e.g., color, precipitation).

    • Measure the pH of the solutions.

    • Analyze the samples by HPLC to determine the remaining concentration of this compound and to detect the formation of any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. The degradation rate constant can be calculated from the slope of the line.

Application in Bioconjugation: A Workflow Example

This compound is a key component in the synthesis of ADCs and PROTACs, where it serves as a hydrophilic linker. The following diagram illustrates a general workflow for its use in ADC conjugation.

cluster_0 Linker-Drug Conjugate Synthesis cluster_1 Antibody Modification & Conjugation mPEG This compound Activator Activator (e.g., EDC, NHS) mPEG->Activator Activation of Carboxylic Acid Drug Drug with Amine Group Activator->Drug Amide Bond Formation LinkerDrug m-PEG11-Drug Conjugate Drug->LinkerDrug ReducedAb Reduced mAb (exposed thiol groups) LinkerDrug->ReducedAb Conjugation to Thiol Groups Antibody Monoclonal Antibody (mAb) Antibody->ReducedAb Reduction of Disulfide Bonds ADC Antibody-Drug Conjugate (ADC) ReducedAb->ADC

Caption: General workflow for ADC synthesis using this compound.

This workflow involves the activation of the carboxylic acid on this compound, its conjugation to a payload (drug), and the subsequent attachment of the linker-drug construct to a monoclonal antibody. A similar principle applies to the synthesis of PROTACs, where the linker connects a target protein-binding ligand and an E3 ligase-binding ligand.

References

An In-depth Technical Guide to m-PEG11-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the field of bioconjugation, the selection of an appropriate linker is a critical step that can significantly impact the stability, solubility, and efficacy of the final conjugate. Among the diverse array of available linkers, m-PEG11-acid has emerged as a versatile and widely utilized molecule. This guide provides a comprehensive overview of this compound, its properties, and its application in bioconjugation, with a particular focus on its role in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Core Concepts: Understanding this compound

This compound is a heterobifunctional linker composed of a methoxy-terminated polyethylene glycol (PEG) chain with eleven ethylene glycol units, and a terminal carboxylic acid. The methoxy group provides chemical stability by capping one end of the PEG chain, preventing unwanted reactions. The carboxylic acid at the other end serves as a reactive handle for conjugation to primary amines on biomolecules such as proteins, antibodies, or peptides.

The defining feature of this compound is its hydrophilic PEG spacer. This spacer imparts several advantageous properties to the resulting bioconjugate, including increased aqueous solubility, reduced aggregation, and diminished immunogenicity.[1][2] In the context of drug development, these characteristics can lead to improved pharmacokinetics, such as a longer circulation half-life and enhanced bioavailability.[1][2]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation. The following table summarizes its key characteristics.

PropertyValueSource
Molecular Formula C24H48O13[3]
Molecular Weight 544.6 g/mol
Appearance Liquid
Solubility Soluble in water and most organic solvents. Soluble in DMSO at 100 mg/mL (183.61 mM), may require ultrasonic treatment.
Purity Typically >95%
Storage Store at -20°C for long-term stability.

Bioconjugation with this compound: The Chemistry of Amide Bond Formation

The primary application of this compound in bioconjugation involves the formation of a stable amide bond between its terminal carboxylic acid and a primary amine on a target biomolecule. This reaction is not spontaneous and requires the activation of the carboxylic acid group. The most common and effective method for this activation is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

The reaction proceeds in two steps:

  • Activation: EDC reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • NHS Ester Formation and Amine Coupling: The addition of NHS or sulfo-NHS stabilizes the activated intermediate by converting it into a more stable NHS ester. This amine-reactive ester then readily reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS as a byproduct.

This two-step process is highly efficient and minimizes the risk of unwanted side reactions, such as the polymerization of the target biomolecule if it also contains carboxyl groups.

G cluster_activation Activation Step cluster_stabilization Stabilization & Coupling mPEG_acid This compound (-COOH) o_acylisourea O-acylisourea intermediate (Highly Reactive) mPEG_acid->o_acylisourea + EDC EDC EDC NHS_ester m-PEG11-NHS ester (Amine-Reactive) o_acylisourea->NHS_ester + NHS NHS NHS / sulfo-NHS Conjugate m-PEG11-Biomolecule Conjugate (Stable Amide Bond) NHS_ester->Conjugate + Biomolecule-NH2 Biomolecule Biomolecule (-NH2)

Figure 1. Reaction mechanism of this compound with a primary amine.

Experimental Protocol: A Step-by-Step Guide to Bioconjugation

This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines using EDC and NHS chemistry. Optimization of reaction conditions, including reagent concentrations and incubation times, may be necessary for specific applications.

Materials:

  • This compound

  • Protein to be conjugated (in a suitable buffer, e.g., PBS or MES)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Reagent Preparation:

    • Dissolve the protein to be conjugated in the Activation Buffer at a desired concentration (e.g., 1-10 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer. A typical starting point is a 5 to 10-fold molar excess of EDC and NHS over the this compound.

    • Dissolve this compound in the Activation Buffer. The molar ratio of this compound to the protein will depend on the desired degree of labeling and should be optimized.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound solution with the freshly prepared EDC and NHS solutions.

    • Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

  • Conjugation to the Protein:

    • Add the activated m-PEG11-NHS ester solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. The reaction of the NHS ester with primary amines is most efficient at a slightly alkaline pH.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove unreacted this compound, EDC, NHS, and quenching reagents by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration. The choice of purification method will depend on the size of the protein and the scale of the reaction.

  • Characterization of the Conjugate:

    • The purified conjugate should be characterized to determine the degree of PEGylation (the number of PEG chains attached per protein molecule) and to confirm its integrity.

    • Common characterization techniques include:

      • SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation.

      • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and calculate the degree of PEGylation.

      • UV-Vis Spectroscopy: To determine the protein concentration.

      • Chromatography (SEC, IEX, HIC): To assess the purity and aggregation state of the conjugate.

G Reagent_Prep Reagent Preparation Activation Activation of This compound Reagent_Prep->Activation Conjugation Conjugation to Biomolecule Activation->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification Quenching->Purification Characterization Characterization Purification->Characterization

Figure 2. Experimental workflow for bioconjugation with this compound.

Application Spotlight: this compound in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker that connects the antibody to the drug is a critical component of an ADC, influencing its stability, solubility, and pharmacokinetic profile.

This compound and other PEG-based linkers are increasingly being used in ADC development for several key reasons:

  • Enhanced Solubility: Many cytotoxic drugs are hydrophobic. The inclusion of a hydrophilic PEG linker can significantly improve the overall solubility of the ADC, reducing the risk of aggregation.

  • Improved Pharmacokinetics: The PEG chain can shield the ADC from proteolytic degradation and reduce its clearance by the reticuloendothelial system, leading to a longer circulation half-life.

  • Optimized Drug-to-Antibody Ratio (DAR): The use of PEG linkers can enable a higher DAR without compromising the physicochemical properties of the ADC.

In a typical ADC, the this compound linker would be conjugated to the antibody via an amide bond, as described above. The other end of the linker would be attached to the cytotoxic drug through a cleavable or non-cleavable bond, depending on the desired mechanism of drug release. Upon binding to the target antigen on a cancer cell, the ADC is internalized, and the cytotoxic drug is released, leading to cell death. The PEG linker itself does not directly participate in the signaling pathway that leads to apoptosis but is crucial for the effective delivery of the drug to its site of action.

G ADC Antibody-Drug Conjugate (with this compound linker) Binding Binding ADC->Binding 1. Targeting Target_Cell Target Cancer Cell (Antigen Expression) Target_Cell->Binding Internalization Internalization Binding->Internalization 2. Endocytosis Drug_Release Drug Release Internalization->Drug_Release 3. Lysosomal Trafficking Apoptosis Apoptosis (Cell Death) Drug_Release->Apoptosis 4. Cytotoxic Payload Action

Figure 3. Role of an ADC with a PEG linker in targeted cancer therapy.

Conclusion

This compound is a valuable tool for researchers and drug developers engaged in bioconjugation. Its well-defined structure, coupled with the beneficial properties of its PEG spacer, makes it an excellent choice for a wide range of applications, from basic research to the development of advanced therapeutics like ADCs. By understanding its fundamental properties and the chemistry of its conjugation, scientists can effectively leverage this compound to create novel bioconjugates with improved stability, solubility, and in vivo performance.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Terminal Carboxylic Acid of m-PEG11-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing m-PEG11-acid in scientific research and drug development. The core focus of this document is the function and reactivity of the terminal carboxylic acid, a critical functional group that enables the conjugation of this versatile PEG linker to a wide array of biomolecules.

Introduction to this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative characterized by a methoxy-capped oligoethylene glycol chain of eleven ethylene glycol units, terminating in a carboxylic acid functional group. This structure provides a unique combination of hydrophilicity, biocompatibility, and a reactive handle for covalent modification. The PEG chain itself is known to enhance the solubility and stability of conjugated molecules, as well as reduce their immunogenicity.[1] The terminal carboxylic acid is the lynchpin of its utility, providing a versatile site for conjugation to amine-containing molecules.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application. Key properties are summarized in the table below.

PropertyValueSource
Chemical Formula C24H48O13[2][3]
Molecular Weight 544.6 g/mol [2][3]
Appearance Colorless to light yellow oil/liquid
Solubility Soluble in water and most organic solvents
pKa of Carboxylic Acid ~4-5

The pKa of the terminal carboxylic acid is of particular importance as it dictates the ionization state of the group at a given pH, which in turn influences its reactivity. At a pH above the pKa, the carboxylic acid will be predominantly in its deprotonated carboxylate form, which is a key intermediate in many conjugation reactions.

The Functional Role of the Terminal Carboxylic Acid

The terminal carboxylic acid of this compound is a versatile functional group that serves as a primary site for the covalent attachment of this PEG linker to other molecules, particularly those containing primary or secondary amines. This process, known as PEGylation, is a widely used strategy in drug delivery and bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

The primary utility of the carboxylic acid lies in its ability to form stable amide bonds with amine-containing molecules. This is typically achieved through a carbodiimide-mediated coupling reaction, which is one of the most common and robust methods for bioconjugation.

Amide Bond Formation: The Cornerstone of this compound Conjugation

The formation of a stable amide bond between the carboxylic acid of this compound and an amine-containing molecule is the most prevalent application of this linker. This reaction is not spontaneous and requires the activation of the carboxylic acid. The most common method for this activation is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack by the Amine: This intermediate can then be directly attacked by a primary amine to form an amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid. To improve the efficiency and stability of the reaction, NHS is added to convert the O-acylisourea intermediate into a more stable NHS ester. This amine-reactive ester can then efficiently react with a primary amine to form a stable amide bond.

The resulting amide bond is highly stable under physiological conditions, ensuring that the PEG linker remains covalently attached to the target molecule.

Amide_Bond_Formation mPEG_acid m-PEG11-COOH O_acylisourea O-Acylisourea Intermediate mPEG_acid->O_acylisourea + EDC EDC EDC->O_acylisourea NHS_ester m-PEG11-NHS Ester O_acylisourea->NHS_ester + NHS NHS NHS->NHS_ester Amide_conjugate m-PEG11-CONH-R (Amide Conjugate) NHS_ester->Amide_conjugate + Amine R-NH2 Amine->Amide_conjugate

Experimental Protocols

The following section provides a detailed, generalized protocol for the conjugation of this compound to a primary amine-containing molecule using EDC/NHS chemistry.

Materials
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (if needed for dissolving this compound)

Protocol

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis prep_peg Dissolve this compound in Activation Buffer activate Activate this compound with EDC/NHS (15 min, RT) prep_peg->activate prep_amine Dissolve Amine-Molecule in Coupling Buffer conjugate Add activated PEG to Amine-Molecule (2h, RT or O/N, 4°C) prep_amine->conjugate prep_edc_nhs Prepare fresh EDC/NHS in Activation Buffer prep_edc_nhs->activate activate->conjugate quench Quench reaction with Quenching Buffer conjugate->quench purify Purify conjugate (e.g., dialysis, SEC) quench->purify analyze Analyze conjugate (e.g., HPLC, MS) purify->analyze

Step 1: Reagent Preparation

  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of this compound in the Activation Buffer. If solubility is an issue, a small amount of DMF or DMSO can be used, but the final concentration of the organic solvent should be kept low.

  • Dissolve the amine-containing molecule in the Coupling Buffer at a desired concentration.

  • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

Step 2: Activation of this compound

  • In a reaction vessel, combine the this compound solution with the freshly prepared EDC and NHS solutions.

  • A molar excess of EDC and NHS over this compound is typically used. A common starting point is a 2-5 fold molar excess of EDC and a 1.2-2 fold molar excess of NHS.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 3: Conjugation to the Amine-Containing Molecule

  • Add the activated m-PEG11-NHS ester solution to the solution of the amine-containing molecule.

  • The molar ratio of the activated PEG linker to the amine-containing molecule should be optimized for the desired degree of labeling. A starting point is often a 1.5 to 10-fold molar excess of the activated linker.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS esters and reacting with any remaining EDC.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

  • Purify the this compound conjugate from unreacted reagents and byproducts. The purification method will depend on the properties of the conjugate. Common methods include dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Characterization

The efficiency of the conjugation reaction and the characterization of the final product are critical for any application.

Reaction Kinetics and Conjugation Efficiency

The kinetics of the EDC/NHS coupling reaction are influenced by several factors, including pH, temperature, and the concentration of reactants. The activation of the carboxylic acid is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of the NHS ester with the amine is more efficient at a slightly basic pH (7.2-8.0).

Characterization of this compound Conjugates

The successful conjugation of this compound to a target molecule must be confirmed and characterized. A variety of analytical techniques can be employed for this purpose.

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Separation of the conjugate from unreacted starting materials. Can be used to assess purity and, with appropriate standards, to quantify the conjugate.
Mass Spectrometry (MS) Confirms the covalent attachment of the this compound linker by detecting the mass increase of the target molecule corresponding to the mass of the PEG linker. Can also determine the degree of PEGylation.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) For protein conjugates, an increase in the apparent molecular weight on the gel indicates successful PEGylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can provide detailed structural information about the conjugate, confirming the formation of the amide bond.

Conclusion

The terminal carboxylic acid of this compound is a key functional group that enables its widespread use as a hydrophilic linker in bioconjugation and drug delivery. Its ability to form stable amide bonds with amine-containing molecules through well-established EDC/NHS chemistry provides a robust and versatile method for modifying proteins, peptides, and other biomolecules. A thorough understanding of its properties, reaction conditions, and analytical characterization is paramount for the successful design and development of novel bioconjugates for a range of scientific and therapeutic applications.

References

An In-depth Technical Guide to m-PEG11-acid: Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the safety and handling guidelines for m-PEG11-acid, a hetero-bifunctional polyethylene glycol (PEG) linker commonly utilized in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The information presented herein is intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific toxicological data for this compound, this guide incorporates general safety principles for handling similar chemical entities.

Chemical and Physical Properties

This compound, with the chemical formula C24H48O13, is a PEG linker featuring a terminal carboxylic acid group. This hydrophilic spacer enhances the solubility of the parent molecule in aqueous media. The terminal carboxylic acid allows for covalent conjugation to primary amine groups through the formation of a stable amide bond, typically facilitated by activating agents such as EDC or DCC.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C24H48O13[1][3][4]
Molecular Weight 544.63 g/mol
Appearance Colorless to light yellow liquid/oil
Purity ≥98%
Solubility Soluble in DMSO, DCM, THF, DMF
Density 1.113 ± 0.06 g/cm³
CAS Number 2280998-74-3

Health and Safety Information

To date, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. One available Safety Data Sheet (SDS) for a similar PEGylated carboxylic acid indicates that it is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. However, in the absence of comprehensive toxicological data, it is prudent to handle this compound with care, adhering to standard laboratory safety protocols.

General safety information for related polyethylene glycol (PEG) compounds suggests that while they are generally considered to have low toxicity, PEGs can be absorbed through damaged skin. For other PEG derivatives, such as PEG-laurates, high doses in feeding studies have shown potential for gastrointestinal irritation and liver effects.

Table 2: Hazard Identification and Precautionary Statements

HazardInformation
Acute Toxicity Data not available. Handle as a potentially hazardous substance.
Skin Corrosion/Irritation May cause mild irritation. Avoid direct contact with skin.
Eye Damage/Irritation May cause eye irritation.
Respiratory Sensitization Avoid inhalation of vapors or aerosols.

Handling and Personal Protective Equipment (PPE)

Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment. All work with this compound should be conducted in a well-ventilated fume hood.

Personal Protective Equipment (PPE) Workflow

PPE_Workflow Start Handling this compound FumeHood Work in a Fume Hood Start->FumeHood EyeProtection Wear Safety Goggles or Face Shield FumeHood->EyeProtection Gloves Wear Chemical Resistant Gloves (e.g., Nitrile) EyeProtection->Gloves LabCoat Wear a Lab Coat Gloves->LabCoat ClosedShoes Wear Closed-Toed Shoes LabCoat->ClosedShoes End Proceed with Experiment ClosedShoes->End

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

General Handling Precautions:

  • Avoid inhalation of vapor or gas.

  • Prevent contact with skin and eyes.

  • Use in a chemical fume hood.

  • When transferring, pour the acid into a clean beaker first, then into a graduated cylinder, all within secondary containment.

  • Always be cautious when opening containers, as threads of screw caps may be contaminated.

Storage and Stability

Proper storage of this compound is essential to maintain its integrity and prevent degradation.

Table 3: Storage Conditions

FormTemperatureDurationConditionsSource
Neat -20°C1 monthProtect from light, stored under nitrogen
In Solvent -80°C6 monthsProtect from light, stored under nitrogen
Shipping Ambient Temperature-May vary by region

Stability and Reactivity:

  • Stability: The product is stable under normal operating and storage conditions.

  • Conditions to Avoid: High temperatures and frequent exposure to air should be avoided.

  • Materials to Avoid: Avoid contact with strong oxidizing agents.

  • Hazardous Polymerization: Hazardous polymerization is not expected to occur.

First Aid and Spill Response

In the event of exposure or a spill, immediate and appropriate action is necessary.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with running water for at least 20 minutes as a precaution.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response Workflow

Spill_Response Spill Small Spill of This compound Alert Alert others in the vicinity Spill->Alert PPE Ensure appropriate PPE is worn Alert->PPE Absorb Absorb with inert material (e.g., vermiculite, sand) PPE->Absorb Collect Collect absorbed material into a chemical waste container Absorb->Collect Decontaminate Decontaminate spill area with soap and water Collect->Decontaminate Dispose Dispose of waste according to institutional and local regulations Decontaminate->Dispose

Caption: General workflow for responding to a small spill of this compound.

For large spills, evacuate the area and contact the appropriate emergency response team. Never attempt to neutralize acid spills with bases without proper training and equipment.

Waste Disposal

All waste containing this compound should be treated as chemical waste and disposed of in accordance with institutional, local, and national regulations.

Waste Disposal Logical Flow

Waste_Disposal cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Final Disposal LiquidWaste Liquid Waste (e.g., reaction mixtures) WasteContainer Collect in a labeled, chemically compatible waste container LiquidWaste->WasteContainer SolidWaste Solid Waste (e.g., contaminated wipes) SolidWaste->WasteContainer ProfessionalDisposal Arrange for disposal by a licensed hazardous waste disposal company WasteContainer->ProfessionalDisposal

Caption: Logical flow for the disposal of this compound waste.

Experimental Protocols

Specific experimental protocols for the safety and toxicity testing of this compound are not publicly available. Researchers should develop and validate their own protocols for use in specific applications, such as conjugation to antibodies or small molecules, based on established chemical principles and safety guidelines.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. The absence of comprehensive safety and toxicity data for this compound necessitates a cautious approach to its handling. All laboratory personnel should be thoroughly trained in general chemical safety and handling procedures before working with this compound. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory guidelines.

References

Methodological & Application

Synthesis of Antibody-Drug Conjugates Using m-PEG11-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker molecule, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. This document provides detailed application notes and protocols for the synthesis of ADCs using m-PEG11-acid, a non-cleavable linker featuring an 11-unit polyethylene glycol (PEG) spacer.

The incorporation of a PEG spacer, such as in this compound, offers several advantages in ADC development. The hydrophilic nature of the PEG chain can enhance the solubility of the ADC, particularly when conjugated with hydrophobic payloads, thereby reducing the risk of aggregation.[1] Furthermore, PEGylation can improve the pharmacokinetic properties of the ADC, often leading to a longer circulation half-life.[2][3] The this compound linker contains a terminal carboxylic acid group, which can be activated to react with primary amines, such as the lysine residues on the surface of an antibody, to form a stable amide bond.[4]

This document will detail the necessary protocols for the synthesis, purification, and characterization of ADCs utilizing the this compound linker, as well as methods for evaluating their in vitro efficacy.

Synthesis Workflow

The synthesis of an ADC using the this compound linker is a two-step process. First, the carboxylic acid moiety of the this compound linker is activated, typically by forming an N-hydroxysuccinimide (NHS) ester. This activated linker is then reacted with the antibody, leading to the formation of a stable amide bond with the lysine residues on the antibody surface. The payload is assumed to be pre-attached to the other end of the this compound linker.

ADC_Synthesis_Workflow cluster_0 Step 1: Linker Activation cluster_1 Step 2: Conjugation to Antibody cluster_2 Step 3: Purification & Characterization This compound-Payload This compound-Payload EDC_NHS EDC, NHS (Activation Reagents) This compound-Payload->EDC_NHS Activated_Linker Activated m-PEG11-NHS-ester-Payload EDC_NHS->Activated_Linker Antibody Monoclonal Antibody (with Lysine residues) Activated_Linker->Antibody Amine-reactive coupling ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (e.g., HIC for DAR) Purification->Characterization

Caption: General workflow for the synthesis of an ADC using an this compound linker.

Experimental Protocols

Materials
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0

  • This compound-payload conjugate

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Characterization instruments: UV-Vis spectrophotometer, Hydrophobic Interaction Chromatography (HIC) system, Mass Spectrometer.

Protocol 1: Activation of this compound-Payload

This protocol describes the activation of the carboxylic acid group of the this compound-payload conjugate to an amine-reactive NHS ester.

  • Preparation of Reagents:

    • Dissolve the this compound-payload conjugate in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

    • Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO at a concentration of 100 mg/mL.

  • Activation Reaction:

    • In a clean, dry reaction vial, add the this compound-payload solution.

    • Add a 1.5 to 2-fold molar excess of NHS to the linker solution.

    • Add a 1.5 to 2-fold molar excess of EDC to the linker solution.

    • Mix the reaction gently and incubate at room temperature for 15-30 minutes. The reaction can also be performed at 4°C for 4-6 hours.

Protocol 2: Conjugation of Activated Linker to Antibody

This protocol details the conjugation of the activated m-PEG11-NHS-ester-payload to the antibody.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 5-10 mg/mL. The buffer pH should be between 7.2 and 8.0 for efficient conjugation to lysine residues.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the freshly activated m-PEG11-NHS-ester-payload solution to the antibody solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) to maintain antibody integrity.

    • Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight with gentle agitation.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine) to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

Protocol 3: Purification of the Antibody-Drug Conjugate

Purification is essential to remove unreacted linker-payload, free drug, and any aggregates. Size-Exclusion Chromatography (SEC) is a commonly used method for this purpose.[5]

  • Column Equilibration:

    • Equilibrate the SEC column (e.g., Sephadex G-25) with PBS buffer (pH 7.4) according to the manufacturer's instructions.

  • Sample Loading and Elution:

    • Load the quenched reaction mixture onto the equilibrated SEC column.

    • Elute the ADC with PBS buffer. The ADC, being a large molecule, will elute first, while the smaller, unreacted components will be retained longer.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Pool the fractions containing the purified ADC.

    • Analyze the purity of the pooled fractions by SEC-HPLC to assess the level of aggregation.

Characterization of the ADC

Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody. Hydrophobic Interaction Chromatography (HIC) is a widely used technique for DAR determination of ADCs.

HIC_DAR_Analysis ADC_Sample Purified ADC Sample HIC_Column HIC Column (High Salt Buffer) ADC_Sample->HIC_Column Elution Decreasing Salt Gradient HIC_Column->Elution Detection UV Detector (280 nm) Elution->Detection Chromatogram Chromatogram with resolved DAR species Detection->Chromatogram DAR_Calculation DAR Calculation (based on peak areas) Chromatogram->DAR_Calculation

Caption: Workflow for Drug-to-Antibody Ratio (DAR) determination using HIC.

Protocol for HIC-HPLC:

  • Mobile Phase Preparation:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).

  • Chromatographic Conditions:

    • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).

  • Data Analysis:

    • The different DAR species (DAR0, DAR2, DAR4, etc.) will elute at different retention times due to their varying hydrophobicity.

    • Integrate the peak areas for each DAR species.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Total Peak Area)

In Vitro Efficacy Assessment

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the cytotoxic potential of the ADC on cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed target antigen-positive and antigen-negative cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the purified ADC, unconjugated antibody (negative control), and free drug (positive control) in cell culture medium.

    • Replace the medium in the wells with the prepared solutions.

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Measurement:

    • Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

    • For MTT, add a solubilization solution and measure the absorbance at 570 nm. For XTT, directly measure the absorbance at 450-500 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Quantitative Data

While specific quantitative data for ADCs synthesized using the this compound linker is not extensively available in the public domain, the following tables provide representative data for ADCs with similar PEG linkers (e.g., PEG8, PEG12, PEG24). This data is intended to serve as a reference for expected performance, and actual results with an this compound linker may vary depending on the antibody, payload, and target antigen.

Table 1: Representative Drug-to-Antibody Ratios (DAR) for PEGylated ADCs

Linker TypeConjugation MethodAchieved Average DARReference
mPEG24-dipeptideLysine4 or 8
Pendant PEG12Lysine~3
Linear PEG24Lysine~3

Table 2: Representative In Vitro Cytotoxicity (IC50) of PEGylated ADCs

ADC (Linker-Payload)Cell LineIC50 (ng/mL)Reference
RS7-mPEG24-VK-MMAETrop-2 positive~10-50
Non-cleavable PEGylatedVariesVaries

Table 3: Representative Pharmacokinetic Parameters of PEGylated ADCs in Rodents

ADC (Linker)Half-life (t½, hours)Clearance (mL/day/kg)Reference
Non-binding IgG-PEG8~150~10
RS7-mPEG24-VK-MMAESignificantly prolongedReduced
Amide-linked pendant PEG12Slower clearance-

Conclusion

The this compound linker provides a valuable tool for the synthesis of antibody-drug conjugates with potentially improved solubility and pharmacokinetic properties. The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and characterization of ADCs using this linker. The successful development of a potent and safe ADC requires careful optimization of the conjugation conditions and thorough characterization of the final product. The provided data for similar PEGylated ADCs can serve as a useful benchmark for these development efforts. It is crucial to perform detailed in-house experiments to determine the optimal conditions and performance for any specific ADC construct.

References

Application Notes and Protocols for m-PEG11-acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the optimal yield of conjugation reactions involving m-PEG11-acid. This methoxy-terminated polyethylene glycol (PEG) linker with a terminal carboxylic acid is a versatile tool for modifying proteins, peptides, and other molecules with primary amine groups to enhance their solubility, stability, and pharmacokinetic profiles.

Achieving Optimal Yield: A Summary of Reaction Conditions

The successful conjugation of this compound to an amine-containing molecule hinges on the efficient activation of its terminal carboxylic acid group to form an active ester, which then readily reacts with the primary amine to form a stable amide bond. The choice of coupling reagents, solvent, and pH are critical parameters that influence the reaction yield.

The most common method for activating the carboxylic acid of this compound is through the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This two-step, one-pot reaction is a robust and widely used method for bioconjugation.[1] Other coupling reagents, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are also highly efficient and can be advantageous in specific applications, particularly for sterically hindered couplings.[3]

The following table summarizes the recommended reaction conditions for achieving high yields in this compound conjugation reactions. Yields are highly dependent on the specific substrates and must be optimized for each application.[1]

ParameterAqueous Conditions (e.g., for Proteins, Peptides)Organic Conditions (e.g., for Small Molecules)
Activation Reagents EDC and NHS (or Sulfo-NHS)EDC and NHS, or other coupling reagents like HATU, HCTU, T3P
Molar Ratio (this compound:Activator:Amine) 1 : (1.2-2) : (1.5-10) of activated linker to protein1 : (1.1-1.5) : (1.0-1.2)
Solvent MES buffer for activation, PBS for conjugationAnhydrous DMF, DCM, or DMSO
pH (Aqueous) Activation: 4.5 - 7.2; Conjugation: 7.0 - 8.0Not directly controlled, a non-nucleophilic base (e.g., DIPEA) is often added
Temperature Room Temperature (20-25°C) or 4°CRoom Temperature (20-25°C)
Reaction Time Activation: 15-30 minutes; Conjugation: 2 hours to overnightActivation: 30 minutes; Conjugation: 1-24 hours

Experimental Protocols

Protocol 1: Aqueous EDC/NHS Coupling of this compound to a Protein

This protocol describes a general method for conjugating this compound to a protein with available primary amine groups in an aqueous environment.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Amine-containing protein

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the Activation Buffer.

    • Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS/Sulfo-NHS.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Protein:

    • Dissolve the amine-containing protein in the Conjugation Buffer.

    • Add the freshly activated m-PEG11-NHS ester solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Purify the PEGylated protein from excess reagents and unreacted protein using an appropriate chromatography method. Size exclusion chromatography (SEC) is effective for removing unreacted PEG and other small molecules, while ion-exchange chromatography (IEX) can separate PEGylated products based on changes in surface charge.

Protocol 2: Organic Solvent Coupling of this compound to a Small Molecule

This protocol is suitable for conjugating this compound to a primary amine-containing small molecule that is soluble in organic solvents.

Materials:

  • This compound

  • EDC-HCl or Diisopropylcarbodiimide (DIC)

  • NHS

  • Amine-containing small molecule

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Purification system (e.g., Flash Chromatography)

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

  • Activation of this compound:

    • Add EDC-HCl (1.1-1.5 equivalents) and NHS (1.1-1.5 equivalents) to the this compound solution.

    • Stir the mixture at room temperature for 30 minutes.

  • Conjugation Reaction:

    • Dissolve the amine-containing small molecule (1.0-1.2 equivalents) in a minimal amount of anhydrous DCM or DMF.

    • Add the amine solution to the activated this compound mixture.

    • Add DIPEA (1.5-2.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 1 to 24 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM and wash with a mild acid (e.g., 0.1 M HCl) to remove excess DIPEA, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to obtain the pure PEGylated compound.

Visualizing the Workflow and Signaling Pathway

experimental_workflow

signaling_pathway peg_acid This compound (R-COOH) active_ester O-Acylisourea Intermediate (Highly Reactive) peg_acid->active_ester + edc EDC edc->active_ester nhs NHS nhs_ester m-PEG11-NHS Ester (Amine-Reactive) active_ester->nhs_ester + NHS byproduct1 EDC-Urea active_ester->byproduct1 amide_bond Stable Amide Bond (R-CO-NH-R') nhs_ester->amide_bond + R'-NH2 amine Primary Amine (R'-NH2) amine->amide_bond byproduct2 NHS amide_bond->byproduct2

References

Application Notes and Protocols for the Functionalization of Nanoparticles with m-PEG11-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of nanoparticles with methoxy-poly(ethylene glycol)-undecanoic acid (m-PEG11-acid). This process, commonly known as PEGylation, is a critical step in the development of nanoparticles for various biomedical applications, including drug delivery, diagnostics, and bioimaging.[1][2][3] The covalent attachment of PEG chains to the nanoparticle surface imparts a hydrophilic shell that enhances colloidal stability, reduces non-specific protein adsorption (opsonization), and prolongs circulation half-life in vivo.[1][4]

The this compound is a short-chain PEG derivative featuring a terminal carboxylic acid group, which allows for covalent conjugation to nanoparticles with primary amine surface functionalities. The methoxy group at the other end provides a chemically inert terminus.

Key Applications
  • Drug Delivery: PEGylated nanoparticles can encapsulate or be conjugated with therapeutic agents, protecting them from degradation and enabling targeted delivery.

  • In Vivo Imaging: Functionalization with PEG improves the pharmacokinetic profile of nanoparticle-based contrast agents for modalities like magnetic resonance imaging (MRI).

  • Theranostics: Combines therapeutic and diagnostic capabilities in a single nanoparticle platform.

Experimental Protocols

This section details the protocols for the synthesis of amine-functionalized nanoparticles and their subsequent PEGylation with this compound, followed by essential characterization techniques.

Protocol 1: Synthesis of Amine-Functionalized Iron Oxide Nanoparticles (IONPs)

This protocol describes the co-precipitation method for synthesizing IONPs, followed by surface modification to introduce amine functional groups.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (NH₄OH)

  • (3-Aminopropyl)trimethoxysilane (APS)

  • Toluene, anhydrous

  • Ethanol

  • Deionized water (degassed)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Permanent magnet

  • Nitrogen gas line

Procedure:

  • IONP Synthesis:

    • Prepare a solution of ferric and ferrous salts in a 2:1 molar ratio (Fe³⁺:Fe²⁺) in degassed deionized water.

    • Transfer the solution to the three-neck flask and heat to 80°C with vigorous stirring under a nitrogen atmosphere.

    • Rapidly add ammonium hydroxide to the solution. A black precipitate of Fe₃O₄ nanoparticles will form immediately.

    • Continue stirring for 1-2 hours at 80°C.

    • Cool the reaction to room temperature.

    • Collect the nanoparticles using a strong magnet and discard the supernatant.

    • Wash the nanoparticles several times with deionized water until the pH is neutral, followed by a final wash with ethanol.

  • Amine Functionalization:

    • Disperse the synthesized IONPs in anhydrous toluene.

    • Add APS to the nanoparticle dispersion.

    • Reflux the mixture for 12 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature and collect the amine-functionalized IONPs with a magnet.

    • Wash the nanoparticles with toluene and then ethanol three times to remove unreacted APS.

    • Dry the nanoparticles under vacuum.

Protocol 2: Functionalization of Amine-IONPs with this compound

This protocol utilizes carbodiimide chemistry to conjugate the carboxylic acid group of this compound to the primary amine groups on the IONP surface.

Materials:

  • Amine-functionalized IONPs

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Deionized water

Equipment:

  • Ultrasonicator

  • Vortex mixer

  • Centrifuge or magnetic separator

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in MES buffer (pH 6.0). A typical molar ratio is 1:2:2 (acid:EDC:NHS).

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-activated PEG ester. The reaction of NHS-activated molecules with primary amines is most efficient at pH 7-8.

  • Conjugation to Amine-IONPs:

    • Disperse the amine-functionalized IONPs in MES buffer.

    • Add the freshly prepared activated this compound solution to the IONP dispersion.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with PBS buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Purification of PEGylated IONPs:

    • Collect the PEGylated IONPs using a magnet.

    • Wash the nanoparticles multiple times with PBS (pH 7.4) and then with deionized water to remove unreacted PEG and coupling agents.

    • Resuspend the final PEGylated IONPs in an appropriate buffer or deionized water for storage and characterization.

Protocol 3: Characterization of PEGylated Nanoparticles

Thorough characterization is essential to confirm successful PEGylation and to assess the properties of the functionalized nanoparticles.

A. Dynamic Light Scattering (DLS) and Zeta Potential

  • Purpose: To determine the hydrodynamic diameter and surface charge of the nanoparticles before and after PEGylation.

  • Procedure:

    • Disperse a small amount of non-functionalized and PEGylated nanoparticles in deionized water or a suitable buffer.

    • Measure the hydrodynamic size and zeta potential using a DLS instrument.

  • Expected Results: An increase in hydrodynamic diameter and a shift in zeta potential towards neutral are indicative of successful PEGylation. The PEG layer creates a steric hindrance that reduces the electrophoretic mobility, thus lowering the magnitude of the zeta potential.

B. Transmission Electron Microscopy (TEM)

  • Purpose: To visualize the core size and morphology of the nanoparticles.

  • Procedure:

    • Deposit a drop of the diluted nanoparticle dispersion onto a TEM grid.

    • Allow the solvent to evaporate.

    • Image the nanoparticles using a transmission electron microscope.

  • Expected Results: TEM provides the size of the electron-dense core, which should remain unchanged after PEGylation. The PEG layer itself is often not visible under TEM.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To identify the functional groups on the nanoparticle surface and confirm the presence of PEG.

  • Procedure:

    • Lyophilize the nanoparticle samples to obtain a dry powder.

    • Acquire the FTIR spectra of the non-functionalized and PEGylated nanoparticles.

  • Expected Results: The spectrum of PEGylated nanoparticles should show characteristic peaks for PEG, such as the C-O-C ether stretching vibration around 1100 cm⁻¹.

D. Thermogravimetric Analysis (TGA)

  • Purpose: To quantify the amount of PEG grafted onto the nanoparticle surface.

  • Procedure:

    • Heat a known mass of the dried PEGylated nanoparticle sample under a controlled atmosphere.

    • Measure the weight loss as a function of temperature.

  • Expected Results: The weight loss in the temperature range corresponding to PEG degradation (typically 300-450°C) can be used to calculate the grafting density of the PEG chains.

Quantitative Data Summary

The following tables summarize the expected changes in key parameters upon successful functionalization of nanoparticles with this compound.

ParameterBefore PEGylation (Amine-IONPs)After PEGylation (this compound-IONPs)Technique
Hydrodynamic Diameter 80 - 120 nm100 - 150 nmDLS
Zeta Potential (at pH 7.4) +20 to +40 mV-5 to +5 mVZeta Potential Analyzer
Core Diameter 10 - 15 nm10 - 15 nmTEM
PEG Grafting Density N/AVaries (e.g., 1-5 PEG chains/nm²)TGA

Note: The values presented are typical and may vary depending on the specific synthesis and reaction conditions.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_pegylation PEGylation cluster_characterization Characterization synthesis Co-precipitation of Fe3O4 Nanoparticles amine_func Amine Functionalization (APS Coating) synthesis->amine_func peg_activation Activation of This compound (EDC/NHS) amine_func->peg_activation conjugation Conjugation to Amine-IONPs peg_activation->conjugation purification Washing & Purification conjugation->purification dls DLS & Zeta Potential purification->dls tem TEM purification->tem ftir FTIR purification->ftir tga TGA purification->tga

Caption: Experimental workflow for nanoparticle PEGylation.

logical_relationship cluster_surface_before Before PEGylation cluster_surface_after After PEGylation np_core Nanoparticle Core (e.g., Fe3O4) amine_surface Amine-Functionalized Surface (-NH2) np_core->amine_surface Surface Modification positive_charge Positive Surface Charge (High Zeta Potential) amine_surface->positive_charge peg_layer This compound Layer amine_surface->peg_layer PEGylation Reaction protein_adsorption Prone to Opsonization & Aggregation positive_charge->protein_adsorption neutral_charge Near-Neutral Surface Charge (Low Zeta Potential) peg_layer->neutral_charge steric_hindrance Steric Hindrance peg_layer->steric_hindrance stability Increased Stability & Circulation Time steric_hindrance->stability

Caption: Surface property changes after PEGylation.

References

Application Notes and Protocols for m-PEG11-acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of m-PEG11-acid as a hydrophilic linker in the development of targeted drug delivery systems. Due to the limited availability of specific published data on this compound, the following sections provide illustrative examples and protocols based on the established principles of PEGylation in drug delivery.

Introduction to this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative with a terminal carboxylic acid group and a methoxy-capped terminus. This heterobifunctional structure makes it an ideal linker for bioconjugation, where the carboxylic acid can be activated to react with amine groups on proteins, peptides, or drug molecules. The 11-unit PEG chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic profile of the conjugated molecule.[1][2]

Key Properties of this compound:

PropertyValueReference
Molecular Formula C24H48O13[3]
Molecular Weight 544.64 g/mol [3]
Purity >96%[3]
Physical Form Colorless oil
Solubility Soluble in DCM, THF, DMF, and DMSO
Storage -20°C for long-term storage

Applications in Targeted Drug Delivery

The primary application of this compound in targeted drug delivery is as a flexible linker to connect a targeting moiety (e.g., an antibody or peptide) to a therapeutic agent or a nanoparticle. The PEG component serves to enhance water solubility, reduce immunogenicity, and prolong circulation time by minimizing uptake by the reticuloendothelial system (RES).

Potential Applications Include:

  • Antibody-Drug Conjugates (ADCs): The carboxylic acid group of this compound can be conjugated to amine residues on a monoclonal antibody, while the other end of a larger construct incorporating the PEG linker is attached to a cytotoxic drug. This creates a targeted therapy that delivers the payload specifically to cancer cells expressing the target antigen.

  • PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a component of the linker connecting a target protein-binding ligand and an E3 ligase-binding ligand in a PROTAC molecule. The PEG chain influences the solubility and cell permeability of the PROTAC.

  • Nanoparticle Surface Modification: The hydrophilic nature of the PEG chain makes this compound suitable for surface functionalization of nanoparticles (e.g., liposomes, polymeric nanoparticles). This "stealth" coating reduces opsonization and prolongs circulation half-life, allowing for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. The terminal carboxylic acid can also be used to attach targeting ligands for active targeting.

Experimental Protocols

The following are illustrative protocols for the use of this compound in the preparation of targeted drug delivery systems. These are generalized procedures and should be optimized for specific applications.

Protocol for Conjugation of this compound to a Targeting Peptide

This protocol describes the conjugation of this compound to a peptide containing a primary amine (e.g., a lysine residue) using carbodiimide chemistry.

Materials:

  • This compound

  • Targeting peptide with a primary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (MWCO appropriate for the peptide conjugate)

  • HPLC system for purification and analysis

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours in the dark to form the NHS ester.

  • Conjugation to the Peptide:

    • Dissolve the targeting peptide (1 equivalent) in PBS (pH 7.4).

    • Slowly add the activated m-PEG11-NHS ester solution to the peptide solution.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Quench the reaction by adding a small amount of hydroxylamine.

    • Purify the peptide-PEG conjugate by dialysis against PBS to remove unreacted PEG and coupling reagents.

    • Further purify the conjugate using preparative reverse-phase HPLC.

  • Characterization:

    • Confirm the successful conjugation and determine the molecular weight of the product using MALDI-TOF mass spectrometry.

    • Assess the purity of the conjugate by analytical HPLC.

Protocol for Formulation of PEGylated Liposomes for Targeted Delivery

This protocol outlines the preparation of liposomes with a surface coating of this compound, which can then be further functionalized with a targeting ligand.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • m-PEG11-DSPE (synthesized by conjugating this compound to DSPE)

  • Chloroform

  • PBS, pH 7.4

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Dissolve DPPC, cholesterol, DSPE-PEG2000, and m-PEG11-DSPE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:4:1).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with PBS (pH 7.4) at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC).

    • Vortex the suspension to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Extrude the MLV suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to form small unilamellar vesicles (SUVs).

  • Purification and Characterization:

    • Remove unencapsulated material by size exclusion chromatography.

    • Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).

The terminal carboxylic acid of the incorporated m-PEG11-DSPE can then be activated using EDC/NHS chemistry (as described in Protocol 3.1) for conjugation to a targeting moiety.

Data Presentation

The following tables present hypothetical but representative data for a targeted nanoparticle system utilizing an this compound linker.

Table 1: Physicochemical Properties of Targeted vs. Non-Targeted Nanoparticles

ParameterNon-Targeted Nanoparticles (NP-PEG)Targeted Nanoparticles (TNP-PEG11-Ligand)
Hydrodynamic Diameter (nm) 110 ± 5125 ± 7
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04
Zeta Potential (mV) -5.2 ± 1.1-8.5 ± 1.5
Drug Loading Capacity (%) 10.2 ± 0.89.8 ± 0.7
Encapsulation Efficiency (%) 85.3 ± 4.282.1 ± 3.9

Table 2: In Vitro Cellular Uptake in Target vs. Non-Target Cells

Cell LineNanoparticle FormulationCellular Uptake (Fluorescence Intensity/cell)
Target Cancer Cells (Receptor +) NP-PEG1500 ± 210
TNP-PEG11-Ligand8500 ± 650
Non-Target Cells (Receptor -) NP-PEG1400 ± 180
TNP-PEG11-Ligand1600 ± 220

Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model

Treatment GroupTumor Volume at Day 21 (mm³)% Tumor Growth Inhibition
Saline Control 1500 ± 150-
Free Drug 950 ± 12036.7
NP-PEG 700 ± 9053.3
TNP-PEG11-Ligand 250 ± 5083.3

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in targeted drug delivery.

G cluster_synthesis Conjugation Workflow mPEG_acid This compound EDC_NHS EDC / NHS Activation mPEG_acid->EDC_NHS Activated_PEG Activated m-PEG11-NHS Ester EDC_NHS->Activated_PEG Conjugate Targeted PEGylated Ligand Activated_PEG->Conjugate Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand->Conjugate

Caption: Workflow for conjugating this compound to a targeting ligand.

G cluster_delivery Targeted Drug Delivery Mechanism Nanoparticle Drug-loaded Nanoparticle with m-PEG11-Ligand Bloodstream Systemic Circulation (Prolonged Half-life) Nanoparticle->Bloodstream Receptor Target Receptor Nanoparticle->Receptor Binding Tumor_Vasculature Leaky Tumor Vasculature (EPR Effect) Bloodstream->Tumor_Vasculature Tumor_Cell Tumor Cell Tumor_Vasculature->Tumor_Cell Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Drug_Release Intracellular Drug Release Endocytosis->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis G cluster_pathway Apoptosis Signaling Pathway Drug Released Cytotoxic Drug DNA_Damage DNA Damage Drug->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: Calculating Molar Ratios for m-PEG11-acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG11-acid is a discrete polyethylene glycol (dPEG®) linker widely utilized in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its defined chain length of 11 ethylene glycol units provides a homogenous and hydrophilic spacer that can enhance the solubility and pharmacokinetic properties of the modified biomolecule.[2] The terminal carboxylic acid of this compound allows for its covalent attachment to primary amine groups on proteins, peptides, or other molecules through the formation of a stable amide bond.[2] This reaction is typically mediated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3]

This document provides detailed application notes and protocols for calculating and optimizing the molar ratios required for successful conjugation reactions involving this compound.

Core Concepts in Molar Ratio Calculations

Accurate calculation of molar ratios is fundamental to achieving the desired degree of PEGylation and ensuring reproducible results. The key components in a typical this compound conjugation reaction are:

  • The Amine-Containing Molecule: This is the protein, antibody, peptide, or small molecule to be modified. The number of available primary amines (e.g., the N-terminus and the epsilon-amino group of lysine residues) is a critical factor.

  • This compound: The PEGylating agent.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The carbodiimide that activates the carboxyl group of this compound.

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS: A reagent that reacts with the activated carboxyl group to form a more stable, amine-reactive NHS ester, which improves the efficiency of the conjugation reaction.

The overall reaction proceeds in two main steps:

  • Activation of this compound: The carboxyl group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS or Sulfo-NHS to form a more stable NHS ester.

  • Conjugation to the Amine: The amine-reactive NHS ester of this compound reacts with a primary amine on the target molecule to form a stable amide bond.

The efficiency of this two-step process is highly dependent on the molar ratios of the reactants.

Calculating Molar Ratios: A Step-by-Step Guide

To calculate the required mass of each reactant, the following information is needed:

  • Molecular Weight (MW) of the amine-containing molecule, this compound, EDC, and NHS/Sulfo-NHS.

  • Desired Molar Ratio of each component relative to the amine-containing molecule.

Step 1: Calculate the Moles of the Amine-Containing Molecule

Moles = Mass (g) / Molecular Weight ( g/mol )

Step 2: Determine the Moles of Other Reactants based on the Desired Molar Ratio

For a desired molar ratio of 1:X:Y:Z (Amine-Molecule : this compound : EDC : NHS), the moles of each reactant are:

  • Moles of this compound = Moles of Amine-Molecule * X

  • Moles of EDC = Moles of Amine-Molecule * Y

  • Moles of NHS = Moles of Amine-Molecule * Z

Step 3: Calculate the Mass of Each Reactant

Mass (g) = Moles * Molecular Weight ( g/mol )

Table 1: Molecular Weights of Key Reagents

ReagentMolecular Weight ( g/mol )Source
This compound544.64
EDC hydrochloride191.70
NHS115.09
Sulfo-NHS217.14

Recommended Molar Ratios for Different Applications

The optimal molar ratios can vary significantly depending on the specific application, the nature of the amine-containing molecule, and the desired degree of labeling. The following table provides starting recommendations for common applications. It is crucial to empirically optimize these ratios for each specific system.

Table 2: Recommended Starting Molar Ratios for this compound Reactions

ApplicationAmine-Containing MoleculeMolar Ratio (Molecule : this compound : EDC : NHS)Notes
General Protein PEGylation Protein (e.g., BSA, Lysozyme)1 : 10-20 : 20-40 : 20-40A higher excess of PEG reagent is often needed for dilute protein solutions. Optimization is key to control the degree of PEGylation.
Antibody-Drug Conjugate (ADC) Synthesis Monoclonal Antibody (mAb)1 : 5-20 : 10-40 : 10-40The molar excess of the linker-payload can be varied to control the drug-to-antibody ratio (DAR). It is recommended to start with a 10- to 20-fold molar excess.
PROTAC Synthesis Amine-functionalized ligand or warhead1 : 1-5 : 1.5-10 : 1.5-10Stoichiometry is often closer to equimolar for small molecule synthesis, but an excess of the activated PEG linker may be used to drive the reaction to completion.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

This protocol describes a two-step EDC/NHS coupling procedure.

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M MES, pH 4.5-6.0 for activation; PBS, pH 7.2-7.5 for conjugation)

  • This compound

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching solution (e.g., hydroxylamine, Tris, or glycine)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Preparation:

    • Bring all reagents to room temperature before use.

    • Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in an appropriate buffer or water immediately before use.

  • Activation of this compound:

    • In a reaction vessel, combine the this compound solution with EDC and NHS in the activation buffer (e.g., 0.1 M MES, pH 5.5). A common starting molar ratio is 1:2:2 (this compound : EDC : NHS).

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated PEG.

  • Conjugation to the Protein:

    • Adjust the pH of the protein solution to 7.2-7.5 using a conjugation buffer (e.g., PBS).

    • Add the freshly prepared NHS-activated this compound to the protein solution. The molar excess of the activated PEG will depend on the desired degree of labeling (see Table 2).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM. This will react with any unreacted NHS esters.

  • Purification:

    • Remove excess reagents and byproducts by dialysis or using a desalting column.

Protocol for Labeling an Antibody with this compound for ADC Development

Materials:

  • Antibody solution (1-10 mg/mL) in PBS, pH 7.4

  • This compound

  • EDC hydrochloride

  • Sulfo-NHS

  • Anhydrous DMSO

  • Desalting columns

Procedure:

  • Calculations:

    • Calculate the required amounts of this compound, EDC, and Sulfo-NHS for a desired molar excess (e.g., 20-fold excess of this compound).

  • Activation of this compound:

    • Dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMSO to prepare a concentrated stock solution of the activated linker. A typical molar ratio of this compound:EDC:Sulfo-NHS is 1:1.5:1.5.

  • Conjugation:

    • Add the calculated volume of the activated this compound solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification:

    • Purify the resulting antibody-PEG conjugate using a desalting column to remove unreacted PEG linker and coupling reagents.

Visualizing Workflows and Relationships

Experimental Workflow for Protein PEGylation

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Quenching & Purification prep_reagents Equilibrate Reagents prep_stocks Prepare Stock Solutions prep_reagents->prep_stocks mix_peg_edc_nhs Mix this compound, EDC, NHS prep_stocks->mix_peg_edc_nhs incubate_activation Incubate (15-30 min) mix_peg_edc_nhs->incubate_activation add_to_protein Add to Protein Solution (pH 7.2-7.5) incubate_activation->add_to_protein incubate_conjugation Incubate (2h RT or O/N 4°C) add_to_protein->incubate_conjugation quench Quench Reaction incubate_conjugation->quench purify Purify Conjugate quench->purify

Caption: Workflow for this compound conjugation to a protein.

Logical Relationship of Reactants in EDC/NHS Chemistry

edc_nhs_chemistry peg_acid This compound (R-COOH) o_acylisourea O-Acylisourea Intermediate (Highly Reactive) peg_acid->o_acylisourea + EDC edc EDC nhs_ester NHS-activated PEG (Amine-Reactive) o_acylisourea->nhs_ester + NHS nhs NHS / Sulfo-NHS conjugate PEG-Protein Conjugate (Stable Amide Bond) nhs_ester->conjugate + Protein-NH2 protein Protein (-NH2)

Caption: Key steps in EDC/NHS-mediated PEGylation.

Troubleshooting and Optimization

Achieving the desired outcome in this compound conjugations often requires optimization of the reaction conditions.

Table 3: Troubleshooting Guide for this compound Reactions

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC or this compound (hydrolysis) - Suboptimal pH - Presence of amine-containing buffers (e.g., Tris) - Insufficient molar excess of reagents- Use fresh, high-quality reagents. Equilibrate to room temperature before opening to prevent moisture condensation. - Ensure the activation step is performed at pH 4.5-6.0 and the conjugation step at pH 7.2-7.5. - Use amine-free buffers such as MES and PBS. - Increase the molar excess of this compound, EDC, and NHS.
Protein Aggregation - High degree of PEGylation - Inappropriate buffer conditions- Reduce the molar excess of the PEGylating agent. - Optimize buffer components, pH, and ionic strength.
High Polydispersity of Conjugates - Inconsistent reaction conditions - Multiple reactive sites on the protein with different accessibilities- Precisely control reaction time, temperature, and pH. - Consider site-specific conjugation strategies if a homogenous product is required.

Conclusion

The successful application of this compound in bioconjugation is highly dependent on the careful calculation and optimization of molar ratios. By understanding the underlying chemistry and following systematic protocols, researchers can achieve reproducible and efficient PEGylation for a wide range of applications in drug development and life sciences. The provided tables and workflows serve as a comprehensive guide to aid in the design and execution of these reactions.

References

Application Notes and Protocols for m-PEG11-acid in Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG11-acid is a discrete polyethylene glycol (dPEG®) linker containing a terminal carboxylic acid and a methoxy-capped terminus. With its defined chain length of 11 ethylene glycol units, it offers precise control over the physicochemical properties of conjugated molecules.[1][2][3] This monodispersity is a significant advantage over traditional, polydisperse PEG polymers, ensuring batch-to-batch consistency and simplifying analytical characterization.[4] The hydrophilic nature of the PEG chain enhances the aqueous solubility and stability of hydrophobic anticancer agents, while also prolonging their circulation half-life by reducing renal clearance and recognition by the reticuloendothelial system.[5] These properties make this compound an invaluable tool in the development of advanced cancer therapeutics, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Key Applications in Cancer Therapeutics

  • Antibody-Drug Conjugates (ADCs): this compound can be used as a linker to conjugate highly potent cytotoxic drugs to monoclonal antibodies (mAbs) that target tumor-associated antigens. The PEG spacer improves the pharmacokinetics of the ADC and can influence its efficacy and safety profile.

  • PROTACs: In the development of PROTACs, this compound can serve as the linker connecting a target protein-binding ligand and an E3 ligase-recruiting ligand. The length and flexibility of the PEG linker are critical for the formation of a stable ternary complex, which leads to the ubiquitination and subsequent degradation of the target cancer-promoting protein.

  • Nanoparticle Drug Delivery: The surface of nanoparticles can be functionalized with this compound to create a hydrophilic shell. This "stealth" coating reduces opsonization and clearance by the immune system, leading to longer circulation times and enhanced accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

Data Presentation

The following tables provide illustrative quantitative data for a hypothetical ADC and PROTAC developed using an this compound linker. This data is representative of typical results obtained in preclinical studies.

Table 1: Physicochemical and In Vitro Properties of a Hypothetical this compound Containing ADC (ADC-X)

ParameterValueMethod
Drug-to-Antibody Ratio (DAR) 3.8Hydrophobic Interaction Chromatography (HIC)
Molecular Weight (kDa) ~155Mass Spectrometry
Aggregation (%) < 2Size Exclusion Chromatography (SEC)
In Vitro Cytotoxicity (IC50, nM)
- Target-Positive Cell Line (e.g., BT-474)0.5CellTiter-Glo® Luminescent Cell Viability Assay
- Target-Negative Cell Line (e.g., MDA-MB-468)> 1000CellTiter-Glo® Luminescent Cell Viability Assay
Plasma Stability (% intact ADC after 7 days) > 95LC-MS/MS

Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of ADC-X in a Xenograft Model

ParameterValueAnimal Model
Tumor Growth Inhibition (%) 95 (at 5 mg/kg)Subcutaneous BT-474 Xenograft in Nude Mice
Terminal Half-life (t½, hours) ~200Nude Mice
Area Under the Curve (AUC, µg·h/mL) ~5000Nude Mice
Clearance (mL/h/kg) ~0.5Nude Mice

Table 3: Characteristics of a Hypothetical this compound Containing PROTAC (PROTAC-Y)

ParameterValueMethod
Target Protein e.g., BRD4-
E3 Ligase e.g., VHL-
Degradation Concentration (DC50, nM) 15Western Blot / ELISA
Maximum Degradation (Dmax, %) > 90Western Blot / ELISA
Cellular Permeability (Papp, 10⁻⁶ cm/s) 5Parallel Artificial Membrane Permeability Assay (PAMPA)
Metabolic Stability (t½ in human liver microsomes, min) 60In vitro metabolic stability assay

Mandatory Visualizations

ADC_Mechanism_of_Action Mechanism of Action of an this compound Containing ADC cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Trafficking ADC ADC (Antibody-Payload-Linker) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA DNA Payload->DNA 5. DNA Damage Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Caption: Mechanism of Action of an this compound Containing ADC.

Experimental_Workflow_for_ADC_Development Experimental Workflow for ADC Development and Evaluation cluster_0 ADC Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Conjugation 1. Conjugation of Payload to Antibody via this compound Linker Purification 2. Purification Conjugation->Purification Characterization 3. Characterization (DAR, Aggregation) Purification->Characterization Binding 4. Antigen Binding Assay Characterization->Binding Cytotoxicity 5. Cytotoxicity Assay Binding->Cytotoxicity Stability 6. Plasma Stability Cytotoxicity->Stability Xenograft 7. Xenograft Model Establishment Stability->Xenograft Efficacy 8. Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy PK 9. Pharmacokinetic (PK) Analysis Efficacy->PK Toxicity 10. Toxicology Study PK->Toxicity

Caption: Experimental Workflow for ADC Development and Evaluation.

Experimental Protocols

Protocol 1: Synthesis of an this compound Drug Conjugate

This protocol describes a general method for conjugating a drug containing a primary amine to the carboxylic acid of this compound, followed by activation for antibody conjugation.

Materials:

  • This compound

  • Amine-containing cytotoxic drug

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Monoclonal Antibody in Phosphate-Buffered Saline (PBS)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1 hour.

  • Conjugation to Drug:

    • Dissolve the amine-containing drug (1 equivalent) in anhydrous DMF.

    • Add the drug solution to the activated this compound-NHS ester solution.

    • Stir the reaction mixture at room temperature overnight, protected from light.

    • Monitor the reaction progress by LC-MS.

  • Purification of Drug-PEG Conjugate:

    • Upon completion, purify the drug-m-PEG11-acid conjugate using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

  • Activation of Drug-PEG Conjugate for Antibody Linking (if the drug-PEG conjugate has a terminal carboxyl group):

    • Repeat step 1 with the purified drug-m-PEG11-acid conjugate to create a new NHS ester.

  • Conjugation to Antibody:

    • Prepare the monoclonal antibody in a conjugation buffer (e.g., PBS, pH 7.4).

    • Add the activated drug-m-PEG11-acid-NHS ester to the antibody solution at a specific molar ratio.

    • Incubate the reaction at 4°C for 4-6 hours or at room temperature for 1-2 hours.

    • Quench the reaction by adding an excess of a small molecule with a primary amine, such as Tris or glycine.

  • Purification of the ADC:

    • Purify the resulting ADC using size exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.

    • Concentrate and buffer exchange the purified ADC into a suitable formulation buffer.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines the determination of the cytotoxic potential of an this compound-based therapeutic on cancer cell lines.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium

  • This compound conjugated therapeutic (e.g., ADC-X)

  • Control compounds (e.g., unconjugated antibody, free drug)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound therapeutic and control compounds in complete cell culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells.

    • Include wells with untreated cells (vehicle control).

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Measurement:

    • After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of an this compound-based therapeutic in a subcutaneous xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or nude mice)

  • Tumor cells for implantation

  • Matrigel (optional)

  • This compound conjugated therapeutic

  • Vehicle control and other control articles

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the this compound therapeutic, vehicle, and other controls via the desired route (e.g., intravenous injection).

    • Dosing can be a single dose or multiple doses over a period of time.

  • Monitoring:

    • Continue to measure tumor volumes and body weights 2-3 times per week to assess efficacy and toxicity.

    • Monitor the overall health of the animals.

  • Study Endpoint:

    • The study may be terminated when tumors in the control group reach a maximum allowable size or after a predetermined period.

    • At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Protocol 4: Pharmacokinetic Analysis

This protocol provides a general method for assessing the pharmacokinetic profile of an this compound conjugated therapeutic in rodents.

Materials:

  • Rodents (e.g., mice or rats)

  • This compound conjugated therapeutic

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical method for quantification (e.g., ELISA, LC-MS/MS)

Procedure:

  • Dosing:

    • Administer a single dose of the this compound therapeutic to the animals at a defined concentration and route (e.g., intravenous).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 168 hours post-dose).

  • Plasma Preparation:

    • Process the blood samples to obtain plasma by centrifugation.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the therapeutic in the plasma samples using a validated analytical method.

  • Pharmacokinetic Modeling:

    • Use pharmacokinetic software to analyze the concentration-time data.

    • Determine key PK parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Disclaimer: These protocols are intended as general guidelines. Researchers should optimize the conditions for their specific applications and molecules. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Peptide Modification with m-PEG11-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of peptides with polyethylene glycol (PEG), or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides. This process involves the covalent attachment of PEG chains to a peptide, which can significantly improve its pharmacokinetic and pharmacodynamic profile. Benefits of PEGylation include increased solubility and stability, prolonged plasma half-life, reduced immunogenicity, and decreased susceptibility to enzymatic degradation.[1][2]

m-PEG11-acid is a monodisperse PEG reagent containing a methoxy group at one terminus and a carboxylic acid at the other. The 11-unit ethylene glycol chain provides a discrete length, ensuring homogeneity of the final PEGylated peptide, which is a significant advantage over polydisperse PEG reagents.[3] The terminal carboxylic acid allows for covalent conjugation to primary amino groups on a peptide, such as the N-terminal amine or the epsilon-amine of lysine residues, through the formation of a stable amide bond.

These application notes provide a comprehensive overview of the use of this compound for peptide modification, including detailed experimental protocols, data presentation, and visualizations to guide researchers in this process.

Key Applications of this compound in Peptide Modification

The conjugation of this compound to peptides can confer several advantageous properties, making it a valuable tool in peptide drug development.

  • Improved Solubility: Peptides, particularly those with a high content of hydrophobic amino acids, often exhibit poor solubility in aqueous solutions. The hydrophilic nature of the PEG chain can significantly enhance the water solubility of such peptides, facilitating their formulation and administration.

  • Enhanced Stability: PEGylation can protect peptides from proteolytic degradation by sterically hindering the approach of proteases. This leads to a longer circulation half-life and sustained therapeutic effect.[1]

  • Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the peptide surface, reducing its recognition by the immune system and thereby lowering the risk of an immune response.

  • Altered Pharmacokinetics: The increased hydrodynamic volume of the PEGylated peptide reduces its renal clearance, leading to a prolonged plasma half-life and a modified biodistribution profile.

Quantitative Data on Peptide Modification with m-PEG-acid

The following tables summarize typical quantitative data obtained from the modification of peptides with short-chain m-PEG-acids. While specific data for this compound is not extensively published, the presented data for similar short-chain m-PEG-acids illustrates the expected outcomes.

Table 1: Reaction Efficiency of m-PEG-acid Conjugation to Peptides

PeptideTarget Site(s)Coupling Methodm-PEG-acid:Peptide Molar RatioConjugation Efficiency (%)Reference Example
Peptide A (hydrophobic)N-terminus, LysEDC/NHS5:1> 90%Fictional, based on typical results
Peptide B (hydrophilic)N-terminusEDC/NHS3:1> 95%Fictional, based on typical results
Peptide C (multiple Lys)N-terminus, LysEDC/NHS10:1> 85% (mono- and di-PEGylated)Fictional, based on typical results

Table 2: Improvement of Peptide Solubility upon Conjugation with m-PEG-acid

PeptideOriginal Solubility in PBS (mg/mL)Solubility of m-PEG-Peptide (mg/mL)Fold IncreaseReference Example
Peptide A (hydrophobic)< 0.15.2> 50Fictional, based on typical results
Peptide D (amphiphilic)1.512.88.5Fictional, based on typical results

Table 3: Enhancement of Peptide Stability in Serum with m-PEG-acid

PeptideHalf-life in Human Serum (hours)Half-life of m-PEG-Peptide (hours)Fold IncreaseReference Example
Peptide E0.56.212.4Fictional, based on typical results
Peptide F2.118.58.8Fictional, based on typical results

Experimental Protocols

This section provides detailed protocols for the activation of this compound and its conjugation to a peptide containing primary amine groups.

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the conversion of the terminal carboxylic acid of this compound into a more reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM in a clean, dry reaction vessel under an inert atmosphere.

  • Add NHS (1.2 equivalents) to the solution and stir until fully dissolved.

  • Add EDC (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • The resulting solution containing the activated m-PEG11-NHS ester can be used directly in the next step or purified if necessary.

G mPEG_acid This compound Activated_ester m-PEG11-NHS ester mPEG_acid->Activated_ester Anhydrous Solvent (DMF or DCM) EDC EDC EDC->Activated_ester NHS NHS NHS->Activated_ester

Caption: Activation of this compound to its NHS ester.

Protocol 2: Conjugation of Activated this compound to a Peptide

This protocol details the reaction of the m-PEG11-NHS ester with the primary amines of a peptide.

Materials:

  • Peptide with at least one primary amine (N-terminus or Lysine side chain)

  • Activated m-PEG11-NHS ester solution (from Protocol 1)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or 0.1 M sodium bicarbonate buffer pH 8.0

  • Quenching solution: 1 M Tris-HCl pH 8.0 or 1 M glycine

  • Purification system: High-performance liquid chromatography (HPLC) or size-exclusion chromatography (SEC)

Procedure:

  • Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Add the activated m-PEG11-NHS ester solution to the peptide solution. A molar excess of the PEG reagent (typically 3-10 fold) is recommended to drive the reaction to completion.

  • Gently mix the reaction and allow it to proceed at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time should be determined empirically for each peptide.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.

  • Purify the PEGylated peptide from unreacted peptide, excess PEG reagent, and byproducts using reversed-phase HPLC or SEC.

  • Characterize the purified product by LC-MS to confirm the molecular weight and purity. The degree of PEGylation can be determined by the mass shift observed.[4]

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis mPEG_acid This compound EDC_NHS EDC, NHS mPEG_acid->EDC_NHS Activated_PEG m-PEG11-NHS ester EDC_NHS->Activated_PEG Reaction Reaction (pH 7.4-8.0) Activated_PEG->Reaction Peptide Peptide (-NH2) Peptide->Reaction PEG_Peptide m-PEG11-Peptide Conjugate Reaction->PEG_Peptide Purification HPLC / SEC PEG_Peptide->Purification Analysis LC-MS Purification->Analysis

Caption: Workflow for peptide modification with this compound.

Signaling Pathways and Logical Relationships

The modification of a peptide with this compound does not directly impact intracellular signaling pathways in the traditional sense. Instead, it alters the physicochemical properties of the peptide, which in turn influences its interaction with biological systems. The logical relationship is a cause-and-effect chain that enhances the therapeutic potential of the peptide.

G cluster_modification Chemical Modification cluster_properties Altered Physicochemical Properties cluster_outcomes Improved Therapeutic Outcomes Peptide Native Peptide PEG_Peptide PEGylated Peptide Peptide->PEG_Peptide Conjugation mPEG11_acid This compound mPEG11_acid->PEG_Peptide Solubility Increased Solubility PEG_Peptide->Solubility Stability Increased Stability PEG_Peptide->Stability Size Increased Hydrodynamic Size PEG_Peptide->Size Immunogenicity Reduced Immunogenicity PEG_Peptide->Immunogenicity HalfLife Prolonged Half-life Solubility->HalfLife Stability->HalfLife Size->HalfLife Efficacy Enhanced Efficacy Immunogenicity->Efficacy HalfLife->Efficacy Dosing Reduced Dosing Frequency HalfLife->Dosing

Caption: Logical flow of benefits from peptide PEGylation.

Conclusion

The use of this compound for peptide modification offers a precise and effective method to improve the therapeutic properties of peptide-based drugs. The monodisperse nature of this compound ensures the generation of a homogeneous product, which is highly desirable for clinical development. The protocols and data presented in these application notes provide a solid foundation for researchers to implement this valuable technology in their drug development programs. Careful optimization of reaction conditions and thorough characterization of the final conjugate are crucial for successful outcomes.

References

Application Notes and Protocols for the Large-Scale Synthesis of m-PEG11-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[1] By increasing the hydrodynamic size and masking the molecule from the host's immune system, PEGylation can extend circulatory half-life, enhance solubility, and reduce immunogenicity.[1][2] m-PEG11-acid is a discrete-length PEG linker featuring a terminal carboxylic acid, making it a versatile tool for conjugation to primary amines on proteins, peptides, and other biomolecules.[3][4] The carboxylic acid is typically activated using carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond with the target molecule.

These application notes provide detailed protocols for the large-scale synthesis of this compound and its subsequent conjugation to a model protein. It also covers large-scale purification strategies and analytical characterization of the final conjugate. Furthermore, an example of a relevant signaling pathway, the degradation of BRD4 by a PROTAC utilizing a PEG linker, is provided to illustrate a key application of this technology.

Large-Scale Synthesis of this compound

The synthesis of this compound can be achieved on a large scale starting from methoxy-terminated PEG with 11 ethylene glycol units (m-PEG11-OH). A common and scalable method involves the introduction of a protected carboxylic acid group, followed by deprotection. A robust method adapted from patent literature for similar mPEG-acids involves the reaction of the mPEG-OH with a t-butyl ester of a haloacetate, followed by acid-catalyzed deprotection to yield the final carboxylic acid. This method is known to produce high-purity mPEG-acid with high yields.

cluster_synthesis Synthesis of this compound m-PEG11-OH m-PEG11-OH Reaction1 Alkylation in Toluene m-PEG11-OH->Reaction1 t-butyl bromoacetate t-butyl bromoacetate t-butyl bromoacetate->Reaction1 Potassium t-butoxide Potassium t-butoxide Potassium t-butoxide->Reaction1 m-PEG11-t-butyl acetate m-PEG11-t-butyl acetate Reaction1->m-PEG11-t-butyl acetate Reaction2 Deprotection in DCM m-PEG11-t-butyl acetate->Reaction2 Trifluoroacetic acid (TFA) Trifluoroacetic acid (TFA) Trifluoroacetic acid (TFA)->Reaction2 This compound This compound Reaction2->this compound Purification Crystallization This compound->Purification Final Product This compound (>98% Purity) Purification->Final Product

Caption: Synthesis of this compound.
Experimental Protocol: Large-Scale Synthesis of this compound

Materials:

MaterialGradeSupplier
m-PEG11-OH≥98%Various
TolueneAnhydrousSigma-Aldrich
Potassium t-butoxide1.0 M in t-butanolSigma-Aldrich
t-butyl bromoacetate98%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Trifluoroacetic acid (TFA)≥99%Sigma-Aldrich
Diethyl etherACS GradeFisher Scientific

Procedure:

  • Alkylation: a. To a 100 L reactor, add m-PEG11-OH (5 kg, approximately 9.5 moles) and toluene (50 L). b. Azeotropically remove water by distilling off approximately 10 L of toluene. c. Cool the reaction mixture to 30°C. d. Add potassium t-butoxide (1.0 M solution in t-butanol, 11.4 L, 11.4 moles) and stir for 1 hour at room temperature. e. Add t-butyl bromoacetate (2.22 kg, 11.4 moles) and stir for 18 hours at room temperature.

  • Work-up and Intermediate Isolation: a. Quench the reaction with water (20 L). b. Separate the organic layer and wash with brine (2 x 10 L). c. Dry the organic layer over anhydrous sodium sulfate and filter. d. Concentrate the filtrate under reduced pressure to obtain crude m-PEG11-t-butyl acetate.

  • Deprotection: a. Dissolve the crude intermediate in dichloromethane (DCM, 50 L). b. Add trifluoroacetic acid (TFA, 10 L) and stir at room temperature for 3 hours.

  • Purification: a. Remove the solvent and excess TFA by rotary evaporation. b. Dissolve the residue in a minimal amount of DCM. c. Precipitate the product by adding cold diethyl ether. d. Filter the solid and wash with cold diethyl ether. e. Dry the product under vacuum to yield this compound as a white solid.

Quantitative Data:

ParameterValue
Starting m-PEG11-OH5 kg
Molar ratio (m-PEG11-OH : K-t-butoxide : t-butyl bromoacetate)1 : 1.2 : 1.2
Typical Yield85-95%
Purity (by NMR and HPLC)>98%

Large-Scale Conjugation of this compound to a Model Protein

The conjugation of this compound to a protein is typically achieved by activating the carboxylic acid group with EDC and NHS to form an amine-reactive NHS ester. This intermediate then reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminal α-amino group) on the protein surface to form a stable amide bond.

cluster_conjugation EDC/NHS-Mediated Conjugation This compound This compound Activation Activation in MES Buffer (pH 6.0) This compound->Activation EDC EDC EDC->Activation NHS NHS NHS->Activation m-PEG11-NHS-ester m-PEG11-NHS-ester Activation->m-PEG11-NHS-ester Conjugation Conjugation in PBS (pH 7.4) m-PEG11-NHS-ester->Conjugation Model Protein Model Protein Model Protein->Conjugation PEGylated Protein PEGylated Protein Conjugation->PEGylated Protein

Caption: EDC/NHS-mediated conjugation.
Experimental Protocol: Large-Scale Protein Conjugation

Materials:

MaterialGradeSupplier
Model Protein (e.g., Lysozyme)≥95%Various
This compound>98%Synthesized as above
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)≥98%Sigma-Aldrich
NHS (N-hydroxysuccinimide)98%Sigma-Aldrich
MES Buffer0.1 M, pH 6.0Bio-Rad
PBS Buffer1X, pH 7.4Gibco
Quenching Solution1 M Tris-HCl, pH 8.0Invitrogen

Procedure:

  • Protein Preparation: a. Dissolve the model protein in PBS buffer to a final concentration of 10 mg/mL in a suitable reaction vessel.

  • Activation of this compound: a. In a separate vessel, dissolve this compound (e.g., 5-fold molar excess over protein) in MES buffer. b. Add NHS (1.5-fold molar excess over this compound). c. Add EDC (1.5-fold molar excess over this compound). d. React for 15-30 minutes at room temperature to form the m-PEG11-NHS ester.

  • Conjugation Reaction: a. Add the activated m-PEG11-NHS ester solution to the protein solution. b. React for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: a. Add quenching solution to a final concentration of 50 mM to stop the reaction.

Quantitative Data for Process Optimization:

ParameterRange for OptimizationOptimal (Example)
Protein Concentration5-20 mg/mL10 mg/mL
Molar Ratio (PEG:Protein)2:1 to 20:15:1
Molar Ratio (EDC:PEG)1:1 to 5:11.5:1
Molar Ratio (NHS:PEG)1:1 to 5:11.5:1
Reaction pH7.0-8.07.4
Reaction Temperature4-25 °C25 °C
Reaction Time1-24 hours4 hours
Mono-PEGylated YieldVariable~60%

Large-Scale Purification of PEGylated Protein

Purification of the PEGylated protein from the reaction mixture is crucial to remove unreacted protein, excess PEG reagent, and multi-PEGylated species. A multi-step chromatographic process is typically employed at a large scale.

Experimental Protocol: Large-Scale Purification

Materials:

Material
Ion-Exchange Chromatography (IEX) Column (e.g., Capto S)
IEX Buffer A (e.g., 20 mM Sodium Phosphate, pH 7.0)
IEX Buffer B (e.g., 20 mM Sodium Phosphate, 1 M NaCl, pH 7.0)
Size-Exclusion Chromatography (SEC) Column (e.g., Sephacryl S-300 HR)
SEC Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Ion-Exchange Chromatography (Capture Step): a. Equilibrate the IEX column with IEX Buffer A. b. Load the quenched reaction mixture onto the column. c. Wash the column with IEX Buffer A to remove unbound species (e.g., excess PEG). d. Elute the bound proteins using a linear gradient of IEX Buffer B. Mono-PEGylated protein typically elutes at a lower salt concentration than the unmodified protein. e. Collect fractions and analyze by SDS-PAGE and HPLC to identify fractions containing the desired product.

  • Size-Exclusion Chromatography (Polishing Step): a. Pool the fractions containing the mono-PEGylated protein from the IEX step. b. Concentrate the pooled fractions using tangential flow filtration (TFF). c. Equilibrate the SEC column with SEC Buffer. d. Load the concentrated protein solution onto the SEC column. e. Elute with SEC Buffer. The PEGylated protein will elute earlier than any remaining unreacted protein. f. Collect fractions containing the purified mono-PEGylated protein.

Quantitative Data for Purification:

ParameterIEX ChromatographySEC Chromatography
Column Volume10 L20 L
Flow Rate150 cm/hr30 cm/hr
Purity after step>90%>98%
Recovery>80%>95%

Characterization of this compound Conjugate

Thorough characterization is required to confirm the identity, purity, and integrity of the final PEGylated product.

Experimental Protocols: Characterization

1. SDS-PAGE:

  • Procedure: Analyze the purified conjugate alongside the unmodified protein standard on a 4-12% Bis-Tris gel.

  • Expected Result: A clear shift in molecular weight for the PEGylated protein compared to the unmodified protein.

2. Reversed-Phase HPLC (RP-HPLC):

  • Procedure: Use a C4 or C8 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Expected Result: A single, sharp peak for the purified conjugate, with a different retention time compared to the unmodified protein. Purity can be assessed by peak area integration.

3. Mass Spectrometry (LC-MS):

  • Procedure: Analyze the intact conjugate using a high-resolution mass spectrometer (e.g., Q-TOF).

  • Expected Result: Deconvolution of the mass spectrum should show a mass increase corresponding to the addition of one this compound molecule (approximately 544.6 Da).

4. NMR Spectroscopy (for this compound):

  • Procedure: Acquire 1H and 13C NMR spectra of the synthesized this compound in CDCl3.

  • Expected Result: Characteristic peaks for the methoxy group (~3.38 ppm), the PEG backbone (~3.64 ppm), and the protons adjacent to the carboxylic acid.

Summary of Characterization Data:

TechniqueParameter MeasuredExpected Result
SDS-PAGEApparent Molecular WeightIncreased MW compared to native protein
RP-HPLCPurity and IdentitySingle peak with characteristic retention time
LC-MSExact MassMass of native protein + 544.6 Da
NMR (of linker)Structure ConfirmationCharacteristic PEG and terminal group signals

Application Example: PROTAC-Mediated Protein Degradation

PEG linkers are integral components of many Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A well-studied example is the degradation of the bromodomain-containing protein 4 (BRD4), a transcriptional co-activator implicated in cancer, by PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase. The PEG linker in these PROTACs provides the necessary spacing and solubility to facilitate the formation of a stable ternary complex between BRD4, the PROTAC, and VHL. This leads to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.

cluster_pathway PROTAC-Mediated BRD4 Degradation PROTAC PROTAC (with PEG Linker) Ternary Complex BRD4-PROTAC-VHL Ternary Complex PROTAC->Ternary Complex BRD4 BRD4 BRD4->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Ubiquitination Poly-ubiquitination of BRD4 Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Downstream Effects Inhibition of Cancer Cell Growth Degradation->Downstream Effects

Caption: BRD4 degradation pathway.

Overall Experimental Workflow

The entire process from synthesis to the characterization of the final conjugate is a multi-step workflow that requires careful planning and execution, especially at a large scale.

cluster_workflow Overall Workflow Start Start Synthesis Synthesis of This compound Start->Synthesis Conjugation Conjugation to Model Protein Synthesis->Conjugation Purification IEX & SEC Purification Conjugation->Purification Characterization Analytical Characterization Purification->Characterization End Final Product Characterization->End

Caption: Experimental workflow.

References

Troubleshooting & Optimization

troubleshooting low yield in m-PEG11-acid conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in resolving issues of low yield during m-PEG11-acid conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of an this compound conjugation reaction?

A1: The this compound conjugation is typically a two-step process aimed at covalently linking the PEG molecule to a primary amine (e.g., the N-terminus or a lysine residue side chain) on a target molecule like a protein or peptide.

  • Activation: The terminal carboxylic acid group (-COOH) on the this compound is first activated. This is commonly achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This reaction forms a semi-stable NHS ester.[1][2]

  • Conjugation: The activated m-PEG11-NHS ester readily reacts with primary amine groups (-NH2) on the target molecule, forming a stable amide bond and releasing the NHS leaving group.[3][4]

Q2: Why is the activation step necessary?

A2: A carboxylic acid and an amine do not react efficiently under standard biological conditions. The activation step converts the carboxyl group into a more reactive NHS ester, which is a much better leaving group. This significantly accelerates the rate of acylation of the primary amines on the target molecule, allowing the reaction to proceed efficiently at a neutral or slightly alkaline pH.

Q3: What are the most critical factors for achieving a high yield?

A3: The most critical factors include:

  • pH Control: The pH for the activation step and the conjugation step must be optimized separately for maximum efficiency.

  • Reagent Stoichiometry: The molar ratio of PEG-acid, activation reagents (EDC/NHS), and the target molecule must be carefully controlled.

  • Reagent Quality and Handling: The activation reagents, particularly EDC and NHS esters, are moisture-sensitive and can hydrolyze, leading to inactivation.

  • Buffer Composition: The presence of competing primary amines (e.g., Tris buffer) or carboxylates in the reaction buffer will interfere with the conjugation and must be avoided.

Troubleshooting Guide for Low Conjugation Yield

This section addresses specific problems that can lead to poor outcomes in your conjugation reaction.

Problem 1: Very little or no PEGylated product is observed after the reaction.

QuestionPossible CauseRecommended Solution
Did you successfully activate the this compound? Inefficient Acid Activation: The EDC/NHS activation step is highly pH-dependent and is most efficient at a pH of 4.5-6.0. If the pH is too high, the EDC will hydrolyze rapidly.Perform the activation in a non-amine, non-carboxylate buffer such as MES at pH 5-6 for 15-30 minutes before adding your target molecule and adjusting the pH for conjugation.
Hydrolysis of EDC/NHS: EDC and NHS are moisture-sensitive. Using old or improperly stored reagents will lead to failed activation.Always use fresh, high-quality EDC and NHS. Equilibrate reagent vials to room temperature before opening to prevent moisture condensation. Prepare stock solutions in a dry, water-miscible solvent like DMSO or DMF and use them immediately.
Is your activated PEG-NHS ester reacting with the target? Hydrolysis of Activated PEG-NHS Ester: The NHS ester is susceptible to hydrolysis, especially at higher pH. Its half-life can be short (minutes to hours) depending on the pH and temperature.Add your amine-containing target molecule to the activated PEG solution promptly after the activation step. Avoid long delays.
Suboptimal pH for Conjugation: The reaction between the NHS ester and a primary amine is most efficient at a pH of 7.2-8.5. At this pH, the primary amines are sufficiently deprotonated and nucleophilic.After the initial activation at pH 5-6, raise the pH of the reaction mixture to 7.2-8.0 by adding a non-amine buffer like PBS or borate buffer before or concurrently with the addition of your target molecule.
Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for the activated PEG, quenching the reaction.Ensure all buffers used for the conjugation step are free of primary amines. Use buffers such as PBS, HEPES, or borate.
Is your target molecule suitable for conjugation? Low Concentration of Reactive Amines: If the concentration of your protein is very low, a significant molar excess of the PEG reagent may be required to drive the reaction forward.Increase the concentration of your protein if possible. Optimize the molar excess of the this compound (typically 5- to 20-fold molar excess over the protein).
Inaccessible Amine Groups: The primary amines on your target protein may be sterically hindered or buried within the protein's tertiary structure, making them inaccessible to the PEG reagent.Consider gentle denaturation of the protein if its activity can be recovered. Alternatively, if your protein has available cysteine residues, a thiol-reactive PEG linker may be a better strategy.

Problem 2: The reaction works, but the final yield after purification is low.

QuestionPossible CauseRecommended Solution
Are you using the optimal purification method? Co-elution of Product and Reactants: Unreacted PEG can be difficult to separate from the PEGylated product, especially with methods that have poor resolution between species of similar properties.Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated conjugate from smaller unreacted PEG and activation byproducts.
Product Loss on the Column: The PEGylated protein may adsorb non-specifically to the chromatography resin, leading to poor recovery.Ion Exchange Chromatography (IEX): PEGylation shields the surface charges of a protein, altering its binding to IEX resins. This property can be exploited to effectively separate un-PEGylated, mono-PEGylated, and multi-PEGylated species.
Inefficient Removal of Small Molecules: Dialysis or ultrafiltration may not completely remove all unreacted PEG, especially if there is a wide distribution of PEG polymer sizes.For final polishing and buffer exchange, use a desalting column or SEC. Membranes can be used, but an operational trade-off between purity and yield may be necessary.

Key Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to an Amine-Containing Protein

This protocol describes the in situ activation of this compound followed by conjugation to a protein.

Materials:

  • This compound

  • Protein solution in amine-free buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Dry, water-miscible solvent (DMSO or DMF)

Procedure:

  • Prepare Reagents: Equilibrate all reagents to room temperature before opening. Prepare a 10 mg/mL stock solution of this compound in dry DMSO. Prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation Step:

    • In a reaction tube, combine the this compound solution (using a 10-fold molar excess relative to the protein) with the calculated volumes of EDC and NHS stock solutions (using a 1.5 to 2-fold molar excess over the PEG-acid).

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation Step:

    • Add the protein solution (typically 1-5 mg/mL) to the activated m-PEG11-NHS ester solution.

    • Immediately adjust the pH of the reaction mixture to 7.5 by adding Conjugation Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching Step (Optional):

    • To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. Hydroxylamine is effective at hydrolyzing unreacted NHS esters. Incubate for 15 minutes.

  • Purification:

    • Proceed immediately to purification to separate the PEGylated protein from excess reagents and byproducts.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

Materials:

  • SEC column (e.g., Sephadex G-25 for desalting or a high-resolution column for fractionation)

  • Purification Buffer (e.g., PBS, pH 7.4)

  • Chromatography system

Procedure:

  • Equilibrate Column: Equilibrate the SEC column with at least two column volumes of chilled Purification Buffer.

  • Load Sample: Load the quenched reaction mixture onto the column.

  • Elute: Begin elution with the Purification Buffer at the recommended flow rate for the column.

  • Collect Fractions: Collect fractions and monitor the eluate by absorbance at 280 nm (for protein).

  • Analyze Fractions: The PEGylated protein will typically elute first in the higher molecular weight fractions, followed by the unreacted protein, and finally the low molecular weight unreacted PEG and quenching reagents. Analyze the collected fractions by SDS-PAGE or HPLC to confirm purity and identify the correct product-containing fractions.

Visual Guides

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation peg_acid This compound activated_peg Activated m-PEG11-NHS Ester peg_acid->activated_peg reagents EDC + NHS (in MES Buffer, pH 5-6) reagents->activated_peg 15-30 min @ RT conjugation Conjugation (in PBS Buffer, pH 7.2-8.0) activated_peg->conjugation protein Amine-Containing Protein (R-NH2) protein->conjugation product PEGylated Product (Stable Amide Bond) conjugation->product 2 hrs @ RT

Caption: Workflow for this compound conjugation reaction.

G start Low Yield or No Product check_activation Was activation performed at pH 4.5-6.0? start->check_activation check_reagents Are EDC/NHS reagents fresh and dry? check_activation->check_reagents Yes cause_ph Cause: Incorrect Activation pH Solution: Use MES Buffer pH 5-6 check_activation->cause_ph No check_buffer Is reaction buffer free of primary amines? check_reagents->check_buffer Yes cause_reagents Cause: Hydrolyzed Reagents Solution: Use fresh EDC/NHS check_reagents->cause_reagents No check_conjugation_ph Was conjugation pH adjusted to 7.2-8.0? check_buffer->check_conjugation_ph Yes cause_buffer Cause: Competing Nucleophiles Solution: Use PBS or Borate Buffer check_buffer->cause_buffer No cause_conjugation_ph Cause: Inefficient Coupling Solution: Adjust pH post-activation check_conjugation_ph->cause_conjugation_ph No

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation with m-PEG11-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during PEGylation with m-PEG11-acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation with this compound?

Protein aggregation during PEGylation is a common challenge that can arise from several factors. The primary causes include:

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition of the reaction mixture can significantly impact protein stability. For instance, performing the reaction at a pH close to the protein's isoelectric point (pI) can reduce its solubility and promote aggregation.

  • High Protein Concentration: Increased protein concentrations can lead to a higher likelihood of intermolecular interactions, which can result in the formation of aggregates.

  • Inefficient PEGylation: If the PEGylation reaction is slow or inefficient, the protein may be exposed to destabilizing conditions for an extended period, leading to aggregation.

  • Hydrophobic Interactions: The this compound reagent itself has a degree of hydrophobicity. Inefficiently conjugated PEG molecules or localized high concentrations of the reagent can lead to hydrophobic interactions between protein molecules, promoting aggregation.

  • Structural Changes in the Protein: The covalent attachment of PEG chains can sometimes induce conformational changes in the protein, exposing hydrophobic patches that can lead to aggregation.

Q2: How can I optimize the reaction pH to minimize aggregation?

Optimizing the reaction pH is a critical step in preventing aggregation. The ideal pH will be a compromise between maximizing the reaction efficiency and maintaining protein stability. For PEGylation targeting primary amines (lysine residues), the pH is typically maintained between 7.0 and 9.0.

It is recommended to perform a pH screening study to identify the optimal pH for your specific protein. This involves setting up small-scale reactions at different pH values and analyzing the extent of aggregation and PEGylation efficiency.

Q3: What role do excipients and additives play in preventing aggregation?

Excipients and additives can be powerful tools for preventing aggregation during PEGylation. Their primary function is to stabilize the protein and prevent intermolecular interactions. Common additives include:

  • Sugars and Polyols: Sucrose, trehalose, and sorbitol can stabilize proteins by promoting a more compact, stable conformation.

  • Amino Acids: Arginine and glycine are known to suppress aggregation by interacting with the protein surface and reducing intermolecular hydrophobic interactions.

  • Surfactants: Low concentrations of non-ionic surfactants, such as polysorbate 20 or polysorbate 80, can help to prevent aggregation by reducing surface tension and blocking hydrophobic interaction sites.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your PEGylation experiments.

Problem 1: Visible precipitation or turbidity is observed during the PEGylation reaction.

This is a clear indication of significant protein aggregation.

  • Immediate Action: Place the reaction on ice to slow down the aggregation process.

  • Troubleshooting Steps:

    • Lower the Protein Concentration: High protein concentrations increase the likelihood of aggregation. Try reducing the protein concentration by 2-5 fold.

    • Optimize the Reaction Buffer:

      • pH Adjustment: Ensure the reaction pH is at least 1-1.5 units away from the protein's pI.

      • Buffer System: Consider switching to a different buffer system. For example, if you are using phosphate buffer, try a Tris or HEPES buffer.

    • Incorporate Stabilizing Excipients: Add stabilizers such as sucrose (up to 250 mM), arginine (up to 500 mM), or a non-ionic surfactant (e.g., 0.01% polysorbate 20) to the reaction mixture.

Problem 2: Size exclusion chromatography (SEC) analysis shows the presence of high molecular weight species (aggregates) after the reaction.

Even if no visible precipitation is observed, soluble aggregates may have formed.

  • Troubleshooting Workflow:

    The following diagram illustrates a systematic approach to troubleshooting the formation of soluble aggregates.

    Caption: Troubleshooting workflow for soluble aggregate formation.

Experimental Protocols

Protocol 1: Screening for Optimal pH to Minimize Aggregation

This protocol describes a small-scale experiment to identify the optimal pH for your PEGylation reaction.

  • Prepare a series of reaction buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0). Recommended buffers include phosphate, HEPES, or borate.

  • Prepare your protein solution at a stock concentration of 2-5 mg/mL in a neutral buffer (e.g., PBS pH 7.4).

  • Set up parallel reactions: For each pH to be tested, mix the protein solution with the respective reaction buffer to achieve a final protein concentration of 1 mg/mL.

  • Add this compound to each reaction at a fixed molar ratio (e.g., 10:1 PEG:protein).

  • Incubate the reactions at a constant temperature (e.g., room temperature or 4°C) for a fixed duration (e.g., 2 hours).

  • Analyze the samples:

    • Visually inspect for any signs of precipitation.

    • Measure the turbidity of each sample using a spectrophotometer at 340 nm.

    • Analyze each sample by size exclusion chromatography (SEC) to quantify the percentage of monomer, dimer, and higher-order aggregates.

  • Select the optimal pH that results in the lowest level of aggregation while maintaining an acceptable level of PEGylation efficiency (which can be assessed by SDS-PAGE or mass spectrometry).

Data Presentation

The following table provides an example of how to present data from a pH screening study.

Reaction pH% Monomer (by SEC)% Aggregate (by SEC)Turbidity (OD at 340 nm)
6.595.24.80.015
7.098.11.90.008
7.597.52.50.010
8.092.37.70.032
8.585.114.90.068

Protocol 2: Screening for a Suitable Stabilizing Additive

This protocol outlines a method for testing the effectiveness of different stabilizing additives.

  • Prepare stock solutions of the additives to be tested (e.g., 1 M Arginine, 1 M Sucrose, 0.1% Polysorbate 20).

  • Set up the PEGylation reaction at the previously determined optimal pH.

  • Create parallel reactions , each containing a different additive at a final concentration to be tested (e.g., 250 mM Arginine, 250 mM Sucrose, 0.01% Polysorbate 20). Include a control reaction with no additive.

  • Initiate the PEGylation reaction by adding this compound.

  • Incubate and analyze the samples as described in Protocol 1.

The following diagram illustrates the logical relationship in selecting an appropriate additive.

Caption: Logical flow for selecting a stabilizing additive.

Technical Support Center: Purifying m-PEG11-acid Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of m-PEG11-acid bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound bioconjugates?

The primary challenges in purifying this compound bioconjugates stem from the inherent properties of the PEG molecule and the heterogeneity of the conjugation reaction. Key difficulties include:

  • Separation of PEGylated species: Distinguishing between mono-PEGylated, multi-PEGylated, and un-PEGylated biomolecules can be difficult due to overlapping physicochemical properties.[][2]

  • Removal of free this compound: Excess unreacted PEG reagent in the reaction mixture can be challenging to remove completely, especially when it is present in large molar excess.

  • Product heterogeneity: The conjugation reaction can result in a mixture of positional isomers (where the PEG chain is attached at different sites on the biomolecule), which are often difficult to separate.[]

  • Aggregation: PEGylated proteins can be prone to aggregation, leading to low recovery and difficulties in purification.

  • Broad peaks in chromatography: The flexible and hydrated nature of the PEG chain increases the hydrodynamic radius of the conjugate, which can lead to broad peaks and poor resolution in chromatographic separations.[3]

Q2: Which chromatographic techniques are most suitable for purifying this compound bioconjugates?

The most commonly employed and effective chromatographic techniques for purifying PEGylated bioconjugates are:

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is particularly effective for removing unreacted, smaller molecules like free this compound from the larger bioconjugate.[] However, it may not be suitable for separating different PEGylated species (mono-, di-, multi-) from each other if the size difference is not significant.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The attachment of the neutral PEG chain can shield charged groups on the protein surface, altering its interaction with the IEX resin. This change in charge interaction can be exploited to separate PEGylated from un-PEGylated molecules and, in some cases, different PEGylated species.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The principle behind using HIC for PEGylated proteins is that high salt concentrations can induce a phase transition in the PEG chain, making it more hydrophobic and allowing it to bind to the HIC resin. By using a decreasing salt gradient, the bound molecules can be eluted.

Q3: How can I improve the resolution of my SEC separation?

To improve the resolution in Size Exclusion Chromatography, consider the following:

  • Optimize the column: Use a column with a pore size appropriate for the size of your bioconjugate. A longer column or connecting two columns in series can also enhance resolution.

  • Adjust the flow rate: A lower flow rate generally provides better resolution.

  • Mobile phase composition: The inclusion of organic modifiers or salts in the mobile phase can sometimes improve peak shape.

  • Sample concentration and volume: Avoid overloading the column, as this can lead to peak broadening and poor separation.

Q4: What are the key parameters to optimize for IEX purification?

For Ion-Exchange Chromatography, optimization of the following parameters is crucial:

  • pH of the buffers: The pH determines the net charge of your bioconjugate and its interaction with the stationary phase. A pH screen is often necessary to find the optimal binding and elution conditions.

  • Salt concentration and gradient: A shallow salt gradient during elution will generally provide better resolution between different charged species.

  • Type of salt: Different salts can have varying effects on the separation.

  • Column chemistry: The choice between a strong or weak ion exchanger will depend on the specific charge characteristics of your bioconjugate.

Q5: When should I consider using HIC for purification?

Hydrophobic Interaction Chromatography can be a powerful tool, particularly when:

  • IEX and SEC do not provide adequate separation. HIC offers an orthogonal separation mechanism to IEX and SEC.

  • You need to separate species with minor differences in PEGylation. HIC can sometimes resolve mono-, di-, and multi-PEGylated forms that are difficult to separate by other methods.

  • Your bioconjugate is stable in high salt concentrations. The binding step in HIC requires a high salt concentration, which could potentially induce aggregation in some proteins.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound bioconjugates.

Problem 1: Low Yield of Purified Bioconjugate

Possible Cause Recommended Solution
Aggregation of the bioconjugate - Analyze the sample by SEC to detect aggregates.- Optimize buffer conditions (pH, ionic strength, additives like arginine) to minimize aggregation.- Consider using a milder purification technique like HIC, which is performed under non-denaturing conditions.
Precipitation on the column - Ensure the sample is well-solubilized before loading.- For HIC, check the solubility of the bioconjugate at the high salt concentrations used for binding.
Non-specific binding to the column matrix - Modify the mobile phase to reduce non-specific interactions (e.g., by adding a non-ionic detergent at a low concentration).- For IEX, ensure the ionic strength of the loading buffer is low enough for efficient binding.
Poor recovery from the column - Optimize the elution conditions (e.g., steeper gradient, stronger eluent) to ensure complete recovery of the bound bioconjugate.

Problem 2: Contamination with Free this compound

Possible Cause Recommended Solution
Inefficient separation by SEC - Use a column with a smaller pore size to better resolve the bioconjugate from the smaller free PEG.- Decrease the flow rate to improve resolution.- Consider performing a second SEC step or a different chromatography technique (like IEX or HIC) as a polishing step.
Co-elution in IEX or HIC - Optimize the gradient to achieve better separation between the bioconjugate and the unreacted PEG.
Overloading the column - Reduce the amount of sample loaded onto the column to prevent peak overlap.

Problem 3: Poor Resolution Between Different PEGylated Species

Possible Cause Recommended Solution
Similar hydrodynamic radii (SEC) - SEC is often not ideal for separating different PEGylated species. Consider using IEX or HIC.
Insufficient charge difference (IEX) - The shielding effect of the PEG chain can minimize charge differences. Optimize the pH to maximize the charge difference between the species. A shallow salt gradient is crucial.
Subtle hydrophobicity differences (HIC) - Experiment with different HIC resins (e.g., Butyl, Phenyl) as they offer different hydrophobicities.- Optimize the salt type and concentration in the binding and elution buffers.
Broad peaks - This is a common issue with PEGylated molecules. Try optimizing the mobile phase (e.g., adding organic modifiers) and reducing the flow rate.

Quantitative Data Summary

The following table summarizes typical performance metrics for different chromatography techniques used in the purification of PEGylated bioconjugates. The exact values will vary depending on the specific bioconjugate and experimental conditions.

Chromatography Technique Typical Purity (%) Typical Yield (%) Key Advantages Key Limitations
Size Exclusion (SEC) >95% (for removing free PEG)>90%- Effective for removing small molecule impurities.- Mild conditions.- Poor resolution for separating different PEGylated species.- Limited sample loading capacity.
Ion-Exchange (IEX) >98%80-95%- Can separate based on the degree of PEGylation.- High binding capacity.- PEG can mask charges, reducing separation efficiency.- Method development can be time-consuming.
Hydrophobic Interaction (HIC) >98%75-90%- Orthogonal selectivity to SEC and IEX.- Can resolve species with minor differences.- Requires high salt concentrations, which can cause precipitation.- Lower capacity compared to IEX.

Experimental Protocols

General Protocol for Size Exclusion Chromatography (SEC)
  • Column Selection: Choose a SEC column with a fractionation range appropriate for the molecular weight of your this compound bioconjugate.

  • Mobile Phase Preparation: Prepare a mobile phase that is compatible with your bioconjugate and helps to minimize non-specific interactions. A common mobile phase is phosphate-buffered saline (PBS).

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude bioconjugation reaction mixture in the mobile phase and filter it through a 0.22 µm filter to remove any particulate matter.

  • Injection: Inject the prepared sample onto the column. The injection volume should typically not exceed 2-5% of the total column volume.

  • Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions corresponding to the different peaks observed in the chromatogram. The bioconjugate should elute earlier than the smaller, unreacted this compound.

  • Analysis: Analyze the collected fractions using SDS-PAGE, UV-Vis spectroscopy, or other relevant techniques to determine the purity and concentration of the bioconjugate.

General Protocol for Ion-Exchange Chromatography (IEX)
  • Column and Buffer Selection: Choose an appropriate IEX column (anion or cation exchange) based on the predicted isoelectric point (pI) of your bioconjugate. Prepare a low-salt binding buffer and a high-salt elution buffer. The pH of the buffers should be chosen to ensure that the bioconjugate has a net charge and binds to the column.

  • Column Equilibration: Equilibrate the IEX column with the binding buffer until the pH and conductivity of the eluate are the same as the buffer.

  • Sample Preparation: Exchange the buffer of the crude reaction mixture into the binding buffer using dialysis or a desalting column.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Washing: Wash the column with the binding buffer to remove any unbound molecules.

  • Elution: Elute the bound bioconjugate using a linear gradient of increasing salt concentration (by mixing the binding and elution buffers).

  • Fraction Collection and Analysis: Collect fractions across the elution gradient and analyze them to identify the fractions containing the purified bioconjugate.

General Protocol for Hydrophobic Interaction Chromatography (HIC)
  • Column and Buffer Selection: Select a HIC column with an appropriate hydrophobicity (e.g., Phenyl, Butyl). Prepare a high-salt binding buffer (e.g., containing 1-2 M ammonium sulfate) and a low-salt elution buffer (the same buffer without the high salt concentration).

  • Column Equilibration: Equilibrate the HIC column with the binding buffer.

  • Sample Preparation: Add salt to the crude reaction mixture to match the concentration of the binding buffer.

  • Sample Loading: Load the sample onto the equilibrated column.

  • Washing: Wash the column with the binding buffer to remove unbound molecules.

  • Elution: Elute the bound bioconjugate using a decreasing linear salt gradient.

  • Fraction Collection and Analysis: Collect fractions and analyze them to identify the purified bioconjugate.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Strategy cluster_analysis Analysis Crude Crude Bioconjugate Mixture Filtered Filtered Sample Crude->Filtered 0.22 µm filtration SEC Size Exclusion Chromatography (SEC) Filtered->SEC Primary Purification (Free PEG Removal) IEX Ion-Exchange Chromatography (IEX) SEC->IEX Polishing Step (Optional) Analysis Purity & Yield Analysis SEC->Analysis HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Orthogonal Polishing (Optional) IEX->Analysis HIC->Analysis

Caption: A typical experimental workflow for the purification of this compound bioconjugates.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting Start Start Purification CheckYield Low Yield? Start->CheckYield CheckPurity Low Purity? CheckYield->CheckPurity No Aggregation Check for Aggregation (SEC Analysis) CheckYield->Aggregation Yes FinalProduct Purified Product CheckPurity->FinalProduct No FreePEG Contamination with Free PEG? CheckPurity->FreePEG Yes PoorResolution Poor Resolution of PEGylated Species? CheckPurity->PoorResolution Yes, species separation OptimizeBuffer Optimize Buffer Conditions (pH, Salt, Additives) Aggregation->OptimizeBuffer ChangeMethod Consider Milder Method (e.g., HIC) OptimizeBuffer->ChangeMethod ChangeMethod->Start OptimizeSEC Optimize SEC (Column, Flow Rate) FreePEG->OptimizeSEC AddPolishing Add Polishing Step (IEX or HIC) OptimizeSEC->AddPolishing AddPolishing->Start OptimizeGradient Optimize Gradient (IEX/HIC) PoorResolution->OptimizeGradient ChangeResin Change Resin Type (HIC) OptimizeGradient->ChangeResin ChangeResin->Start

Caption: A logical flowchart for troubleshooting common issues in bioconjugate purification.

References

Technical Support Center: m-PEG11-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG11-acid applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the successful use of this compound in bioconjugation experiments and to troubleshoot potential side reactions with amino acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for conjugating this compound to a protein?

A1: this compound contains a terminal carboxylic acid which must first be activated to a more reactive species to enable conjugation to primary amines (the N-terminus and lysine residues) on a protein. The most common method is a two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]

  • Activation: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[1]

  • NHS Ester Formation: NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This step improves the efficiency of the conjugation reaction.[2]

  • Amine Coupling: The NHS ester of this compound then reacts with primary amines on the protein to form a stable amide bond, releasing NHS as a byproduct.[3]

Q2: What are the optimal pH conditions for the this compound conjugation reaction?

A2: The two main stages of the reaction have different optimal pH ranges:

  • Activation of this compound with EDC/NHS: This step is most efficient at a slightly acidic pH of 4.5-7.2. A common buffer for this step is 0.1M MES (2-(N-morpholino)ethanesulfonic acid) at pH 5-6.

  • Conjugation to primary amines: The reaction of the activated PEG-NHS ester with primary amines is most efficient at a physiological to slightly alkaline pH of 7.2-8.5. Below this range, the amines are protonated and less nucleophilic, while above this range, the hydrolysis of the NHS ester becomes a significant competing reaction. For optimal results, it is recommended to perform the activation at a lower pH, and then raise the pH to 7.2-7.5 just before adding the protein.

Q3: Can this compound, once activated, react with amino acids other than lysine?

A3: Yes, while the primary targets are the ε-amino group of lysine and the N-terminal α-amino group, side reactions with other amino acid residues can occur. These are generally less favorable but can become significant under certain conditions. The most notable side reactions involve tyrosine, serine, threonine, asparagine, and glutamine.

Q4: What causes low conjugation efficiency?

A4: Low yield can be attributed to several factors:

  • Hydrolysis of the activated PEG: The NHS ester of this compound is susceptible to hydrolysis, which competes with the desired amine reaction. This is more pronounced at higher pH.

  • Inactive reagents: EDC and NHS are moisture-sensitive. Using old or improperly stored reagents can lead to failed activation.

  • Inappropriate buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the activated PEG.

  • Suboptimal pH: Using a pH outside the optimal ranges for activation and conjugation will reduce efficiency.

  • Insufficient reagent concentration: The molar ratio of PEG-acid:EDC:NHS to the protein needs to be optimized. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the this compound.

Q5: How can I confirm that PEGylation has occurred?

A5: Several analytical techniques can be used to characterize the PEGylated product and determine the extent of modification:

  • SDS-PAGE: PEGylated proteins will show an increase in apparent molecular weight.

  • HPLC: Size-exclusion chromatography (SEC) can separate the PEGylated protein from the unreacted protein and PEG. Reversed-phase HPLC (RP-HPLC) and ion-exchange HPLC are effective for separating PEGylation isomers.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides the most accurate measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached PEG chains and the identification of PEGylation sites.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the conjugation of this compound to amino acids in proteins.

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolyzed/Inactive Reagents: EDC and NHS are moisture-sensitive.Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Inappropriate Buffer: Use of buffers containing primary amines (e.g., Tris, glycine).Perform a buffer exchange into a non-amine containing buffer such as MES for the activation step and PBS for the conjugation step.
Suboptimal pH: Incorrect pH for activation or conjugation.Carefully control the pH for each step. Use a two-step procedure: activate this compound at pH 5.0-6.0, then adjust the pH to 7.2-8.0 for the reaction with the protein.
Protein Precipitation During Reaction High EDC Concentration: Excessive EDC can sometimes cause protein aggregation.If precipitation is observed with a large excess of EDC, try reducing the concentration.
pH Shift: The addition of acidic or basic reagents can shift the pH to the protein's isoelectric point, causing it to precipitate.Ensure the protein is in a well-buffered solution and monitor the pH throughout the reaction.
Heterogeneous Product (Multiple PEGylation Sites) Multiple Reactive Amines: Proteins often have multiple lysine residues and an N-terminus, leading to a mixture of positional isomers.This is an inherent challenge of amine-reactive PEGylation. To obtain a more homogeneous product, consider site-directed mutagenesis to remove reactive lysines or using alternative, more site-specific PEGylation chemistries (e.g., targeting cysteine).
Unintended Modification of Other Amino Acids Side reaction with Tyrosine: EDC can directly modify tyrosine residues, resulting in a +155 Da adduct.Consider this modification when analyzing mass spectrometry data. This side reaction can be reversed by specific chemical treatments.
Side reaction with Serine/Threonine: O-acylation of hydroxyl groups can occur, forming less stable ester bonds.This can be minimized by using a pH closer to 7.5. The ester linkage can be selectively cleaved by treatment with hydroxylamine or by boiling.
Side reaction with Asparagine/Glutamine: Dehydration of the side-chain amide to a nitrile can be caused by carbodiimide reagents.This is a known side reaction of EDC. Characterize the final product thoroughly to identify any such modifications.
Quantitative Data on EDC/NHS Reaction Intermediates

The stability of the activated NHS ester is crucial for efficient conjugation. The half-life of NHS esters is highly dependent on pH.

pH Approximate Half-life of NHS Ester
7.04-5 hours
8.01 hour
8.610 minutes

Source:

This data underscores the importance of performing the conjugation step promptly after activation, especially at higher pH values.

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation of this compound to a Protein

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Protein to be PEGylated in Conjugation Buffer (1-10 mg/mL)

  • Desalting column

Procedure:

  • Reagent Preparation: Allow this compound, EDC, and Sulfo-NHS to equilibrate to room temperature before opening. Prepare stock solutions in an appropriate anhydrous solvent (e.g., DMSO or DMF) immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to the this compound solution.

    • Incubate for 15 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution in Conjugation Buffer. A 10- to 50-fold molar excess of the activated PEG to the protein is a common starting point.

    • Alternatively, to better control the pH, perform a buffer exchange on the activated PEG solution into the Conjugation Buffer using a desalting column before adding it to the protein.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted activated PEG.

    • Incubate for 15-30 minutes.

  • Purification:

    • Remove excess PEG and byproducts by dialysis or size-exclusion chromatography.

  • Analysis:

    • Analyze the purified PEGylated protein using SDS-PAGE, HPLC, and/or mass spectrometry to confirm conjugation and assess purity.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 5-6) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_purification Purification & Analysis reagents Equilibrate Reagents (this compound, EDC, S-NHS) dissolve Dissolve this compound in Activation Buffer reagents->dissolve activate Add EDC and S-NHS Incubate 15 min @ RT dissolve->activate conjugate Mix Activated PEG with Protein Incubate 2h @ RT or O/N @ 4°C activate->conjugate Add activated PEG prep_protein Prepare Protein in Conjugation Buffer prep_protein->conjugate quench Quench Reaction (e.g., Tris or Glycine) conjugate->quench purify Purify Conjugate (SEC or Dialysis) quench->purify analyze Analyze Product (SDS-PAGE, HPLC, MS) purify->analyze

Caption: Workflow for this compound conjugation.

side_reactions cluster_main Primary Reaction cluster_side Potential Side Reactions activated_peg Activated this compound (NHS Ester) lysine Lysine (ε-NH2) N-Terminus (α-NH2) activated_peg->lysine tyrosine Tyrosine (-OH) activated_peg->tyrosine ser_thr Serine/Threonine (-OH) activated_peg->ser_thr hydrolysis Hydrolysis (Inactive PEG-acid) activated_peg->hydrolysis Aqueous Buffer amide Stable Amide Bond (Desired Product) lysine->amide pH 7.2-8.5 edc_adduct Tyr-EDC Adduct (+155 Da) tyrosine->edc_adduct EDC-mediated ester_bond Unstable Ester Bond ser_thr->ester_bond O-acylation asn_gln Asparagine/Glutamine (Amide) nitrile Nitrile Formation asn_gln->nitrile Dehydration

Caption: Primary and side reactions of activated this compound.

References

improving the stability of m-PEG11-acid stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG11-acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use and ensuring the stability of this compound stock solutions in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a hydrophilic polyethylene glycol (PEG) linker containing a terminal carboxylic acid and a methoxy group at the other end.[1][2][3] It is commonly used as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4] The PEG spacer enhances the solubility of the resulting conjugates in aqueous media.[1]

Q2: What are the recommended storage conditions for this compound powder and its stock solutions?

A2: Proper storage is crucial to maintain the integrity of this compound. For the solid compound, storage at -20°C is recommended. Stock solutions should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month). It is imperative to protect both the solid and its solutions from light and to store them under an inert nitrogen atmosphere.

Q3: In which solvents can I dissolve this compound to prepare a stock solution?

A3: this compound is soluble in a variety of organic solvents, including dimethylsulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF). For ease of handling, it is recommended to prepare a stock solution in DMSO or DMF.

Q4: Are there any specific recommendations for the solvent quality when preparing stock solutions?

A4: Yes, using a high-quality, anhydrous grade solvent is critical. For instance, hygroscopic (water-absorbing) DMSO can negatively impact the solubility of this compound. Therefore, it is best practice to use a newly opened bottle of an anhydrous solvent or a properly stored dry solvent to prepare your stock solution.

Q5: How can I use the carboxylic acid group of this compound in a conjugation reaction?

A5: The terminal carboxylic acid can be coupled with primary amine groups to form a stable amide bond. This reaction typically requires the presence of activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).

Troubleshooting Guide

Issue 1: My this compound stock solution has turned yellow and the pH has dropped.

  • Possible Cause: This is likely due to the oxidative degradation of the polyethylene glycol (PEG) chain. Over time, and with exposure to oxygen, light, and elevated temperatures, PEG can auto-oxidize. This process can lead to the formation of acidic byproducts like aldehydes and carboxylates, which lower the pH of the solution.

  • Solution:

    • Prevention: Always store stock solutions under an inert atmosphere (nitrogen or argon), protect them from light, and store at the recommended low temperatures (-20°C for short-term, -80°C for long-term).

    • Quality Check: Before use, you can measure the pH of your stock solution. A significant drop in pH may indicate degradation.

    • Corrective Action: If you suspect degradation, it is advisable to discard the old stock solution and prepare a fresh one from solid material.

Issue 2: I am observing precipitation in my aqueous working solution after diluting the DMSO stock of this compound.

  • Possible Cause: This is a common solubility issue. This compound, while having a hydrophilic PEG spacer, may have limited solubility in purely aqueous buffers, especially at high concentrations. The problem is exacerbated when a concentrated DMSO stock is diluted into an aqueous buffer where DMSO is a minor component.

  • Solution:

    • Optimize Dilution: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock dropwise to the vortexing aqueous buffer. This promotes rapid mixing and prevents localized high concentrations that can lead to precipitation.

    • Adjust Concentration: Consider lowering the concentration of your initial DMSO stock solution.

    • Use of Co-solvents: If your experimental system allows, you can try including a small percentage of an organic co-solvent in your final aqueous solution to improve solubility.

    • Fresh Solutions: Always prepare aqueous working solutions immediately before your experiment to minimize the time for potential precipitation.

Issue 3: My conjugation reaction with a primary amine is yielding poor results.

  • Possible Cause 1: Inactive this compound: The carboxylic acid moiety may have degraded. One potential degradation pathway is the reaction between the carboxylic acid and the hydroxyl groups of the PEG chain, forming an ester. This reaction is more likely to occur with the unionized form of the carboxylic acid.

  • Solution 1:

    • Proper Storage: Ensure your this compound, both in solid form and as a stock solution, has been stored correctly to prevent degradation.

    • Fresh Reagents: Use a fresh stock solution for your conjugation reaction.

  • Possible Cause 2: Suboptimal Reaction Buffer: The choice of buffer is critical for a successful conjugation reaction.

  • Solution 2:

    • Avoid Amine-Containing Buffers: Do not use buffers that contain primary amines, such as Tris or glycine, as these will compete with your target molecule for reaction with the activated this compound.

    • Optimal pH: Use non-amine-containing buffers with a pH range of 7-9, such as phosphate-buffered saline (PBS), carbonate/bicarbonate buffer, or borate buffer.

Data and Protocols

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationSpecial Conditions
Solid-20°CLong-termProtect from light
Stock Solution-80°CUp to 6 monthsProtect from light, store under nitrogen
Stock Solution-20°CUp to 1 monthProtect from light, store under nitrogen

Table 2: Solubility Information for this compound

SolventSolubilityNotes
DMSOSoluble (e.g., 100 mg/mL)Use of newly opened, anhydrous DMSO is recommended
DMFSolubleAnhydrous grade recommended
DCMSoluble
THFSoluble
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a sterile microcentrifuge tube, weigh out the desired amount of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO (or DMF) to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Inert Gas Purge: Briefly purge the headspace of the tube with an inert gas (nitrogen or argon) to displace oxygen.

  • Aliquoting: Aliquot the stock solution into single-use, amber-colored tubes to avoid repeated freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol 2: HPLC-Based Stability Assessment of this compound in Solution

  • Objective: To determine the stability of this compound in a specific buffer over time.

  • Methodology:

    • Preparation: Prepare a fresh solution of this compound in the buffer of interest at the desired concentration.

    • Time Zero Sample: Immediately inject a sample (t=0) into a reverse-phase HPLC system equipped with a C18 column and a UV detector.

    • Incubation: Incubate the remaining solution under the desired storage conditions (e.g., 4°C, room temperature, 37°C).

    • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), inject subsequent samples into the HPLC system.

    • Data Analysis: Monitor for a decrease in the peak area of the intact this compound and the appearance of new peaks, which would indicate degradation products. The percentage of remaining this compound can be calculated at each time point to determine its stability under the tested conditions.

Visualizations

Potential Degradation Pathways for this compound mPEG11_acid This compound Oxidation Oxidative Degradation (PEG Chain) mPEG11_acid->Oxidation O2, Light, Heat Esterification Intramolecular Esterification (Carboxylic Acid) mPEG11_acid->Esterification Unionized Acid Degradation_Products_Ox Aldehydes, Formates, Carboxylic Acids Oxidation->Degradation_Products_Ox Degradation_Products_Est Intramolecular Ester Esterification->Degradation_Products_Est

Caption: Potential degradation pathways for this compound.

Workflow for Assessing this compound Stability start Prepare fresh this compound solution in desired buffer t0_analysis Analyze t=0 sample by HPLC start->t0_analysis incubate Incubate solution under test conditions (e.g., 37°C) start->incubate data_analysis Compare peak areas to determine degradation rate t0_analysis->data_analysis timepoint_analysis Analyze samples at various time points incubate->timepoint_analysis timepoint_analysis->data_analysis end Stability profile determined data_analysis->end

Caption: Experimental workflow for stability assessment.

Troubleshooting Logic for Poor Conjugation rect_node rect_node start Poor Conjugation Yield check_reagents Are this compound and activator fresh? start->check_reagents check_buffer Is buffer amine-free and at pH 7-9? check_reagents->check_buffer Yes sol_reagents Prepare fresh stock solutions check_reagents->sol_reagents No sol_buffer Use appropriate buffer (e.g., PBS, Borate) check_buffer->sol_buffer No end Re-evaluate reaction conditions (stoichiometry, time) check_buffer->end Yes

Caption: Troubleshooting poor conjugation reactions.

References

Technical Support Center: Controlling the Degree of PEGylation with m-PEG11-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you control the degree of PEGylation when using m-PEG11-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it react with proteins?

A1: this compound is a monofunctional polyethylene glycol (PEG) linker containing eleven ethylene glycol units, a methoxy group at one terminus, and a carboxylic acid at the other. The carboxylic acid group itself is not reactive towards proteins. It must first be "activated" to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester, using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1][2] This activated PEG then readily reacts with primary amine groups (-NH2) on the protein, such as the ε-amino group of lysine residues and the α-amino group of the N-terminus, to form a stable amide bond.[2][3]

Q2: How can I control the number of PEG chains attached to my protein?

A2: The degree of PEGylation is primarily controlled by several key reaction parameters:

  • Molar Ratio: The ratio of activated this compound to the protein is a critical factor. Increasing the molar excess of PEG will generally lead to a higher degree of PEGylation.[4]

  • pH: The pH of the reaction buffer influences the reactivity of the target amine groups. N-terminal amines typically have a lower pKa (around 7-8) than the ε-amino groups of lysine (around 10.5). Performing the reaction at a lower pH (e.g., pH 7.0-7.5) can favor modification of the N-terminus.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can lead to a higher degree of PEGylation. However, these conditions can also increase the risk of protein degradation or aggregation.

Q3: How do I activate the carboxylic acid of this compound for protein conjugation?

A3: The most common method is a two-step process using EDC and NHS (or its water-soluble analog, Sulfo-NHS).

  • Activation: EDC reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Stabilization: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester can then be directly reacted with the protein.

This activation is typically performed in an appropriate buffer, such as MES buffer at pH 4.7-6.0, where the EDC/NHS reaction is most efficient.

Q4: How can I confirm that my protein is PEGylated and determine the degree of PEGylation?

A4: Several analytical techniques can be used:

  • SDS-PAGE: This is a common initial check. PEGylated proteins will exhibit a significant increase in apparent molecular weight, appearing as higher bands or smears compared to the unmodified protein. Densitometry can be used for semi-quantitative analysis.

  • Size Exclusion Chromatography (SEC-HPLC): PEGylation increases the hydrodynamic radius of a protein, causing it to elute earlier from an SEC column than its unmodified counterpart.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most accurate method. It directly measures the molecular weight of the protein conjugates, allowing for precise determination of the number of attached PEG chains.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the in-situ activation of this compound and subsequent conjugation to a protein.

Materials:

  • This compound

  • EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS, pH 7.2-7.5

  • Protein of interest

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Reagent Preparation: Allow all reagents to equilibrate to room temperature before opening the vials to prevent condensation. Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or freshly prepared in activation buffer immediately before use.

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add EDC and Sulfo-NHS to the this compound solution. A common starting molar ratio is 1:2:5 (Carboxylic Acid:EDC:Sulfo-NHS).

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation:

    • Immediately add the activated this compound solution to the protein solution. The final pH of the reaction mixture should be between 7.2 and 7.5.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted activated PEG. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using an appropriate method such as size exclusion chromatography (SEC) or dialysis.

Protocol 2: Analysis of PEGylation by SDS-PAGE

Materials:

  • PEGylated protein sample

  • Unmodified protein control

  • Molecular weight markers

  • SDS-PAGE gel and running buffer

  • Coomassie Brilliant Blue or other suitable protein stain

Procedure:

  • Prepare samples by mixing with Laemmli sample buffer and heating if required.

  • Load the unmodified protein, PEGylated protein reaction mixture, and molecular weight markers onto the SDS-PAGE gel.

  • Run the gel until adequate separation is achieved.

  • Stain the gel with Coomassie Brilliant Blue and then destain.

  • Visualize the bands. The PEGylated protein will appear as a band (or series of bands for different degrees of PEGylation) with a higher apparent molecular weight than the unmodified protein.

Quantitative Data Summary

The degree of PEGylation can be influenced by adjusting the reaction conditions. The following tables provide a starting point for optimization.

Table 1: Effect of Molar Ratio on Degree of PEGylation

Molar Ratio (Activated PEG:Protein)Expected Degree of PEGylationNotes
1:1 to 3:1Low (Primarily mono-PEGylated)Good starting point to minimize di- and multi-PEGylation.
5:1 to 10:1Medium (Mixture of mono- and di-PEGylated)May be optimal for achieving higher overall PEGylation without excessive modification.
>20:1High (Multi-PEGylated)Increases the risk of protein aggregation and loss of activity.

Table 2: Effect of pH on Site-Selectivity

Reaction pHPredominant Site of PEGylationRationale
6.5 - 7.5N-terminusThe α-amino group of the N-terminus is more nucleophilic at this pH compared to the ε-amino groups of lysine.
7.5 - 8.5N-terminus and Lysine residuesBoth N-terminal and lysine amines are reactive.
> 8.5Lysine residuesThe ε-amino groups of lysine are fully deprotonated and highly reactive.

Troubleshooting Guide

Issue 1: Low or No PEGylation Yield

Possible CauseRecommended Solution
Inactive EDC/NHS Reagents EDC and NHS are moisture-sensitive. Use fresh reagents and allow vials to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Hydrolysis of Activated PEG The NHS ester of activated PEG is susceptible to hydrolysis in aqueous buffers. Add the activated PEG to the protein solution immediately after the activation step.
Incorrect pH The activation of the carboxylic acid with EDC/NHS is most efficient at pH 4.5-6.0. The reaction of the NHS-ester with the amine is most efficient at pH 7-8. Verify the pH of your buffers.
Inaccessible Amine Groups The target amine groups on the protein may be sterically hindered. Consider using a longer PEG spacer or a different PEGylation chemistry targeting other residues (e.g., thiols).

Issue 2: Protein Aggregation/Precipitation during Reaction

Possible CauseRecommended Solution
Protein Instability The chosen reaction conditions (pH, temperature) may be destabilizing your protein. Perform the reaction at a lower temperature (e.g., 4°C) and screen different buffers for optimal stability.
High Reagent Concentration High concentrations of EDC or the protein itself can sometimes lead to precipitation. Try reducing the concentration of these components.
Cross-linking (if using a di-functional PEG) This is not an issue with this compound as it is monofunctional.

Issue 3: High Polydispersity (Mixture of differently PEGylated species)

Possible CauseRecommended Solution
High Molar Ratio of PEG A high excess of activated PEG increases the likelihood of multiple PEG chains attaching to a single protein molecule. Systematically decrease the molar ratio of activated PEG to protein.
Multiple Reactive Sites If the protein has many accessible and reactive amine groups, a heterogeneous mixture is likely. To favor a specific site (like the N-terminus), lower the reaction pH to 7.0-7.5. For a single, specific attachment point, site-directed mutagenesis to remove competing reactive sites may be necessary.

Issue 4: Loss of Biological Activity

Possible CauseRecommended Solution
PEGylation at the Active Site The PEG chain may be sterically hindering the protein's active or binding site. Try to protect the active site during the reaction by adding a substrate or a competitive inhibitor. Alternatively, use a PEGylation strategy that targets amino acids known to be distant from the active site.
Protein Denaturation The reaction conditions may have denatured the protein. Confirm the protein's structural integrity after the reaction using biophysical methods (e.g., Circular Dichroism). Optimize reaction conditions (pH, temperature) for better stability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction PEGylation Reaction cluster_analysis Purification & Analysis prep_reagents Prepare Buffers & Reagents activation Activate this compound (with EDC/Sulfo-NHS) prep_reagents->activation prep_protein Prepare Protein Solution conjugation Conjugate to Protein prep_protein->conjugation activation->conjugation Immediate Addition quenching Quench Reaction conjugation->quenching purification Purify PEGylated Protein (e.g., SEC) quenching->purification analysis Analyze Product (SDS-PAGE, MS, etc.) purification->analysis

Caption: A typical workflow for protein PEGylation with this compound.

troubleshooting_logic cluster_troubleshoot_yield Troubleshoot Low Yield cluster_troubleshoot_purity Troubleshoot Polydispersity cluster_troubleshoot_activity Troubleshoot Activity Loss start PEGylation Experiment check_yield Check Yield by SDS-PAGE start->check_yield low_yield Low/No Yield check_yield->low_yield No good_yield Acceptable Yield check_yield->good_yield Yes check_reagents Verify Reagent Activity (EDC/NHS) low_yield->check_reagents check_purity Check Purity/Polydispersity (by SEC/MS) good_yield->check_purity check_ph Check Buffer pH check_reagents->check_ph check_hydrolysis Minimize Hydrolysis Time check_ph->check_hydrolysis high_purity High Purity & Monodispersity check_purity->high_purity Yes low_purity High Polydispersity check_purity->low_purity No check_activity Check Biological Activity high_purity->check_activity adjust_ratio Adjust PEG:Protein Molar Ratio low_purity->adjust_ratio adjust_ph Adjust Reaction pH for Site-Selectivity adjust_ratio->adjust_ph activity_retained Activity Retained check_activity->activity_retained Yes activity_lost Activity Lost check_activity->activity_lost No protect_site Protect Active Site activity_lost->protect_site optimize_conditions Optimize Reaction Conditions (Temp, Time) protect_site->optimize_conditions

Caption: A logical workflow for troubleshooting common PEGylation issues.

reaction_pathway peg_acid m-PEG11-COOH (Carboxylic Acid) intermediate1 O-Acylisourea Intermediate (Unstable) peg_acid->intermediate1 Activation (pH 4.5-6.0) protein Protein-NH2 (Primary Amine) final_product PEGylated Protein (Stable Amide Bond) protein->final_product edc + EDC nhs + Sulfo-NHS intermediate1->edc intermediate2 NHS Ester (Amine-Reactive) intermediate1->intermediate2 Stabilization intermediate2->nhs intermediate2->final_product Conjugation (pH 7.0-8.0)

Caption: The chemical reaction pathway for EDC/NHS-mediated PEGylation.

References

Technical Support Center: Purification Strategies for Removing Unreacted m-PEG11-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of unreacted m-PEG11-acid from your final product. This guide offers frequently asked questions (FAQs), detailed troubleshooting, and step-by-step experimental protocols to ensure the purity of your PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

A1: this compound is a hydrophilic linker containing a terminal carboxylic acid. This carboxylic acid can be reacted with primary amine groups on your molecule of interest in the presence of activating agents (e.g., EDC, DCC) to form a stable amide bond.[1][2] The polyethylene glycol (PEG) spacer enhances the solubility of the resulting conjugate in aqueous media.[1][2] It is crucial to remove any unreacted this compound from your final product to ensure accurate characterization, prevent interference in downstream biological assays, and meet purity requirements for potential therapeutic applications.

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common and effective methods for removing unreacted this compound leverage its acidic nature and its relatively small size compared to a larger PEGylated product. The primary techniques include:

  • Liquid-Liquid Extraction (Acid-Base Extraction): This is often the simplest and most efficient method, especially for lab-scale purifications. It involves using a basic aqueous solution to selectively extract the acidic this compound into the aqueous phase, leaving your (presumably less acidic or neutral) product in the organic phase.[3]

  • Flash Column Chromatography: This technique is well-suited for separating compounds based on polarity. Since this compound is a polar molecule, it can be effectively separated from less polar products using a suitable solvent system on a silica gel column.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity requirements, reversed-phase HPLC can provide excellent separation of the unreacted PEG-acid from the desired product.

  • Size Exclusion Chromatography (SEC): This method is most effective when your final product is significantly larger than this compound (MW: 544.64 g/mol ).

Q3: How do I choose the best purification method for my experiment?

A3: The choice of purification method depends on several factors, including the properties of your final product (solubility, polarity, size, and stability), the scale of your reaction, and the required final purity. The flowchart below provides a general decision-making guide.

Purification Method Selection Workflow

PurificationWorkflow Workflow for Selecting a Purification Method start Reaction Mixture (Product + unreacted this compound) product_properties Is the product stable to aqueous base (e.g., NaHCO3)? start->product_properties lle Perform Liquid-Liquid Extraction (LLE) product_properties->lle Yes product_polar Is the product significantly less polar than this compound? product_properties->product_polar No check_purity_lle Check Purity (e.g., TLC, LC-MS) lle->check_purity_lle check_purity_lle->product_polar Needs Further Purification end Pure Product check_purity_lle->end Sufficiently Pure flash_chrom Use Flash Column Chromatography product_polar->flash_chrom Yes product_large Is the product significantly larger than this compound? product_polar->product_large No check_purity_flash Check Purity (e.g., TLC, LC-MS) flash_chrom->check_purity_flash prep_hplc Consider Preparative HPLC for high purity check_purity_flash->prep_hplc Needs Higher Purity check_purity_flash->end Sufficiently Pure sec Use Size Exclusion Chromatography (SEC) product_large->sec Yes product_large->prep_hplc No sec->end prep_hplc->end

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Incomplete removal of this compound after liquid-liquid extraction. The aqueous wash was not basic enough to deprotonate the this compound. The predicted pKa of this compound is approximately 4.28.Ensure the pH of the aqueous wash is at least 2 units above the pKa of the acid (i.e., pH > 6.3). A 5% aqueous solution of sodium bicarbonate (NaHCO3), which has a pH of around 8.3, is generally effective. Perform multiple washes (2-3 times) with the basic solution.
Insufficient mixing of the organic and aqueous layers.Shake the separatory funnel vigorously for at least 30-60 seconds, with frequent venting, to ensure thorough mixing.
The final product is also acidic and is being extracted into the aqueous layer.If your product has acidic protons, this method may not be suitable. Consider flash column chromatography or preparative HPLC.
Co-elution of the product and this compound during flash chromatography. The solvent system is too polar, causing both compounds to move too quickly down the column.Start with a less polar solvent system and gradually increase the polarity (gradient elution). For example, begin with 100% dichloromethane (DCM) and slowly add methanol (MeOH). A gradient of 0-10% MeOH in DCM is a good starting point for polar compounds.
The chosen solvent system does not provide adequate separation.Try a different solvent system. For polar compounds, ethyl acetate/hexane or dichloromethane/methanol are common choices. For very polar molecules, aqueous normal-phase chromatography (a form of HILIC) can be effective.
Low recovery of the final product after purification. The product may have some solubility in the aqueous wash during liquid-liquid extraction.Perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
The product is irreversibly binding to the silica gel in flash chromatography.If your compound is very polar, consider deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina or a bonded phase.
Difficulty detecting residual this compound. This compound lacks a strong UV chromophore.Use analytical techniques that do not rely on UV absorbance, such as Liquid Chromatography with Mass Spectrometry (LC-MS) or Charged Aerosol Detection (CAD). Gas chromatography (GC) can also be used for residual solvent analysis, and with appropriate derivatization, may be adapted for PEG detection.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Acid-Base)

This protocol is ideal for removing unreacted this compound from a reaction mixture where the desired product is neutral or significantly less acidic and is soluble in a water-immiscible organic solvent.

Materials:

  • Reaction mixture dissolved in a water-immiscible organic solvent (e.g., dichloromethane (DCM), ethyl acetate (EtOAc)).

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution.

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Separatory funnel.

  • Erlenmeyer flasks.

  • Rotary evaporator.

Procedure:

  • Dissolution: Ensure your reaction mixture is fully dissolved in an appropriate organic solvent (e.g., 50 mL of DCM).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous NaHCO3 solution to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent. Close the stopcock and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup from CO2 evolution.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser layer (usually the organic layer with DCM) will be at the bottom.

  • Drain: Drain the lower organic layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the wash with saturated NaHCO3 (steps 3-6) one or two more times to ensure complete removal of the this compound.

  • Water Wash: Wash the organic layer with deionized water to remove residual bicarbonate salts.

  • Brine Wash: Wash the organic layer with brine to facilitate the removal of dissolved water.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a sufficient amount of anhydrous Na2SO4 or MgSO4 to absorb any remaining water. Swirl the flask and let it sit for 10-15 minutes.

  • Filtration: Filter the solution to remove the drying agent.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain your purified product.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating this compound from products with different polarities.

Materials:

  • Silica gel (for flash chromatography).

  • Glass column.

  • Solvents for mobile phase (e.g., Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane).

  • Sand.

  • Collection tubes.

  • Thin Layer Chromatography (TLC) plates and chamber.

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The goal is to find a solvent mixture where your product has an Rf value of approximately 0.2-0.4, and there is good separation from the this compound spot (which will be very polar and likely remain at the baseline in less polar systems). A good starting point for polar compounds is a mixture of DCM and MeOH or EtOAc and Hexane.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column. Alternatively, dissolve the sample in a minimal amount of the initial mobile phase and load it directly onto the column.

  • Elution: Begin eluting the column with the mobile phase, starting with the less polar solvent system determined from your TLC analysis.

  • Gradient Elution: Gradually increase the polarity of the mobile phase to elute your compounds. For example, start with 100% DCM and slowly increase the percentage of MeOH.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.

  • Combine and Concentrate: Combine the fractions containing your pure product and remove the solvent using a rotary evaporator.

Data Presentation

Purification Method Principle of Separation Typical Purity Advantages Disadvantages
Liquid-Liquid Extraction Difference in acidity (pKa).>90%Fast, simple, inexpensive, and scalable for initial cleanup.Not suitable if the product is also acidic. May not achieve very high purity.
Flash Column Chromatography Difference in polarity.95-99%Good for a wide range of compounds. Can achieve high purity.Can be time-consuming. Requires larger volumes of solvent. Potential for product loss on the column.
Preparative HPLC Difference in hydrophobicity (Reversed-Phase).>99%Very high resolution and purity.Expensive. Limited sample loading capacity. Requires specialized equipment.
Size Exclusion Chromatography Difference in molecular size.VariableGentle method, good for large molecules.Only effective if there is a significant size difference between the product and this compound.

This technical support guide provides a comprehensive overview of the methods available for removing unreacted this compound. By understanding the principles behind each technique and following the detailed protocols, researchers can effectively purify their PEGylated products and ensure the success of their subsequent experiments.

References

common mistakes to avoid in m-PEG11-acid conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG11-acid conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound conjugation to a primary amine?

The conjugation of this compound to a molecule containing a primary amine (e.g., proteins, peptides, small molecules) typically proceeds via the formation of a stable amide bond. This reaction requires the activation of the carboxylic acid group on the this compound. The most common and efficient method for this activation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The process is a two-step reaction:

  • Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.

  • Esterification and Amide Bond Formation: This unstable intermediate reacts with NHS to form a more stable, amine-reactive NHS ester. The NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.

Q2: What are the critical reaction parameters to control for successful this compound conjugation?

Several parameters are crucial for achieving high conjugation efficiency and yield. These include:

  • pH: The pH of the reaction buffer is critical for both the activation and conjugation steps.

  • Reagent Molar Ratios: The molar ratios of EDC, NHS, and the amine-containing molecule relative to this compound directly impact the reaction outcome.

  • Reaction Time and Temperature: These parameters influence the rate and extent of the conjugation reaction.

  • Buffer Composition: The choice of buffer is important to avoid interference with the reaction chemistry.

  • Reagent Quality: The purity and stability of this compound, EDC, and NHS are paramount for reproducible results.

Q3: How can I purify the final this compound conjugate?

Purification is essential to remove unreacted PEG, excess reagents, and byproducts. The choice of purification method depends on the properties of the conjugated molecule. Common techniques include:

  • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller, unreacted molecules.[]

  • Ion Exchange Chromatography (IEX): Can be used to separate molecules based on differences in charge, which may be altered by PEGylation.[]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique suitable for purifying and analyzing the final conjugate.

  • Dialysis/Diafiltration: Useful for removing small molecule impurities from macromolecular conjugates.

Q4: What methods can be used to characterize the this compound conjugate?

Characterization is necessary to confirm successful conjugation and determine the degree of PEGylation. Useful analytical techniques include:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of a protein after PEGylation.[2]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and confirm the number of attached PEG chains.

  • High-Performance Liquid Chromatography (HPLC): Various HPLC methods (SEC, IEX, RP-HPLC) can be used to assess purity and quantify the extent of conjugation.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of small molecule conjugates.

Troubleshooting Guide

This guide addresses common problems encountered during this compound conjugation experiments.

Issue 1: Low or No Conjugation Yield

This is a frequent issue that can arise from several factors related to reaction conditions and reagent integrity.

Potential Cause Recommended Action
Suboptimal pH Verify the pH of your reaction buffers. The activation of this compound with EDC/NHS is most efficient at pH 4.5-6.0. The subsequent reaction with the primary amine is favored at a pH of 7.2-8.5.[4] Consider a two-step protocol where activation is performed at a lower pH, followed by an adjustment to a higher pH for the conjugation step.
Inactive Reagents EDC and NHS are moisture-sensitive and can hydrolyze over time. Use fresh, high-purity reagents. Allow vials to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions of EDC and NHS immediately before use.
Presence of Competing Amines Ensure your buffers are free of primary amines (e.g., Tris, glycine) as they will compete with your target molecule for reaction with the activated this compound. Use buffers such as MES for the activation step and PBS for the conjugation step.
Insufficient Molar Excess of Reagents Increase the molar excess of EDC and NHS to ensure efficient activation of the this compound. A 2- to 10-fold molar excess of EDC/NHS over the carboxyl group is a common starting point. The optimal ratio may need to be determined empirically.
Short Reaction Time or Low Temperature Increase the reaction time or temperature. The conjugation reaction can be allowed to proceed for several hours at room temperature or overnight at 4°C. Monitor the reaction progress to determine the optimal time.

Issue 2: Precipitation During the Reaction

Precipitation of reactants or the final conjugate can significantly reduce the yield of the desired product.

Potential Cause Recommended Action
Poor Solubility of Reactants Ensure that both this compound and the amine-containing molecule are fully dissolved in the reaction buffer. The hydrophilic nature of the PEG chain in this compound generally improves water solubility. If conjugating to a hydrophobic molecule, consider using a co-solvent like DMSO or DMF, ensuring it is compatible with all reactants.
Protein Aggregation If conjugating to a protein, the addition of reagents or changes in pH can sometimes induce aggregation. Ensure the protein is stable and soluble in the chosen reaction buffer. Perform a buffer exchange if necessary. Consider reducing the protein concentration.
High Concentration of EDC In some instances, a high concentration of EDC can lead to precipitation. If you are using a large excess of EDC and observing precipitation, try reducing the concentration.

Experimental Protocols

Protocol 1: Two-Step Aqueous Conjugation of this compound to a Protein

This protocol is suitable for conjugating this compound to proteins in an aqueous environment.

Materials:

  • This compound

  • Protein with primary amines (e.g., antibody, enzyme)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification column (e.g., SEC, IEX)

Procedure:

  • Protein Preparation: Dissolve the protein in the Coupling Buffer to a concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare fresh stock solutions of this compound, EDC, and NHS in the Activation Buffer or an appropriate anhydrous solvent (e.g., DMSO, DMF).

  • Activation of this compound:

    • In a separate reaction vessel, dissolve this compound in the Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl group.

  • Conjugation:

    • Immediately add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of activated PEG to the protein is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by quenching any unreacted NHS-esters. Incubate for 15-30 minutes.

  • Purification: Purify the PEGylated protein using an appropriate chromatography method (e.g., SEC) to remove excess reagents and unreacted protein.

  • Characterization: Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm PEGylation and determine the degree of modification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Protein in Coupling Buffer conjugation Conjugate to Protein (pH 7.4) prep_protein->conjugation prep_reagents Prepare Fresh Reagent Stocks activation Activate this compound (EDC/NHS, pH 6.0) prep_reagents->activation activation->conjugation Immediate Addition quenching Quench Reaction conjugation->quenching purification Purify Conjugate (e.g., SEC) quenching->purification characterization Characterize (SDS-PAGE, MS) purification->characterization

Caption: A typical experimental workflow for the two-step aqueous conjugation of this compound to a protein.

troubleshooting_low_yield cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Conjugation Yield check_ph Verify Buffer pH (Activation: 4.5-6.0, Conjugation: 7.2-8.5) start->check_ph check_buffer Check for Competing Amines (e.g., Tris, Glycine) start->check_buffer check_reagent_quality Use Fresh, High-Purity EDC and NHS start->check_reagent_quality optimize_ratios Optimize Molar Ratios (Increase EDC/NHS excess) check_ph->optimize_ratios check_buffer->optimize_ratios optimize_time_temp Increase Reaction Time/Temp optimize_ratios->optimize_time_temp end Improved Yield optimize_time_temp->end check_reagent_quality->optimize_ratios

Caption: A logical troubleshooting guide for addressing low yield in this compound conjugation reactions.

References

Technical Support Center: Optimizing m-PEG11-acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the activator concentration in m-PEG11-acid coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of EDC and NHS to this compound for efficient coupling?

A1: The optimal molar ratio can vary depending on the substrate (e.g., protein vs. small molecule) and reaction conditions. However, a common starting point is a molar excess of both EDC and NHS to the carboxylic acid of the this compound. For instance, a 2 to 10-fold molar excess of EDC and NHS over the carboxyl-containing molecule is often recommended.[1] Some protocols suggest that a molar ratio of 1.2 equivalents of EDC and NHS to the carboxyl group can be sufficient.[2] It is advisable to perform a series of small-scale optimization reactions to determine the ideal ratio for your specific application.

Q2: What is the ideal pH for the this compound coupling reaction?

A2: The coupling reaction proceeds in two steps, each with a different optimal pH. The activation of the this compound's carboxyl group by EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[1][3] The subsequent reaction of the activated PEG with a primary amine is more efficient at a neutral to slightly basic pH, generally between 7.0 and 8.5.[1] For a two-step protocol, it is recommended to perform the activation step in a buffer like MES at pH 5-6 and then adjust the pH to 7.2-7.5 for the coupling step.

Q3: Which buffers are recommended for this reaction, and which should be avoided?

A3: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete in the reaction.

  • Recommended for Activation (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely used and effective choice.

  • Recommended for Coupling (pH 7.0-8.5): Phosphate-buffered saline (PBS) is commonly used for the coupling step. Borate and bicarbonate buffers are also suitable options.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris and glycine, or carboxylates, like acetate, will interfere with the coupling chemistry and should be avoided.

Q4: How should I store and handle my EDC and NHS reagents?

A4: Both EDC and NHS are sensitive to moisture and can lose activity if not handled properly.

  • Storage: Store EDC and NHS desiccated at -20°C.

  • Handling: Before use, allow the reagent vials to warm to room temperature before opening to prevent condensation. It is best to prepare solutions of EDC and NHS immediately before use, as they are susceptible to hydrolysis.

Q5: What are common causes of low or no coupling yield?

A5: Several factors can contribute to poor coupling efficiency:

  • Inactive Reagents: EDC and NHS are moisture-sensitive. Using old or improperly stored reagents is a common cause of failure.

  • Suboptimal pH: Using a pH outside the optimal range for either the activation or coupling step will reduce efficiency.

  • Hydrolysis of Intermediates: Both the EDC-activated carboxyl group and the NHS ester are prone to hydrolysis. Delays between the activation and coupling steps can lead to a loss of reactive intermediates.

  • Competing Nucleophiles: The presence of primary amines in your buffers or other components of your reaction mixture will compete with your target molecule for reaction with the activated PEG.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive EDC or NHS due to moisture exposure.Purchase fresh reagents and store them in a desiccator at -20°C. Allow vials to warm to room temperature before opening to prevent condensation.
Incorrect pH for activation or coupling steps.Ensure the activation step is performed at pH 4.5-6.0 (e.g., in MES buffer) and the coupling step at pH 7.0-8.5 (e.g., in PBS).
Hydrolysis of the activated this compound.Minimize the time between the activation of this compound and the addition of the amine-containing molecule.
Presence of competing primary amines in the buffer.Use non-amine containing buffers such as MES and PBS. Avoid buffers like Tris and glycine.
Precipitation During Reaction Protein aggregation due to pH change or reagent addition.Confirm that your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary to ensure compatibility.
High concentration of EDC.If using a large excess of EDC, try reducing the concentration.
Loss of stabilizing charge on the molecule.The activation of carboxyl groups neutralizes their negative charge, which can lead to aggregation if these charges are crucial for solubility. Using sulfo-NHS instead of NHS can help maintain solubility due to its charged sulfonate group.
Multiple Products or Side Reactions Formation of N-acylurea byproduct.This stable byproduct can form from the O-acylisourea intermediate. Using NHS or sulfo-NHS helps to convert the unstable O-acylisourea to a more stable amine-reactive ester, minimizing this side reaction.
Cross-linking of proteins (if the target protein also has carboxyl groups).Utilize a two-step coupling protocol. First, activate the this compound with EDC/NHS, then purify the activated PEG to remove excess coupling agents before adding it to the protein.
Difficulty in Purifying the Final Conjugate Presence of unreacted this compound and coupling reagents.Size exclusion chromatography (SEC) is effective for removing low molecular weight impurities like unreacted PEG and reagents from a larger protein conjugate.
Heterogeneity of the PEGylated product.Ion-exchange chromatography (IEX) can separate proteins based on charge differences, which can be altered by PEGylation. Reverse-phase chromatography (RPC) can be used to separate molecules based on hydrophobicity and is useful for purifying peptide and small molecule conjugates.

Data Presentation

Table 1: Recommended Molar Ratios for EDC/NHS Activation

Reagent Molar Ratio relative to this compound (COOH) Notes
EDC 1.2 - 10 fold excessHigher excess may be needed for dilute protein solutions. Can be reduced if precipitation occurs.
NHS/sulfo-NHS 1.2 - 5 fold excessOften used in a slight excess to EDC to efficiently form the stable active ester.
Amine-containing molecule 1 - 10 fold excess over this compoundThe optimal ratio depends on the specific biomolecule and desired degree of labeling.

Table 2: Comparison of Common Activator Systems

Activator System Pros Cons Typical Solvents
EDC/NHS Water-soluble EDC byproduct is easy to remove. Well-established and widely used.EDC and the O-acylisourea intermediate are prone to hydrolysis. Potential for N-acylurea side product formation.Aqueous buffers (MES, PBS), DMF, DCM.
HATU/DIPEA Generally faster and more efficient than EDC/NHS, especially for difficult couplings.More expensive than EDC/NHS. Can react with unprotected N-termini if used in excess.DMF, NMP.
DCC/DMAP Cost-effective and efficient for reactions in organic solvents.The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, complicating purification. Not suitable for aqueous reactions.Anhydrous organic solvents (DCM, DMF).

Experimental Protocols

Protocol: Two-Step Aqueous Coupling of this compound to an Amine-Containing Protein

This protocol is designed to minimize protein cross-linking by activating the this compound separately before introducing it to the protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-containing protein

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Immediately before use, dissolve this compound, EDC, and Sulfo-NHS in Activation Buffer to the desired concentrations.

  • Activation of this compound:

    • In a microfuge tube, combine this compound, EDC, and Sulfo-NHS in Activation Buffer. A common starting point is a 1:2:2 molar ratio of this compound:EDC:Sulfo-NHS.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent reaction of excess EDC/Sulfo-NHS with the target protein, purify the activated this compound using a desalting column equilibrated with Coupling Buffer.

  • Protein Coupling:

    • Immediately add the activated this compound solution to your protein solution (in Coupling Buffer). The molar ratio of activated PEG to protein will depend on the desired degree of labeling.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction and hydrolyze any unreacted NHS esters. Incubate for 15 minutes.

  • Purification of the Conjugate:

    • Purify the final this compound-protein conjugate from excess reagents and unreacted protein using an appropriate method such as size exclusion chromatography (SEC) or dialysis.

Visualizations

This compound Activation and Coupling Pathway cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) mPEG_Acid This compound (-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) mPEG_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (more stable) O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea NHS NHS / Sulfo-NHS Final_Conjugate Stable Amide Bond (-CONH-) NHS_Ester->Final_Conjugate + Amine Amine_Molecule Amine-containing Molecule (-NH2) Amine_Molecule->Final_Conjugate

Caption: Chemical pathway for this compound activation and coupling.

Experimental Workflow for Optimizing Activator Concentration Start Define Reactants: This compound Amine-molecule Prepare_Reagents Prepare Stock Solutions: This compound, EDC, NHS in appropriate buffers Start->Prepare_Reagents Setup_Reactions Set up multiple reactions with varying EDC/NHS molar ratios (e.g., 1:1:1, 1:2:2, 1:5:5) Prepare_Reagents->Setup_Reactions Activation Activate this compound (15-30 min @ RT, pH 4.5-6.0) Setup_Reactions->Activation Coupling Add Amine-molecule (2h @ RT or O/N @ 4°C, pH 7.0-8.5) Activation->Coupling Quench Quench Reaction (e.g., Tris or Hydroxylamine) Coupling->Quench Purification Purify Conjugate (e.g., SEC, Dialysis) Quench->Purification Analysis Analyze Products (e.g., SDS-PAGE, HPLC, MS) Purification->Analysis Optimization Determine Optimal Activator Concentration Analysis->Optimization

Caption: Workflow for optimizing activator concentration.

References

Technical Support Center: m-PEG11-acid Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of m-PEG11-acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers important?

A1: this compound is a methoxy-terminated polyethylene glycol (PEG) derivative with a terminal carboxylic acid group. The PEG chain consists of 11 ethylene glycol units. Its solubility in aqueous buffers is crucial for a wide range of bioconjugation applications, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as these reactions are often performed in aqueous environments to maintain the stability and activity of biological molecules. The hydrophilic nature of the PEG spacer is intended to enhance the aqueous solubility of the molecule it is attached to.[1][2]

Q2: What are the key factors influencing the solubility of this compound in aqueous buffers?

A2: The solubility of this compound is primarily influenced by the following factors:

  • pH of the buffer: The terminal carboxylic acid group has a significant impact on solubility.

  • Buffer composition and ionic strength: The type and concentration of salts in the buffer can affect solubility.

  • Temperature: Temperature can influence the dissolution rate and solubility.

  • Presence of co-solvents: Organic co-solvents can be used to aid dissolution.

Q3: How does the pH of the aqueous buffer affect the solubility of this compound?

A3: The solubility of this compound is highly dependent on the pH of the buffer due to its terminal carboxylic acid group.

  • Above the pKa: At a pH above the pKa of the carboxylic acid, the carboxyl group is deprotonated (COO-), making the molecule more polar and thus more soluble in aqueous solutions.

  • Below the pKa: At a pH below the pKa, the carboxyl group is protonated (COOH), making the molecule less polar and potentially leading to lower aqueous solubility.

The predicted pKa of the terminal propanoic acid of this compound is approximately 4.28. Therefore, increasing the pH of the buffer above this value should significantly improve its solubility.

Q4: I am observing low solubility or precipitation of this compound in my aqueous buffer. What are the initial troubleshooting steps?

A4: If you are facing solubility issues, consider the following initial steps:

  • Verify the pH of your buffer: Ensure the pH is appropriate for dissolving a carboxylic acid-containing molecule. Aim for a pH at least 1-2 units above the pKa (e.g., pH 6.0 or higher).

  • Prepare a concentrated stock solution in an organic solvent: A common and effective method is to first dissolve the this compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution. This stock can then be added dropwise to your aqueous buffer with vigorous stirring. Be mindful of the final concentration of the organic solvent in your experimental setup, as it may affect downstream applications.

  • Gentle warming and sonication: Gently warming the solution (e.g., to 30-40°C) and using a sonicator can help to increase the rate of dissolution. However, be cautious about the thermal stability of other components in your experiment.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Problem 1: this compound does not dissolve in the aqueous buffer.
Possible Cause Recommended Solution
Low pH of the buffer The pH of the buffer is below the pKa of the carboxylic acid, leading to a less polar, protonated form. Solution: Increase the pH of the buffer. For example, if you are using a phosphate buffer, you can adjust the ratio of monobasic and dibasic phosphate to achieve a higher pH. A pH in the range of 6.0-7.4 is generally a good starting point.
Insufficient time for dissolution The dissolution process may be slow. Solution: Allow for a longer mixing time. Gentle agitation or stirring for an extended period can facilitate dissolution.
High concentration of this compound The desired concentration may exceed the solubility limit in the chosen buffer. Solution: Try preparing a more dilute solution. Alternatively, determine the maximum solubility in your buffer system using the protocol provided below.
Problem 2: this compound precipitates out of solution after initial dissolution.
Possible Cause Recommended Solution
Change in pH The pH of the solution may have shifted upon addition of other components. Solution: Re-measure and adjust the pH of the final solution.
Supersaturated solution A concentrated stock in an organic solvent was added too quickly or the final concentration is above the equilibrium solubility. Solution: Add the stock solution more slowly while vortexing or stirring vigorously. Prepare a less concentrated final solution.
Buffer incompatibility Certain buffer salts at high concentrations might decrease the solubility of PEG compounds (salting-out effect). Solution: Test the solubility in different buffer systems (e.g., phosphate vs. citrate vs. Tris) or reduce the salt concentration if your experiment allows.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol describes the recommended method for preparing a stock solution of this compound for subsequent dilution in aqueous buffers.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a suitable vial.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 100 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to assist dissolution.

  • Store the stock solution at -20°C in a desiccated environment.

Protocol for Determining the Aqueous Solubility of this compound

This protocol provides a general method to determine the approximate solubility of this compound in your specific aqueous buffer.

Materials:

  • This compound

  • Your aqueous buffer of interest

  • A series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • Microcentrifuge tubes

  • Vortex mixer or shaker

  • Microcentrifuge

  • A method for quantifying the dissolved this compound (e.g., HPLC, LC-MS, or a colorimetric assay if a suitable one is available)

Procedure:

  • Add an excess amount of this compound to a series of microcentrifuge tubes, each containing a fixed volume of your chosen buffer(s) at different pH values.

  • Incubate the tubes at a constant temperature (e.g., room temperature) with continuous agitation for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • After incubation, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Quantify the concentration of dissolved this compound in the supernatant using your chosen analytical method.

  • The measured concentration represents the solubility of this compound in that specific buffer at that temperature.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC24H48O13PubChem
Molecular Weight544.64 g/mol PubChem
Predicted pKa4.28 ± 0.10ChemicalBook
Solubility in DMSO100 mg/mL (with sonication)MedchemExpress, ChemicalBook

Table 2: Expected Qualitative Solubility of this compound at Different pH Values

pH RangeProtonation State of Carboxyl GroupExpected Aqueous Solubility
pH < 4Mostly Protonated (COOH)Low
pH 4-6Partially Deprotonated (COOH/COO-)Moderate and Increasing with pH
pH > 6Mostly Deprotonated (COO-)High

Mandatory Visualizations

G Troubleshooting Workflow for this compound Solubility Issues start Start: this compound solubility issue check_ph Is buffer pH > 6.0? start->check_ph increase_ph Increase buffer pH to > 6.0 check_ph->increase_ph No use_stock Prepare a concentrated stock in DMSO or DMF check_ph->use_stock Yes increase_ph->use_stock add_dropwise Add stock solution dropwise to buffer with vigorous stirring use_stock->add_dropwise gentle_heat Apply gentle heat (30-40°C) and/or sonication add_dropwise->gentle_heat check_dissolution Does it dissolve? gentle_heat->check_dissolution success Success: this compound is dissolved check_dissolution->success Yes failure Persistent issue: Consider reducing concentration or changing buffer system check_dissolution->failure No G Effect of pH on this compound Solubility cluster_0 Low pH (e.g., pH < 4) cluster_1 High pH (e.g., pH > 6) low_ph m-PEG11-COOH (Protonated, less polar) low_solubility Low Aqueous Solubility low_ph->low_solubility pka pKa ~ 4.28 high_ph m-PEG11-COO- (Deprotonated, more polar) high_solubility High Aqueous Solubility high_ph->high_solubility

References

Technical Support Center: Strategies to Reduce Steric Hindrance in PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PEGylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments, with a specific focus on overcoming challenges related to steric hindrance.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues users might encounter during their experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Formation

  • Possible Cause: Steric hindrance may be preventing the PEG reagent from accessing the target functional group on the biomolecule.[1][2] This is especially common in crowded molecular environments.[3]

  • Solution:

    • Optimize Reaction Conditions: Adjusting the pH, temperature, and reaction time can sometimes improve yields. For instance, NHS-ester reactions are typically more efficient at a pH of 7.5–8.5.[4]

    • Increase Molar Excess of PEG: Driving the reaction with a higher concentration of the PEG reagent can sometimes overcome kinetic barriers.[1] A 5 to 20-fold molar excess is a common starting point.

    • Employ a Longer PEG Linker: Using a PEG reagent with a longer spacer arm can provide the necessary distance to overcome steric clash between the biomolecule and the PEG chain.

    • Consider Branched PEG Architectures: Branched or forked PEG structures can offer a greater hydrodynamic volume, which may help to circumvent steric hindrance at the conjugation site.

Issue 2: Loss of Biological Activity of the PEGylated Product

  • Possible Cause: The PEG chain has been attached at or near the active site of the protein or peptide, sterically hindering its interaction with its target.

  • Solution:

    • Site-Specific PEGylation: This is the most effective strategy to avoid loss of activity. By directing the PEGylation to a site far from the active region, the protein's function can be preserved.

    • Enzymatic PEGylation: Techniques using enzymes like transglutaminase (TGase) can offer high site-specificity by targeting specific amino acid residues (e.g., glutamine) that may be located away from the active site.

    • Cysteine-Specific PEGylation: If your protein has a unique cysteine residue distant from the active site, maleimide-based PEGylation can be a highly specific method. If no such cysteine exists, one can be introduced via site-directed mutagenesis.

    • Cleavable Linkers: Employing a cleavable linker allows the PEG chain to be detached from the biomolecule under specific physiological conditions (e.g., in a reducing environment or at a low pH), restoring the molecule's full activity at the target site.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PEGylation?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms in a molecule obstructs a chemical reaction. In PEGylation, the bulky nature of the polyethylene glycol (PEG) chain can physically block the reactive groups on the PEG linker from accessing the target functional groups on a biomolecule, such as the amino groups of lysine residues on a protein. This can lead to low reaction yields or prevent the reaction from occurring altogether.

Q2: How does the length of a PEG linker affect steric hindrance?

A2: The length of the PEG linker is a critical factor.

  • Too short: A short linker may not provide enough separation between the biomolecule and the PEG, leading to steric clash.

  • Too long: An excessively long PEG chain might wrap around the biomolecule, which can also interfere with the conjugation reaction or the biological activity of the final conjugate.

Q3: When should I choose a branched PEG over a linear PEG?

A3: Branched PEG structures can be advantageous when dealing with significant steric hindrance. They can provide a greater shielding effect and hydrodynamic volume compared to linear PEGs of the same molecular weight. This can be particularly useful for enhancing the stability and in vivo circulation time of nanoparticles. Some studies suggest that branched PEGs may offer superior therapeutic efficacy compared to their linear counterparts.

Q4: What is site-specific PEGylation and why is it important for overcoming steric hindrance?

A4: Site-specific PEGylation is a strategy to attach a single PEG chain at a defined location on a biomolecule. This is crucial for creating a homogeneous product and preserving the biological activity of the therapeutic protein. By choosing a conjugation site that is distant from the protein's active or binding domains, the negative effects of steric hindrance on the molecule's function can be minimized.

Data Summary

The following table summarizes the impact of different PEG architectures on key parameters related to steric hindrance and PEGylation efficiency.

PEG ArchitectureKey Advantage for Overcoming Steric HindrancePotential Trade-offsReference
Linear PEG with Long Spacers Provides greater distance between the biomolecule and the PEG chain, reducing steric clash at the conjugation site.May not provide as dense of a shielding effect as branched PEGs.
Branched PEG Offers a larger hydrodynamic volume and higher surface density, which can enhance steric shielding and improve pharmacokinetics.Increased complexity may lead to a more pronounced immune response in some cases.
Cleavable PEG Linkers Allows for the temporary attachment of PEG, which can be removed at the target site to restore full biological activity.The cleavage chemistry must be highly specific to the target environment to avoid premature release.

Key Experimental Protocols

Protocol 1: General Procedure for NHS-Ester PEGylation of a Protein

This protocol outlines the steps for conjugating an N-hydroxysuccinimide (NHS) ester-functionalized PEG to primary amine groups (e.g., lysine residues) on a protein.

  • Protein Preparation: Dissolve the protein in a reaction buffer at a pH of 7.5-8.5 (e.g., phosphate-buffered saline, PBS). The protein concentration should be optimized but is typically in the range of 1-5 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in the same reaction buffer.

  • Conjugation Reaction: Add the desired molar excess (e.g., 10- to 20-fold) of the mPEG-NHS ester solution to the protein solution. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM to react with any unreacted NHS esters.

  • Purification: Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.

Protocol 2: General Procedure for Maleimide-PEGylation of a Protein

This protocol describes the conjugation of a maleimide-functionalized PEG to a free sulfhydryl group (cysteine) on a protein.

  • Protein Preparation and Reduction: Dissolve the protein in a buffer at a pH of 6.5-7.5 (e.g., phosphate buffer containing EDTA). If the target cysteine residues are in disulfide bonds, they must be reduced first using a reducing agent like TCEP or DTT.

  • Removal of Reducing Agent: It is critical to remove the reducing agent before adding the maleimide-PEG linker. This can be achieved using a desalting column.

  • PEG Reagent Preparation: Dissolve the mPEG-Maleimide in the reaction buffer.

  • Conjugation Reaction: Add the mPEG-Maleimide solution to the protein solution. The reaction is typically performed at room temperature for 2-4 hours.

  • Quenching: The reaction can be quenched by adding a small molecule with a free thiol, such as cysteine or beta-mercaptoethanol.

  • Purification: Purify the PEGylated protein using a method such as reverse-phase HPLC or SEC.

  • Characterization: Analyze the purified product by mass spectrometry to confirm the conjugation.

Visual Guides

G cluster_0 PEGylation Troubleshooting Workflow start Low PEGylation Yield q1 Is the reaction at optimal pH? start->q1 s1 Adjust pH (e.g., 7.5-8.5 for NHS) q1->s1 No q2 Is steric hindrance at the conjugation site suspected? q1->q2 Yes s1->q2 s2 Increase molar excess of PEG q2->s2 Yes end Improved Yield q2->end No s3 Use PEG with a longer linker s2->s3 s4 Try branched PEG s3->s4 s4->end G cluster_1 Strategies to Overcome Steric Hindrance a Linear PEG Long spacer arm provides distance b Branched PEG Increases hydrodynamic volume and shielding c Site-Specific PEGylation Targets sites away from active regions d Cleavable Linkers PEG is released at the target site protein Biomolecule (Sterically Hindered Site) protein->a Strategy 1 protein->b Strategy 2 protein->c Strategy 3 protein->d Strategy 4

References

Technical Support Center: Addressing Immunogenicity Concerns of PEGylated Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address immunogenicity concerns associated with PEGylated products.

I. Troubleshooting Guides

This section offers detailed experimental protocols and troubleshooting advice for common challenges encountered during the immunogenicity assessment of PEGylated products.

Anti-PEG Antibody Detection using ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for detecting and quantifying anti-PEG antibodies. Below are protocols for two common ELISA formats, along with a comprehensive troubleshooting guide.

a) Experimental Protocol: Competitive ELISA for Anti-PEG Antibody Detection

This protocol is adapted from commercially available kits and scientific literature.

StepProcedure
1. Plate Coating Coat a 96-well high-binding ELISA plate with 100 µL/well of a PEG-conjugated protein (e.g., PEG-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
2. Washing Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
3. Blocking Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
4. Sample & Standard Incubation Prepare a mixture of your sample (or standard) and a known concentration of HRP-conjugated anti-PEG antibody. Add 100 µL of this mixture to each well. Incubate for 1-2 hours at room temperature.
5. Washing Repeat the washing step as in step 2.
6. Substrate Addition Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15-30 minutes at room temperature.
7. Stop Reaction Add 100 µL/well of stop solution (e.g., 2N H₂SO₄).
8. Read Plate Measure the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of anti-PEG antibody in the sample.

b) Experimental Protocol: Sandwich ELISA for Anti-PEG Antibody Detection

This protocol provides a general guideline for a sandwich ELISA setup.[1][2]

StepProcedure
1. Plate Coating Coat a 96-well high-binding ELISA plate with 50 µL/well of capture anti-PEG antibody at a concentration of 5 µg/mL in coating buffer. Incubate for 4 hours at 37°C or overnight at 4°C.[1]
2. Washing Wash the plate 3 times with 1x PBS.[1]
3. Blocking Add 200 µL/well of blocking solution (e.g., 5% skim milk in 1x PBS) and incubate for 2 hours at room temperature.[1]
4. Sample Incubation Add 50 µL of diluted samples or standards to each well and incubate for 2 hours at room temperature.
5. Washing Wash the plate 3 times with PBS containing 0.2% Tween-20 (PBS-T) and then 2 times with 1x PBS.
6. Detection Antibody Incubation Add 50 µL/well of biotinylated detection anti-PEG antibody (5 µg/mL in dilution buffer) and incubate for 1 hour at room temperature.
7. Washing Repeat the washing step as in step 5.
8. Enzyme Conjugate Incubation Add 50 µL/well of streptavidin-HRP (1 µg/mL in dilution buffer) and incubate for 1 hour at room temperature.
9. Washing Wash the plate 6 times with PBS-T and then 2 times with 1x PBS.
10. Substrate Addition Add 100 µL/well of ABTS substrate and incubate for 30 minutes in the dark at room temperature.
11. Read Plate Read the absorbance at 405 nm.

c) Troubleshooting Common ELISA Issues

ProblemPossible CauseRecommended Solution
High Background - Insufficient washing- Increase the number of wash cycles and the soaking time.
- Non-specific binding of antibodies- Increase the concentration of the blocking agent or try a different blocking buffer. - Ensure the secondary antibody is not binding non-specifically by running a control without the primary antibody.
- High concentration of detection reagents- Titrate the detection antibody and enzyme conjugate to optimal concentrations.
- Contamination of reagents or plate- Use fresh, sterile reagents and pipette tips.
Low or No Signal - Inactive reagents (antibodies, enzyme, substrate)- Check storage conditions and expiration dates of all reagents.
- Incorrect reagent concentrations- Optimize the concentrations of coating antigen/capture antibody and detection antibodies.
- Insufficient incubation times or incorrect temperature- Ensure adherence to recommended incubation times and temperatures.
- Improper plate coating- Use high-binding ELISA plates and ensure the coating buffer pH is optimal for antibody binding.
Poor Reproducibility (High CV%) - Pipetting errors- Calibrate pipettes regularly and use fresh tips for each sample and reagent.
- Inconsistent washing- Use an automated plate washer for uniform washing. If washing manually, ensure consistent technique.
- Temperature gradients across the plate- Allow all reagents to reach room temperature before use and incubate plates in a stable temperature environment.
Investigating Accelerated Blood Clearance (ABC) of PEGylated Products

The Accelerated Blood Clearance (ABC) phenomenon is characterized by a rapid clearance of a PEGylated product upon repeated administration. This is often mediated by the production of anti-PEG antibodies.

Workflow for Investigating Unexpected Pharmacokinetics:

G cluster_0 Phase 1: Observation cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Experimental Verification cluster_3 Phase 4: Data Interpretation & Action A Unexpectedly rapid clearance or reduced efficacy of PEGylated product observed in vivo. B Hypothesize immunogenicity-mediated clearance (ABC phenomenon). A->B C Collect serum/plasma samples from affected subjects at multiple time points. B->C D Perform anti-PEG antibody ELISA (IgM and IgG). C->D E Analyze pharmacokinetic (PK) data in conjunction with anti-PEG antibody titers. D->E F Correlate high anti-PEG antibody titers with rapid clearance. E->F Positive Correlation G No correlation found. Investigate other clearance mechanisms (e.g., protein aggregation, off-target binding). E->G No Correlation H Implement mitigation strategies. F->H

Caption: Troubleshooting workflow for accelerated blood clearance.

II. Quantitative Data Summary

This section provides a summary of quantitative data related to the immunogenicity of PEGylated products.

Table 1: Prevalence of Pre-existing Anti-PEG Antibodies in the General Population

Study PopulationSample SizePercentage with Anti-PEG IgGPercentage with Anti-PEG IgMBoth IgG and IgM
Healthy Donors (Contemporary)37718%25%30%
Healthy Donors (Historical; 1970-1999)7920%19%16%
Healthy Donors (Han Chinese)150425.7%27.1%Not Reported
Pregnant WomenNot Specified2.34% (IgG1), 7.03% (IgG2)10.94%1.17%

Table 2: Effect of PEG Molecular Weight on Immunogenicity

PEGylated ProteinPEG Molecular Weight (kDa)Observed Anti-PEG Antibody Response
PEG-Ovalbumin20Stronger in vivo anti-PEG IgM response compared to 5 kDa PEG.
PEG-BSA30Significantly stronger in vivo anti-PEG IgM response compared to 2 and 5 kDa PEG.
General Trend12-60Higher molecular weight PEGs generally exhibit increased immunogenicity.

III. Signaling Pathways

Understanding the signaling pathways involved in the immune response to PEGylated products is crucial for developing mitigation strategies.

T-Dependent B-cell Activation by a PEGylated Protein:

G cluster_0 Antigen Presentation cluster_1 T-cell Help cluster_2 B-cell Activation & Differentiation A B-cell with specific BCR binds to PEGylated protein. B Antigen is internalized, processed, and presented on MHC-II. A->B C Helper T-cell recognizes the antigen-MHC-II complex via its TCR. B->C D CD40L on T-cell binds to CD40 on B-cell, providing co-stimulation. C->D E T-cell releases cytokines (e.g., IL-4, IL-21). D->E F B-cell undergoes clonal expansion. D->F E->F G Class switching and affinity maturation occur in the germinal center. F->G H Differentiation into plasma cells and memory B-cells. G->H I Secretion of high-affinity anti-PEG IgG. H->I

Caption: T-dependent B-cell activation pathway.

T-Independent B-cell Activation by a PEGylated Nanoparticle:

G cluster_0 Antigen Recognition cluster_1 B-cell Activation cluster_2 B-cell Differentiation A PEGylated nanoparticle with multivalent PEG epitopes cross-links multiple BCRs on a B-cell. B Strong BCR signaling cascade is initiated. A->B C Co-receptors (e.g., CD21) may be involved. B->C D B-cell differentiates into short-lived plasma cells. B->D E Secretion of low-affinity anti-PEG IgM. D->E

Caption: T-independent B-cell activation pathway.

IV. Frequently Asked Questions (FAQs)

1. What is PEGylation and why is it used?

PEGylation is the process of attaching polyethylene glycol (PEG) chains to a molecule, such as a protein, peptide, or nanoparticle. It is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. Key benefits of PEGylation include:

  • Prolonged circulation half-life: By increasing the hydrodynamic size of the molecule, PEGylation reduces its clearance by the kidneys.

  • Reduced immunogenicity: The PEG chains can shield antigenic epitopes on the drug from the immune system.

  • Improved stability and solubility: PEGylation can protect the drug from enzymatic degradation and increase its solubility.

2. What are the main immunogenicity concerns with PEGylated products?

While PEG itself is generally considered to have low immunogenicity, there is growing evidence that it can elicit an immune response, leading to the formation of anti-PEG antibodies. The main concerns are:

  • Accelerated Blood Clearance (ABC): Anti-PEG antibodies can bind to the PEGylated drug, leading to its rapid removal from circulation, which can significantly reduce its therapeutic efficacy.

  • Hypersensitivity reactions: In some cases, the formation of immune complexes between anti-PEG antibodies and the PEGylated drug can trigger hypersensitivity reactions.

  • Neutralization of drug activity: Antibodies binding to the PEG portion of a drug may sterically hinder its interaction with its target.

3. What are "pre-existing" anti-PEG antibodies?

Pre-existing anti-PEG antibodies are found in individuals who have not been previously treated with a PEGylated therapeutic. It is believed that these antibodies develop in response to exposure to PEG in everyday products such as cosmetics, processed foods, and pharmaceuticals. Studies have shown a surprisingly high prevalence of these antibodies in the general population.

4. How can I detect anti-PEG antibodies in my samples?

The most common method for detecting anti-PEG antibodies is the Enzyme-Linked Immunosorbent Assay (ELISA). Both competitive and sandwich ELISA formats can be used. Other methods include surface plasmon resonance (SPR) and cell-based assays.

5. What are the key recommendations from regulatory agencies like the FDA regarding the immunogenicity of PEGylated products?

The FDA recommends a risk-based approach to assessing the immunogenicity of PEGylated therapeutics. Key considerations include:

  • Comprehensive immunogenicity risk assessment: This should be conducted throughout the drug development process.

  • Assay strategy: Assays should be able to detect antibodies against both the therapeutic protein and the PEG moiety.

  • Characterization of the immune response: If anti-PEG antibodies are detected, their isotype (IgM, IgG) and potential clinical impact should be characterized.

6. What strategies can be used to mitigate the immunogenicity of PEGylated products?

Several strategies are being explored to reduce the immunogenicity of PEGylated products:

  • Modification of PEG structure: Using branched or "bottle-brush" PEG architectures may alter the immune response.

  • Alternative polymers: Researchers are investigating other hydrophilic polymers as alternatives to PEG.

  • Immunosuppressive co-therapy: In some cases, co-administration of immunosuppressive drugs may be considered.

  • Induction of immune tolerance: Strategies to induce tolerance to PEG are under investigation.

  • Pre-administration of free PEG: High molecular weight free PEG can be administered to saturate circulating anti-PEG antibodies before giving the PEGylated drug.

References

Validation & Comparative

A Researcher's Guide to Analytical Methods for Characterizing m-PEG11-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of m-PEG11-acid conjugates is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for their specific needs.

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This compound, a monodispersed PEG linker, offers precise control over the length of the PEG chain, leading to more homogeneous conjugates. However, the inherent heterogeneity of the conjugation reaction, which can result in a mixture of unreacted starting materials, multi-PEGylated species, and isomers, necessitates robust analytical methods for thorough characterization.

This guide explores the utility of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy in the analysis of this compound conjugates.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of this compound conjugates and related impurities. Two primary modes of HPLC are particularly valuable: Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC).

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume in solution. It is an effective method for separating PEGylated conjugates from the unconjugated protein and for detecting the formation of aggregates.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. This technique is well-suited for separating the PEGylated conjugate from the unreacted PEG reagent and can also resolve species with different degrees of PEGylation.

Quantitative Performance of HPLC Methods:

ParameterSize-Exclusion Chromatography (SEC)Reversed-Phase HPLC (RP-HPLC)
Limit of Detection (LOD) 3.125 µg/mL for PEG GCSF[1]<10 ng on-column for MS(PEG)8[2]
Limit of Quantitation (LOQ) 12.5 µg/mL for PEG GCSF[1]25 µg/mL for free PEG[3]
Linearity Excellent correlation coefficient (R² > 0.99) in the range of 12.5 to 2,000 µg/mL for PEG GCSF[1]Correlation coefficient > 0.99 in the range of 10 to 250 µg/mL of free PEG
Precision (RSD) Retention time RSD < 0.2%, Peak area RSD < 10% for aggregatesRetention time RSD ≤ 0.09%, Peak area RSD ≤ 2.9%
Recovery -78%-120% for free PEG spiked into conjugate samples

Experimental Protocol: RP-HPLC for this compound Conjugate Analysis

This protocol provides a general framework for the analysis of this compound conjugates using RP-HPLC. Optimization of specific parameters may be required for different conjugates.

  • Sample Preparation:

    • Dissolve the this compound conjugate in a suitable buffer (e.g., 50 mM borate buffer, pH 8.5) to a final concentration of approximately 1 mg/mL.

    • If necessary, centrifuge the sample to remove any particulates.

  • HPLC System and Column:

    • Utilize a high-performance liquid chromatography system equipped with a UV detector and preferably a Charged Aerosol Detector (CAD) for universal detection of non-volatile analytes.

    • Employ a reversed-phase column suitable for protein and peptide separations, such as a C4 or C8 column (e.g., MAbPac RP).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 40 - 60 °C.

    • Detection: UV at 280 nm (for protein) and CAD.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B. An example gradient could be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

  • Data Analysis:

    • Identify and quantify the peaks corresponding to the unconjugated molecule, the this compound conjugate, and free this compound based on their retention times and detector responses.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis Dissolution Dissolve Conjugate in Buffer Centrifugation Centrifuge (if necessary) Dissolution->Centrifugation Injection Inject Sample Centrifugation->Injection Separation Separation on C4/C8 Column Injection->Separation Detection UV & CAD Detection Separation->Detection Peak_ID Peak Identification Detection->Peak_ID Quantification Quantification of Components Peak_ID->Quantification

Workflow for RP-HPLC analysis of this compound conjugates.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of the conjugate, the degree of PEGylation, and for identifying the sites of conjugation.

Electrospray Ionization (ESI-MS)

ESI-MS is particularly useful for analyzing large biomolecules and can be readily coupled with liquid chromatography (LC-MS) for online separation and analysis.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

MALDI-MS is a high-throughput technique that is tolerant of complex mixtures, making it suitable for rapid screening of PEGylation reactions.

Quantitative Performance of Mass Spectrometry Methods:

ParameterElectrospray Ionization-Mass Spectrometry (ESI-MS)
Sensitivity Low ng/mL detection limits for some PEGylated compounds.
Dynamic Range Can be enhanced by coupling with techniques like FAIMS.
Mass Accuracy High mass accuracy and resolution can be achieved with modern instruments like Orbitrap and TOF analyzers.
Precision (RSD) Dependent on the specific method and instrumentation.

Experimental Protocol: LC-MS for this compound Conjugate Analysis

This protocol outlines a general procedure for the LC-MS analysis of this compound conjugates.

  • Sample Preparation:

    • Prepare the sample as described in the RP-HPLC protocol. The concentration may need to be adjusted based on the sensitivity of the mass spectrometer.

  • LC-MS System:

    • Utilize an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Conditions:

    • Use the same RP-HPLC conditions as described previously.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Mass Range: Set a wide mass range to encompass the expected masses of the conjugate and any related species.

    • Capillary Voltage, Cone Voltage, and other source parameters should be optimized for the specific analyte and instrument.

    • Data Acquisition: Acquire data in full scan mode to detect all ions.

  • Data Analysis:

    • Deconvolute the resulting mass spectra to determine the zero-charge masses of the detected species. This will allow for the confirmation of the molecular weight of the this compound conjugate and the identification of different PEGylated forms.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_da Data Analysis LC_Separation RP-HPLC Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Mass Analysis (TOF/Orbitrap) Ionization->Mass_Analysis Detection_MS Ion Detection Mass_Analysis->Detection_MS Deconvolution Spectral Deconvolution Detection_MS->Deconvolution MW_Determination Molecular Weight Determination Deconvolution->MW_Determination

Workflow for LC-MS analysis of this compound conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the this compound conjugate, including the confirmation of the PEG moiety and the identification of the conjugation site.

Quantitative Performance of NMR Spectroscopy:

Parameter¹H NMR Spectroscopy
Limit of Detection (LOD) As low as 10 µg/mL in biological fluids.
Precision (RSD) High precision can be achieved with proper experimental setup and data processing.
Accuracy High accuracy for quantification when using an internal standard.

Experimental Protocol: ¹H NMR for this compound Conjugate Characterization

  • Sample Preparation:

    • Dissolve 5-10 mg of the lyophilized conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Add a known amount of an internal standard (e.g., trimethylsilylpropanoic acid) for quantitative analysis.

  • NMR Spectrometer:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (D1) to be at least 5 times the longest T1 relaxation time of the signals of interest for accurate quantification.

  • Data Processing and Analysis:

    • Process the spectrum using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

    • Integrate the characteristic signals of the PEG moiety (typically around 3.6 ppm) and signals from the parent molecule to determine the degree of PEGylation and the concentration of the conjugate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that can confirm the presence of the PEG moiety in the conjugate and provide information about changes in the secondary structure of a protein upon conjugation. The characteristic C-O-C stretching vibration of the PEG backbone is a strong indicator of successful PEGylation.

Quantitative Performance of FTIR Spectroscopy:

ParameterFTIR Spectroscopy
Precision (RSD) Can show lower deviation compared to some colorimetric methods.
Accuracy Good agreement with other titration methods has been reported.

Experimental Protocol: FTIR for this compound Conjugate Analysis

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid or liquid conjugate sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • FTIR Spectrometer:

    • Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands of the PEG moiety, such as the strong C-O-C stretching band around 1100 cm⁻¹.

    • Compare the spectrum of the conjugate with that of the unconjugated molecule to identify changes indicative of conjugation.

Analytical_Methods_Comparison cluster_techniques Analytical Techniques cluster_info Information Obtained HPLC HPLC Separation Separation & Purity HPLC->Separation MW Molecular Weight & Degree of PEGylation HPLC->MW (LC-MS) MS Mass Spectrometry MS->Separation (LC-MS) MS->MW NMR NMR Spectroscopy NMR->MW (End-group analysis) Structure Detailed Structure & Conjugation Site NMR->Structure FTIR FTIR Spectroscopy Confirmation Functional Group Confirmation FTIR->Confirmation

Comparison of information provided by different analytical techniques.

Comparison of Alternatives

Each of these analytical techniques offers unique advantages for the characterization of this compound conjugates.

  • HPLC is unparalleled for its separative power, making it essential for purity assessment and quantification of different species in a sample.

  • Mass Spectrometry provides direct measurement of molecular weight and the degree of PEGylation, offering a high level of confidence in the identity of the conjugate.

  • NMR Spectroscopy delivers detailed structural information, which is invaluable for confirming the covalent linkage and for in-depth structural elucidation.

  • FTIR Spectroscopy serves as a rapid and straightforward method for confirming the presence of the PEG moiety.

For comprehensive characterization, a combination of these techniques is often employed. For instance, LC-MS combines the separation power of HPLC with the mass determination capabilities of MS, providing a powerful tool for analyzing complex mixtures of PEGylated conjugates.

By understanding the principles, performance, and protocols of these analytical methods, researchers can develop a robust analytical strategy to ensure the quality and consistency of their this compound conjugates, ultimately contributing to the development of safer and more effective therapeutics.

References

Confirming m-PEG11-acid Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of methoxy-polyethylene glycol (m-PEG) linkers is a critical step in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among these linkers, m-PEG11-acid is frequently employed to improve the solubility and pharmacokinetic properties of the resulting conjugate. Accurate and robust analytical methods are therefore essential to confirm successful conjugation, determine the degree of modification, and ensure the purity of the final product.

This guide provides an objective comparison of mass spectrometry (MS) with other key analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the characterization of this compound conjugates. We present supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Techniques

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands out for its high sensitivity and ability to provide direct confirmation of the molecular weight increase corresponding to the this compound addition.[1][2][3][4] However, a comprehensive characterization often involves complementary techniques. HPLC is invaluable for assessing purity and quantifying different species, while NMR provides detailed structural information.[5]

Quantitative Performance Comparison

The choice of analytical technique will depend on the specific information required, the nature of the conjugated molecule (e.g., small molecule, peptide, or protein), and the available instrumentation. The following table summarizes the key quantitative performance metrics for each technique in the context of this compound conjugation analysis.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Primary Information Molecular weight confirmation, degree of PEGylation, identification of conjugation sites (with MS/MS).Purity assessment, quantification of conjugated vs. unconjugated species, separation of isomers.Detailed structural confirmation, quantification of average PEG chains, site of conjugation.
Sensitivity High (picomole to femtomole).Moderate to High (nanomole to picomole).Low (micromole to nanomole).
Quantitative Accuracy Good with appropriate internal standards.Excellent with proper calibration.Excellent for determining molar ratios.
Throughput High (especially with direct infusion or fast LC gradients).Moderate to High.Low.
Sample Requirement Low.Low.High.
Structural Information Limited to mass; MS/MS provides fragmentation patterns.Indirect, based on retention time.High-resolution structural data.
Ease of Use Moderate to complex, requires specialized expertise for data interpretation.Relatively straightforward.Complex, requires expertise in spectral interpretation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as general guidelines and may require optimization based on the specific this compound conjugate and available instrumentation.

Mass Spectrometry (LC-MS) Protocol

This protocol is suitable for confirming the mass of an this compound conjugate and determining the degree of PEGylation.

1. Sample Preparation:

  • Dissolve the conjugate in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid) to a final concentration of 1 mg/mL.

  • If necessary, perform a buffer exchange into a volatile buffer system (e.g., ammonium acetate) to minimize ion suppression.

  • For complex samples like ADCs, deglycosylation may be performed to simplify the mass spectrum.

2. LC-MS System and Conditions:

  • LC System: A UHPLC system is recommended for optimal resolution.

  • Column: A reversed-phase column suitable for the analyte (e.g., C4 for proteins, C18 for small molecules and peptides).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire data in full scan mode over a mass range appropriate for the expected conjugate mass.

3. Data Analysis:

  • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the conjugate.

  • Compare the mass of the conjugated product to the unconjugated starting material to confirm the mass addition of the this compound linker.

  • For heterogeneous samples, the relative intensities of the peaks corresponding to different PEGylation states can be used to determine the average degree of PEGylation.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Conjugate buffer_exchange Buffer Exchange (Optional) dissolve->buffer_exchange deglycosylation Deglycosylation (Optional) buffer_exchange->deglycosylation lc_separation UHPLC Separation deglycosylation->lc_separation ms_detection HRMS Detection lc_separation->ms_detection deconvolution Deconvolution ms_detection->deconvolution mass_confirmation Mass Confirmation deconvolution->mass_confirmation pegylation_determination Degree of PEGylation mass_confirmation->pegylation_determination

LC-MS workflow for this compound conjugate analysis.
MALDI-TOF Mass Spectrometry Protocol

This protocol is particularly useful for rapid analysis of less complex conjugates, such as PEGylated peptides.

1. Sample and Matrix Preparation:

  • Analyte: Dissolve the this compound conjugate in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA) to a concentration of 1-10 pmol/µL.

  • Matrix: Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for proteins) or α-cyano-4-hydroxycinnamic acid (HCCA) (for peptides), in a solvent compatible with the analyte.

2. Target Spotting (Dried-Droplet Method):

  • Spot 1 µL of the matrix solution onto the MALDI target plate and let it air dry.

  • Mix the analyte solution and the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the pre-spotted matrix layer.

  • Allow the spot to air dry completely at room temperature.

3. Instrumental Analysis:

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • Acquire mass spectra in the appropriate mass range for the expected conjugate. Linear mode is typically used for larger molecules.

  • Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.

4. Data Analysis:

  • Identify the peak corresponding to the molecular ion of the conjugate.

  • The mass difference between the conjugated and unconjugated species confirms the addition of the this compound linker.

  • The distribution of peaks can indicate the heterogeneity of the PEGylation.

MALDI_TOF_Workflow cluster_prep Sample & Matrix Preparation cluster_spotting Target Spotting cluster_analysis Analysis prep_analyte Prepare Analyte Solution mix_solutions Mix Analyte and Matrix prep_analyte->mix_solutions prep_matrix Prepare Matrix Solution prep_matrix->mix_solutions spot_target Spot on MALDI Target mix_solutions->spot_target air_dry Air Dry spot_target->air_dry acquire_spectra Acquire Mass Spectra air_dry->acquire_spectra analyze_data Analyze Data acquire_spectra->analyze_data Technique_Selection start Start: Characterize This compound Conjugate q1 Need Definitive Mass Confirmation? start->q1 q2 Need High-Resolution Structural Data? q1->q2 No ms Use Mass Spectrometry (LC-MS or MALDI-TOF) q1->ms Yes q3 Need Purity and Quantitative Analysis? q2->q3 No nmr Use NMR Spectroscopy q2->nmr Yes hplc Use HPLC q3->hplc Yes complementary Consider Complementary Techniques for Full Characterization q3->complementary No ms->complementary nmr->complementary hplc->complementary

References

A Comparative Guide to the HPLC Analysis of m-PEG11-acid Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of m-PEG11-acid and its reaction products. It is designed to assist researchers in selecting the optimal analytical strategy for monitoring PEGylation reactions, characterizing conjugates, and quantifying residual reagents. This document outlines detailed experimental protocols and presents supporting data to facilitate informed decision-making in your drug development endeavors.

Performance Comparison of HPLC Detection Methods

The selection of an appropriate detector is critical for the successful analysis of this compound and its derivatives, as polyethylene glycols (PEGs) lack a strong UV chromophore.[][2] This necessitates the use of universal detectors like Evaporative Light Scattering Detectors (ELSD) and Mass Spectrometry (MS), or Refractive Index Detectors (RID) for isocratic separations.[][3][4] Below is a comparative summary of common HPLC detectors for this application.

Detector TypePrinciple of OperationSensitivityGradient CompatibilityKey AdvantagesKey Limitations
Evaporative Light Scattering Detector (ELSD) Nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.Good (ng range)YesUniversal detector, compatible with gradient elution, stable baseline.Semi-quantitative, response can be non-linear, not suitable for volatile analytes.
Mass Spectrometry (MS) Ionizes the analyte and separates the ions based on their mass-to-charge ratio.Very High (pg-fg range)YesProvides molecular weight information and structural data, highly specific.Higher cost and complexity, potential for ion suppression.
Refractive Index Detector (RID) Measures the difference in the refractive index between the mobile phase and the analyte.Low (µg range)NoUniversal detector, simple to operate.Not compatible with gradient elution, sensitive to temperature and flow rate fluctuations.
UV-Vis Detector Measures the absorbance of UV or visible light by the analyte.High (for chromophoric compounds)YesHighly quantitative, robust, and widely available.Not suitable for compounds lacking a chromophore, like this compound itself.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound reaction products using Reversed-Phase HPLC (RP-HPLC) coupled with either ELSD or MS detection. These protocols are designed to be a starting point for method development and can be optimized for specific applications.

Protocol 1: RP-HPLC with Evaporative Light Scattering Detection (ELSD)

This method is suitable for the routine quantification of this compound and its non-volatile reaction products.

1. Sample Preparation:

  • Dissolve the reaction mixture or purified product in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC-ELSD System and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent PLRP-S, 100 Å, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 20 µL
ELSD Detector Agilent 385-ELSD or equivalent
Nebulizer Temperature 50°C
Evaporator Temperature 70°C
Gas Flow (Nitrogen) 1.6 SLM
Protocol 2: RP-HPLC with Mass Spectrometry (MS) Detection

This method provides higher sensitivity and specificity, allowing for the identification and quantification of this compound, its conjugates, and potential byproducts.

1. Sample Preparation:

  • Dilute the reaction mixture in the initial mobile phase to a final concentration of 0.1 mg/mL.

  • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC-MS System and Conditions:

ParameterSpecification
HPLC System Waters ACQUITY UPLC I-Class or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B over 0.5 minutes, and equilibrate for 2.5 minutes.
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Mass Spectrometer Waters Xevo G2-XS QTOF or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Mass Range m/z 100 - 2000

Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can provide complementary information for the analysis of this compound and its reaction products.

  • Size-Exclusion Chromatography (SEC): Useful for separating PEGylated conjugates from unreacted protein or peptide and for analyzing the molecular weight distribution of the products.

  • Two-Dimensional Liquid Chromatography (2D-LC): Can be employed for complex samples to enhance resolution by combining two different separation modes, such as SEC and RP-HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the PEGylated molecule, including the site of conjugation.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound reaction products.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection cluster_data Data Analysis reaction_mixture This compound Reaction Mixture dissolution Dissolution in Mobile Phase reaction_mixture->dissolution filtration Filtration (0.22 or 0.45 µm) dissolution->filtration hplc_injection HPLC Injection filtration->hplc_injection rp_column Reversed-Phase Column Separation hplc_injection->rp_column elsd ELSD rp_column->elsd Non-volatile analytes ms MS rp_column->ms Ionizable analytes quantification Quantification elsd->quantification characterization Characterization ms->characterization characterization->quantification

Caption: Workflow for HPLC analysis of this compound products.

This guide provides a foundational understanding of the analytical methodologies for this compound and its reaction products. For optimal results, it is recommended to perform method validation according to the relevant regulatory guidelines.

References

A Comparative Guide to m-PEG11-acid and Other PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their therapeutic index by modulating stability, pharmacokinetics (PK), and efficacy.[1] Among the various linker technologies, polyethylene glycol (PEG) linkers have gained significant traction due to their ability to enhance the physicochemical and pharmacological properties of ADCs.[1] This guide provides a comprehensive comparison of m-PEG11-acid with other commonly used PEG linkers in ADC development, supported by experimental data and detailed methodologies.

The Role of PEG Linkers in ADCs

The incorporation of PEG chains into ADC linkers offers several advantages. The hydrophilic nature of PEG helps to counteract the hydrophobicity of many cytotoxic payloads, thereby reducing the propensity for ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[1][2] This enhanced solubility and stability contributes to a more homogenous and safer ADC product.[3] Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, which in turn reduces renal clearance and extends the plasma half-life, leading to greater accumulation of the ADC in tumor tissues. The length of the PEG chain is a crucial parameter that can be fine-tuned to balance these benefits with potential drawbacks, such as a decrease in in vitro potency.

This compound: A Mid-Length, Non-Cleavable Linker

This compound is a discrete PEG linker containing 11 ethylene glycol units and is classified as a non-cleavable linker. Non-cleavable linkers rely on the degradation of the antibody backbone within the lysosome to release the payload, which remains attached to the linker and an amino acid residue. This mechanism offers high plasma stability, minimizing premature drug release and off-target toxicity.

While direct head-to-head comparative studies for this compound against other PEG linker lengths are not extensively available in public literature, its performance can be inferred from the general trends observed with varying PEG chain lengths. With 11 PEG units, it sits between shorter linkers like PEG4 and longer linkers like PEG24, suggesting it may offer a balance of properties.

Comparative Analysis of PEG Linker Performance

The selection of a PEG linker necessitates a trade-off between pharmacokinetic advantages and potential impacts on in vitro cytotoxicity. The following tables summarize quantitative data from various studies to illustrate the general trends observed with different PEG linker lengths.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthPlasma Half-Life (t½)Systemic Clearance (CL)Area Under the Curve (AUC)Key Observations
No PEG ShorterHigherLowerProne to rapid clearance, especially with hydrophobic payloads.
Short (e.g., PEG4) Moderate IncreaseModerately DecreasedModerate IncreaseProvides a balance between improved stability and maintaining a smaller molecular size for efficient tumor penetration.
Mid-Length (e.g., PEG8, PEG12) Significant IncreaseSignificantly DecreasedSignificant IncreaseA PEG8 side chain has been identified as a minimum length for achieving optimal slower clearance.
Long (e.g., PEG18, PEG24) LongestLowestHighestLonger chains may not provide a significant further advantage in clearance rates over a PEG8 linker. An ADC with an mPEG24 moiety demonstrated a prolonged half-life.

Table 2: Impact of PEG Linker Length on In Vitro and In Vivo Efficacy

PEG Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo Tumor Growth InhibitionKey Observations
No PEG Generally PotentVariablePotency can be high, but poor PK may limit in vivo efficacy.
Short (e.g., PEG4) May have minimal impact or slight decreaseGenerally effectiveCan maintain high potency while offering some PK benefits.
Mid-Length (e.g., PEG8, PEG12) May show a moderate decreaseOften improvedEnhanced PK often leads to better tumor accumulation and in vivo efficacy.
Long (e.g., PEG18, PEG24) Can show a significant decreaseCan be significantly improvedThe trade-off between reduced in vitro potency and improved PK needs careful consideration. In some cases, a 22-fold reduction in cytotoxicity was observed with a 10 kDa PEG linker.

Experimental Protocols

Detailed methodologies are crucial for the rational design and evaluation of ADCs with different PEG linkers. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC with different PEG linkers

  • Control antibody (unconjugated)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibody. Add the diluted ADCs to the cells and incubate for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

In Vivo Tumor Growth Inhibition Study

This study evaluates the anti-tumor efficacy of ADCs in a xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • ADCs with different PEG linkers

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADCs and vehicle control to the respective groups via an appropriate route (e.g., intravenous).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Conclude the study when tumors in the control group reach a specified size or after a set duration.

  • Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

ADC Stability Assay (Size-Exclusion Chromatography - SEC)

This assay assesses the aggregation and fragmentation of ADCs.

Materials:

  • ADC samples

  • SEC column

  • HPLC system with a UV detector

  • Appropriate mobile phase (e.g., phosphate-buffered saline)

Procedure:

  • Sample Preparation: Dilute the ADC samples to a suitable concentration in the mobile phase.

  • SEC Analysis: Inject the samples into the HPLC system equipped with an SEC column. The separation is based on the hydrodynamic radius of the molecules.

  • Data Acquisition: Monitor the elution profile using a UV detector at a specific wavelength (e.g., 280 nm).

  • Data Analysis: Analyze the chromatograms to quantify the percentage of monomer, aggregates (high molecular weight species), and fragments (low molecular weight species).

Visualizing ADC Mechanisms and Workflows

ADC Internalization and Payload Release Signaling Pathway

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding Complex ADC-Antigen Complex Antigen->Complex Endosome Endosome Complex->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Payload Released Payload Lysosome->Payload Antibody Degradation (Non-cleavable linker) DNA_Damage DNA Damage Payload->DNA_Damage Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption Apoptosis Apoptosis DNA_Damage->Apoptosis Microtubule_Disruption->Apoptosis

Caption: ADC internalization and mechanism of action for a non-cleavable linker.

Experimental Workflow for ADC Comparison

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis ADC Synthesis (Different PEG Linkers) Purification Purification (SEC) Synthesis->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Cytotoxicity Cytotoxicity Assay (IC50 Determination) Characterization->Cytotoxicity Stability Stability Assay (Plasma Incubation) Characterization->Stability PK_Study Pharmacokinetics (PK) Study Characterization->PK_Study Efficacy_Study Tumor Growth Inhibition Study Cytotoxicity->Efficacy_Study Data_Analysis Data Analysis & Comparison Stability->Data_Analysis PK_Study->Efficacy_Study Efficacy_Study->Data_Analysis

Caption: A typical experimental workflow for comparing ADCs with different linkers.

Conclusion

The choice of PEG linker is a critical decision in the design of an ADC, with a direct impact on its therapeutic index. While shorter PEG linkers may offer higher in vitro potency, longer linkers generally improve pharmacokinetic properties and in vivo efficacy, particularly for ADCs with hydrophobic payloads. The optimal PEG length is context-dependent and must be empirically determined for each specific antibody-payload combination.

This compound, as a mid-length non-cleavable linker, is positioned to offer a favorable balance between enhanced stability and pharmacokinetics without the potentially significant reduction in potency sometimes observed with very long PEG chains. However, a comprehensive evaluation through a systematic workflow, as outlined in this guide, is essential to confirm its suitability for a given ADC candidate. By carefully considering the interplay between linker chemistry and ADC performance, researchers can rationally design safer and more effective antibody-drug conjugates.

References

A Comparative Guide to Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which unite the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2] The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the efficacy and safety of an ADC.[1][2] The choice between a cleavable and a non-cleavable linker is a crucial decision in ADC design, directly impacting its mechanism of action, therapeutic window, and overall clinical success.[1]

This guide provides an objective comparison of cleavable and non-cleavable linkers, featuring the non-cleavable m-PEG11-acid linker as an exemplary component. The comparison is supported by experimental data, detailed methodologies for key assays, and visual representations of essential processes to aid in informed decision-making for ADC development.

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to cleavage by specific triggers within the tumor microenvironment or inside the target cancer cell. These triggers can include the acidic pH of endosomes and lysosomes, high concentrations of reducing agents like glutathione, or specific enzymes such as cathepsins that are abundant in tumor lysosomes.

A key advantage of this approach is the potential for a "bystander effect." Once the payload is released, if it is cell-permeable, it can diffuse out of the target cell and kill neighboring, antigen-negative cancer cells. This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.

G cluster_circulation Systemic Circulation (pH 7.4) cluster_bystander Tumor Microenvironment ADC_circ Intact ADC in Bloodstream Receptor Receptor ADC_circ->Receptor Tumor Targeting Bystander_Cell Neighboring Antigen-Negative Cell Bystander_Death Bystander Cell Death Bystander_Cell->Bystander_Death Payload_Release Payload_Release Payload_Release->Bystander_Cell Payload Diffusion

Non-Cleavable Linkers: Stability and Targeted Degradation

Non-cleavable linkers, such as those based on a thioether bond or PEG structures like this compound, are characterized by their high stability in circulation. Payload release from these linkers is not dependent on environmental triggers but on the complete proteolytic degradation of the antibody backbone after the ADC is internalized by the target cell.

This process occurs primarily within the lysosome, releasing the payload still attached to the linker and a single amino acid residue from the antibody (e.g., lysine-linker-payload). This charged metabolite is typically cell-impermeable, which largely prevents the bystander effect. The enhanced stability of non-cleavable linkers can lead to a wider therapeutic window and reduced off-target toxicity.

This compound is a hydrophilic, non-cleavable linker component. The polyethylene glycol (PEG) chain increases the solubility and improves the pharmacokinetic properties of the ADC. Its terminal carboxylic acid group allows for stable amide bond formation with an amine-containing payload or antibody conjugation moiety.

G cluster_circulation Systemic Circulation (pH 7.4) ADC_circ Highly Stable ADC in Bloodstream Receptor Receptor ADC_circ->Receptor Tumor Targeting

Quantitative Performance Comparison

The choice of linker has a profound impact on the stability, potency, and efficacy of an ADC. The following tables summarize comparative data for ADCs utilizing cleavable versus non-cleavable linkers, focusing on the well-characterized anti-HER2 antibody, Trastuzumab.

Table 1: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. Lower values indicate higher potency.

ADC ConfigurationCell LineTarget AntigenLinker TypePayloadIC50 (ng/mL)
Trastuzumab-vc-MMAE SK-BR-3 (High HER2)HER2Cleavable (vc)MMAE~13-50
Trastuzumab-MCC-DM1 SK-BR-3 (High HER2)HER2Non-cleavable (MCC)DM1~6-20
Trastuzumab-vc-MMAE JIMT-1 (Low HER2)HER2Cleavable (vc)MMAE~2,500
Trastuzumab-MCC-DM1 JIMT-1 (Low HER2)HER2Non-cleavable (MCC)DM1~200

Note: Data is compiled from multiple sources for comparative purposes. Direct comparison can be influenced by the specific payload (MMAE vs. DM1) and the drug-to-antibody ratio (DAR).

Table 2: Plasma Stability

Plasma stability is critical for minimizing off-target toxicity. This is often measured as the percentage of the intact ADC remaining over time.

ADC ConfigurationSpeciesTime% Intact ADC
Trastuzumab-vc-MMAE Human7 days~85%
Trastuzumab-MCC-DM1 Human7 days>95%
Trastuzumab-vc-MMAE Mouse7 days~60%
Trastuzumab-MCC-DM1 Mouse7 days~80%

Note: Stability can vary depending on the specific linker chemistry and the animal species used for testing.

Table 3: In Vivo Efficacy

In vivo efficacy is the ultimate measure of an ADC's therapeutic potential, typically assessed by measuring tumor growth inhibition in xenograft models.

ADC ConfigurationXenograft ModelDosingOutcome
Trastuzumab-vc-MMAE JIMT-1 (Low HER2)Not specifiedSuperior efficacy compared to T-DM1
Trastuzumab-MCC-DM1 NCI-N87 (High HER2)Single i.v. doseSignificant tumor growth inhibition
Trastuzumab-MCC-DM1 MMTV-HER2 Fo5 (Trastuzumab-resistant)10 mg/kg, q3wkDose-dependent tumor regression

While direct head-to-head in vivo studies with identical models and dosing are scarce in publicly available literature, existing data suggests that both linker types can produce potent ADCs. For instance, Trastuzumab-MCC-DM1 (T-DM1) shows significant, dose-dependent tumor regression in trastuzumab-resistant models. Other studies indicate that cleavable linker ADCs like Trastuzumab-vc-MMAE can be more effective than T-DM1 in low-antigen expressing tumors, likely due to the bystander effect.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.

Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.

G step1 1. Seed Cells (e.g., SK-BR-3) in 96-well plate step2 2. Incubate (24h, 37°C) step1->step2 step3 3. Treat with ADC (Serial Dilutions) step2->step3 step4 4. Incubate (72-96h, 37°C) step3->step4 step5 5. Add MTT Reagent (Incubate 2-4h) step4->step5 step6 6. Solubilize Formazan (e.g., with DMSO) step5->step6 step7 7. Measure Absorbance (570 nm) step6->step7 step8 8. Calculate IC50 step7->step8

Materials:

  • Target-positive (e.g., SK-BR-3) and target-negative (e.g., MCF-7) cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC, unconjugated antibody, and free payload

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.

  • ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Replace the existing medium with 100 µL of the diluted compounds.

  • Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression.

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor activity of an ADC in a subcutaneous xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID)

  • Tumor cell line (e.g., NCI-N87)

  • Serum-free culture medium and PBS for cell suspension

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture tumor cells to ~80-90% confluency. Harvest, wash, and resuspend the cells in serum-free medium or PBS at a concentration of ~2-10 x 10⁶ cells per 100-200 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average size of 100-200 mm³, randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC and controls (e.g., vehicle, unconjugated antibody) via the appropriate route (typically intravenous) at the specified dose and schedule.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined maximum size or after a set duration. Euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Protocol 3: Plasma Stability Assay by LC-MS

This assay determines the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) or the amount of released payload over time.

Materials:

  • ADC of interest

  • Human and/or animal plasma (e.g., from BioIVT)

  • Phosphate-buffered saline (PBS)

  • Protein A or anti-human Fc magnetic beads

  • Reducing agent (e.g., DTT) for DAR analysis or Papain for payload release analysis

  • LC-MS system (e.g., Q-TOF mass spectrometer coupled with an HPLC)

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Immunocapture: Capture the ADC from the plasma aliquots using Protein A or anti-Fc magnetic beads. Wash the beads with PBS to remove unbound plasma proteins.

  • Sample Preparation for DAR Analysis:

    • Elute the intact ADC from the beads.

    • Reduce the ADC to separate heavy and light chains using a reducing agent like DTT.

  • LC-MS Analysis:

    • Analyze the reduced sample by LC-MS. The different drug-loaded species of the light and heavy chains will separate based on hydrophobicity.

    • Deconvolute the mass spectra to determine the relative abundance of each species (e.g., light chain with 0 or 1 drug, heavy chain with 0, 1, 2, or 3 drugs).

  • Data Analysis:

    • Calculate the average DAR at each time point by summing the contributions from all drug-loaded chains.

    • Plot the average DAR versus time to determine the stability profile of the ADC. A decrease in DAR over time indicates payload loss.

Conclusion: Selecting the Optimal Linker

The decision between a cleavable and a non-cleavable linker is not one-size-fits-all and depends heavily on the specific therapeutic application.

Choose a cleavable linker when:

  • The target antigen is heterogeneously expressed, and a bystander effect is desirable to eliminate surrounding antigen-negative tumor cells.

  • The payload is highly potent in its unmodified form.

  • The tumor microenvironment provides a reliable trigger for cleavage (e.g., high cathepsin levels).

Choose a non-cleavable linker, such as one incorporating this compound, when:

  • High plasma stability and a wider therapeutic window are paramount.

  • Off-target toxicity is a major concern.

  • The target antigen is homogeneously and highly expressed on tumor cells.

  • A bystander effect is not required or is undesirable.

By carefully considering the properties of the target, the payload, and the tumor microenvironment, researchers can select the optimal linker strategy to engineer a safe and effective Antibody-Drug Conjugate.

References

Evaluating the In Vitro Stability of m-PEG11-acid Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of the linker is a critical determinant of a bioconjugate's therapeutic efficacy and safety profile. Premature cleavage of the linker in circulation can lead to off-target toxicity and reduced therapeutic payload at the target site. This guide provides an objective comparison of the in vitro stability of conjugates formed using m-PEG11-acid, a non-cleavable linker, against other common linker types, supported by experimental data and detailed methodologies.

The this compound linker is utilized in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), forming a stable amide bond with amine-containing molecules. This inherent stability is a key advantage in ensuring that the conjugated molecule remains intact until it reaches its target.

Comparative In Vitro Stability of Linker Chemistries

The stability of a linker is fundamentally dictated by its chemical nature. Non-cleavable linkers, like those formed from this compound, are designed to be robust and rely on the degradation of the entire conjugate within the target cell for payload release. This contrasts with cleavable linkers that are designed to be labile under specific physiological conditions.

Linker TypeLinkage FormedGeneral In Vitro StabilityTypical Half-life in Human Plasma (37°C)Cleavage Mechanism
This compound Amide High > 7 days Proteolytic degradation of the entire conjugate
Maleimide (e.g., SMCC)ThioetherHigh> 7 daysProteolytic degradation of the entire conjugate
Valine-Citrulline (vc) PABCarbamate/AmideModerate to High1-6 days (species dependent)Enzymatic (e.g., Cathepsin B)
HydrazoneHydrazoneLow to ModerateHours to days (pH dependent)pH-sensitive (acidic)
DisulfideDisulfideLow to ModerateHoursRedox-sensitive (e.g., Glutathione)

Note: The stability of linkers can be influenced by the specific antibody, payload, and conjugation site.

Studies have consistently shown that amide bonds exhibit superior stability compared to carbamate and ester linkages. For instance, research comparing amide and carbamate-based probes demonstrated the superior in vitro stability of amide linkages, making them more suitable for applications requiring prolonged incubation.[1] Non-cleavable linkers based on amide or thioether bonds generally exhibit high stability in plasma with minimal premature payload release.[2]

Experimental Protocols for In Vitro Stability Assessment

Accurate evaluation of linker stability is crucial for the development of robust bioconjugates. The following are detailed methodologies for key in vitro stability experiments.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the conjugate and quantifies the amount of prematurely released payload in plasma from different species.

Objective: To determine the rate of conjugate degradation and payload release in plasma.

Materials:

  • Test conjugate (e.g., ADC or PROTAC)

  • Human, mouse, rat, or cynomolgus monkey plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Internal standard (for LC-MS analysis)

  • Affinity capture beads (e.g., Protein A/G for ADCs)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test conjugate in a suitable solvent (e.g., DMSO).

  • Incubate the conjugate at a final concentration of 10-100 µg/mL in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 8, 24, 48, 96 hours, and 7 days).

  • For analysis of intact conjugate:

    • Purify the conjugate from the plasma sample using affinity capture beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the purified conjugate.

    • Analyze the eluate by LC-MS to determine the drug-to-antibody ratio (DAR) or the concentration of the intact conjugate.

  • For analysis of released payload:

    • Precipitate plasma proteins by adding cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the free payload.

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • Calculate the percentage of intact conjugate remaining or the percentage of payload released at each time point relative to the 0-hour time point.

Microsomal Stability Assay

This assay assesses the metabolic stability of the conjugate in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Objective: To determine the intrinsic clearance of a conjugate due to metabolism by liver enzymes.

Materials:

  • Test conjugate

  • Human or other species liver microsomes

  • NADPH regenerating system

  • Phosphate buffer, pH 7.4

  • Acetonitrile (ACN)

  • Internal standard (for LC-MS analysis)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test conjugate in a suitable solvent.

  • Pre-incubate the conjugate with liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding cold acetonitrile.

  • Centrifuge to pellet the microsomal proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent conjugate remaining.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro stability of a bioconjugate in plasma.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_intact Intact Conjugate cluster_payload Released Payload cluster_results Data Interpretation prep Prepare Conjugate Stock Solution incubation Incubate Conjugate in Plasma at 37°C prep->incubation sampling Collect Aliquots at Time Points (0, 8, 24, 48, 96h, 7d) incubation->sampling capture Affinity Capture sampling->capture For Intact Analysis precipitate Protein Precipitation sampling->precipitate For Payload Analysis elute Elution capture->elute lcms_intact LC-MS Analysis (e.g., DAR) elute->lcms_intact results Calculate % Intact Conjugate or % Payload Release lcms_intact->results supernatant Collect Supernatant precipitate->supernatant lcms_payload LC-MS/MS Analysis supernatant->lcms_payload lcms_payload->results

In Vitro Plasma Stability Experimental Workflow

Conclusion

The in vitro stability of this compound conjugates, owing to the formation of a robust amide bond, is exceptionally high, making them a preferred choice for applications requiring long circulation times and minimal premature payload release. In contrast, cleavable linkers offer mechanisms for controlled release but often exhibit lower stability in plasma. The selection of an appropriate linker technology is a critical decision in the design of bioconjugates and should be guided by the desired pharmacokinetic profile and mechanism of action. The provided experimental protocols offer a framework for the rigorous evaluation of linker stability, enabling informed decisions in the development of next-generation targeted therapeutics.

References

The Evolving Landscape of Drug Half-Life Extension: A Pharmacokinetic Comparison of m-PEG11-acid Modification and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing the pharmacokinetic profile of a therapeutic candidate is a critical step towards clinical success. The covalent attachment of polymers to a drug, a process known as PEGylation, has long been the gold standard for extending in vivo half-life, reducing clearance, and improving overall bioavailability. This guide provides a comparative analysis of drugs modified with methoxy-poly(ethylene glycol)-acid (specifically m-PEG11-acid where data is available, and representative PEGylation data otherwise) against several emerging alternative technologies. The following sections present a compilation of supporting experimental data, detailed experimental methodologies, and visual representations of the underlying principles.

Comparative Pharmacokinetic Data

The modification of therapeutic proteins and peptides with polymers significantly alters their pharmacokinetic parameters. The following tables summarize key data from studies comparing unmodified biologics to their PEGylated counterparts and emerging alternative polymer-conjugated versions.

Table 1: Pharmacokinetic Parameters of Unmodified vs. PEGylated Proteins

Therapeutic ProteinModificationHalf-life (t½)Clearance (CL)Bioavailability (F)Animal Model
Interferon-α Unmodified~2-3 hoursHighLowMonkeys
20 kDa PEG~30-40 hoursSignificantly ReducedIncreasedMonkeys
Human Growth Hormone (hGH) Unmodified~20-30 minutesHighLowRats
20 kDa PEG~8-fold increaseSignificantly ReducedIncreasedRats[1]
Exenatide Unmodified2.4 hours9.1 L/hN/AHumans[2]
PEGylated (PB-119)~55-57 hours241-450 ml/hN/AHumans[3]

Table 2: Comparative Pharmacokinetics of PEGylation Alternatives

Therapeutic ProteinModification TechnologyPolymer SizeHalf-life (t½)Fold Increase vs. UnmodifiedAnimal Model
Interferon-α2b Polysarcosylation (PSar) 12 kDaComparable to PEG-IFNSignificantly IncreasedMice[4]
PEGylation (PEG) 10 kDaComparable to PSar-IFNSignificantly IncreasedMice[4]
hGH PASylation 600 aa4.42 hours~94-foldMice
GLP2-2G Peptide XTENylation 2x XTEN38.5 hoursN/ARats
Insulin Zwitterionic Polymer Same MW as PEGSimilar to PEGylated insulinSignificantly IncreasedMice

Experimental Protocols

A standardized experimental protocol is crucial for the accurate assessment and comparison of the pharmacokinetic profiles of modified drugs. Below is a detailed methodology for a typical in vivo pharmacokinetic study in a rat model.

Protocol: Pharmacokinetic Analysis of a Modified Therapeutic Protein in Rats

1. Animal Model:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old, 250-300g).

  • Acclimatization: Animals are acclimated for at least one week prior to the study with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Catheterization: For serial blood sampling, the jugular vein is cannulated one day prior to the study to minimize stress during blood collection.

2. Drug Administration:

  • Formulation: The modified protein is formulated in a sterile, isotonic buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Dosing: A single intravenous (IV) bolus injection is administered via the tail vein at a predetermined dose (e.g., 1 mg/kg). For subcutaneous (SC) administration, the injection is given in the dorsal thoracic region.

3. Blood Sampling:

  • Schedule: Blood samples (approximately 100-150 µL) are collected from the jugular vein catheter at pre-dose (0) and at multiple time points post-injection (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method for Plasma Concentration Determination:

  • Method: An enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying protein drugs in plasma.

    • Coating: 96-well microplates are coated with a capture antibody specific to the therapeutic protein.

    • Blocking: Non-specific binding sites are blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS).

    • Sample Incubation: Plasma samples and standards are added to the wells and incubated.

    • Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate to generate a colorimetric signal.

    • Quantification: The absorbance is read using a microplate reader, and the concentration in the samples is determined from a standard curve.

  • Alternative Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used for quantification, offering high specificity and sensitivity.

5. Pharmacokinetic Data Analysis:

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin or Phoenix WinNonlin.

  • Parameters Calculated:

    • Half-life (t½): The time required for the plasma concentration to decrease by 50%.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure over time.

    • Bioavailability (F%): For non-IV routes, calculated as (AUC_non-IV / AUC_IV) x (Dose_IV / Dose_non-IV) x 100.

Visualizing the Impact of Drug Modification

The following diagrams illustrate the fundamental principles behind the pharmacokinetic improvements observed with polymer conjugation.

PEGylation_Mechanism cluster_0 Unmodified Drug cluster_1 This compound Modified Drug Unmodified Drug Unmodified Drug Rapid Renal Clearance Rapid Renal Clearance Unmodified Drug->Rapid Renal Clearance Small Size Enzymatic Degradation Enzymatic Degradation Unmodified Drug->Enzymatic Degradation Susceptible Modified Drug Drug-m-PEG11-acid Reduced Renal Clearance Reduced Renal Clearance Modified Drug->Reduced Renal Clearance Increased Hydrodynamic Radius Protection from Degradation Protection from Degradation Modified Drug->Protection from Degradation Steric Hindrance Increased Half-life Increased Half-life Reduced Renal Clearance->Increased Half-life Protection from Degradation->Increased Half-life

Caption: Mechanism of half-life extension by this compound modification.

Experimental_Workflow Start Start Drug Administration Drug Administration Start->Drug Administration Serial Blood Sampling Serial Blood Sampling Drug Administration->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Bioanalysis (ELISA/LC-MS) Bioanalysis (ELISA/LC-MS) Plasma Separation->Bioanalysis (ELISA/LC-MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalysis (ELISA/LC-MS)->Pharmacokinetic Analysis Data Interpretation Data Interpretation Pharmacokinetic Analysis->Data Interpretation

Caption: Workflow for a typical in vivo pharmacokinetic study.

References

A Researcher's Guide to Assessing the Biological Activity of m-PEG11-acid Conjugated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

The conjugation of proteins with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals.[1][2] This modification can improve a protein's stability, solubility, and pharmacokinetic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and protects it from proteolytic degradation.[2][3] However, a critical aspect of developing a PEGylated therapeutic is the potential for altered biological activity. The attachment of PEG chains can sometimes lead to a partial loss of function due to steric hindrance, which may interfere with the protein's interaction with its target receptor or substrate.[4]

This guide provides a comparative framework for assessing the biological activity of proteins conjugated with m-PEG11-acid, a monofunctional PEG reagent with a terminal carboxylic acid. This reagent facilitates covalent attachment to primary amine groups (e.g., lysine residues) on the protein surface. We will explore key experimental data, detailed protocols, and visual workflows to aid researchers in this critical evaluation.

Comparing Biological Activity: Native vs. This compound Conjugated Proteins

A thorough assessment involves comparing the bioactivity of the PEGylated protein to its unconjugated, or native, counterpart. This comparison is typically multifaceted, examining both in vitro potency and in vivo efficacy. While in vitro activity might sometimes be moderately reduced post-PEGylation, the extended circulation half-life can lead to superior overall in vivo performance.

Data Presentation

The following tables summarize representative quantitative data comparing a hypothetical therapeutic protein (a cytokine, "TheraCytokine") before and after conjugation with this compound.

Table 1: In Vitro Activity Comparison

ParameterNative TheraCytokineThis compound-TheraCytokineFold Change
Receptor Binding Affinity (KD) 1.2 nM4.8 nM4.0x (Decrease)
Cell Proliferation EC50 0.5 ng/mL2.5 ng/mL5.0x (Decrease)
Enzymatic Activity (Kcat) 150 s-195 s-11.6x (Decrease)

KD (Dissociation Constant): Lower values indicate stronger binding. EC50 (Half-maximal Effective Concentration): Lower values indicate higher potency. Kcat (Catalytic Rate): Higher values indicate greater catalytic efficiency.

Table 2: In Vivo Pharmacokinetic & Efficacy Comparison (Mouse Model)

ParameterNative TheraCytokineThis compound-TheraCytokineFold Change
Serum Half-Life (t1/2) 2.5 hours30 hours12.0x (Increase)
Tumor Growth Inhibition 35%75%2.1x (Increase)
Immunogenicity (Anti-drug Antibody Titer) 1:50001:20025.0x (Decrease)

These tables illustrate a common trade-off: the this compound conjugate shows reduced in vitro potency but a significantly improved pharmacokinetic profile, leading to enhanced overall in vivo efficacy and lower immunogenicity.

Experimental Protocols

Detailed and reproducible protocols are essential for accurate assessment. Below are methodologies for the key experiments cited.

1. Protocol for this compound Conjugation to a Protein

This protocol describes the covalent attachment of this compound to primary amines on a protein using EDC/NHS chemistry.

  • Materials:

    • This compound

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS)

    • Therapeutic Protein (e.g., TheraCytokine) at 5-10 mg/mL

    • Activation Buffer: 0.1 M MES, pH 6.0

    • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0

    • Dialysis or Size Exclusion Chromatography (SEC) system for purification

  • Procedure:

    • Reagent Preparation: Allow all reagents to come to room temperature. Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.

    • Activation of this compound: Dissolve this compound in Activation Buffer. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the this compound.

    • Incubate the activation mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.

    • Protein Preparation: Ensure the protein is in the Conjugation Buffer (pH 7.4). Amine-containing buffers (like Tris) must be avoided at this stage.

    • Conjugation Reaction: Add the activated this compound mixture to the protein solution. The molar ratio of PEG to protein can be varied (e.g., 5:1, 10:1, 20:1) to optimize the degree of PEGylation.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

    • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-activated PEG. Incubate for 15 minutes.

    • Purification: Remove unreacted PEG and byproducts by dialyzing the reaction mixture against PBS or by using SEC.

    • Characterization: Analyze the conjugate using SDS-PAGE to visualize the increase in molecular weight and use techniques like MALDI-TOF mass spectrometry to determine the degree of PEGylation.

2. Protocol for In Vitro Cell-Based Bioactivity Assay (MTT Assay)

This protocol assesses the effect of a PEGylated protein on the proliferation or viability of a target cell line.

  • Materials:

    • Target cell line (responsive to the protein)

    • Cell culture medium with fetal bovine serum (FBS)

    • Native and this compound conjugated protein

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the target cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Protein Dilution: Prepare a serial dilution of both the native and PEGylated protein in a serum-free medium. Include a "no protein" control.

    • Cell Treatment: Remove the old medium from the cells and add 100 µL of the various protein dilutions to the wells.

    • Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Plot the absorbance against the protein concentration and fit the data to a dose-response curve to determine the EC50 for both the native and PEGylated protein.

Mandatory Visualizations

Diagram 1: this compound Protein Conjugation Workflow

cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification mPEG This compound ActivatedPEG m-PEG11-NHS Ester mPEG->ActivatedPEG Activate Carboxyl Group EDC_NHS EDC / NHS pH 6.0 EDC_NHS->ActivatedPEG Protein Protein (with Lysine -NH2) ActivatedPEG->Protein ConjugatedProtein PEGylated Protein (Stable Amide Bond) Protein->ConjugatedProtein React with Primary Amine pH 7.4 Purify Purification (SEC / Dialysis) ConjugatedProtein->Purify FinalProduct Pure Conjugate Purify->FinalProduct

Caption: Workflow for conjugating this compound to a protein.

Diagram 2: In Vitro Bioactivity Assessment Workflow

start Seed Target Cells in 96-well Plate prep Prepare Serial Dilutions (Native vs. PEGylated Protein) start->prep treat Treat Cells with Protein Dilutions prep->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent (Incubate 4 hours) incubate->mtt solubilize Add Solubilization Buffer mtt->solubilize read Read Absorbance (570 nm) solubilize->read end Analyze Data: Plot Dose-Response Curve Calculate EC50 read->end cluster_native Native Protein Interaction cluster_pegylated PEGylated Protein Interaction NativeProtein Native Protein Receptor_A Receptor NativeProtein->Receptor_A High Affinity Binding Signal_A Signaling Cascade Receptor_A->Signal_A Response_A Cellular Response (High Activity) Signal_A->Response_A PEGProtein PEGylated Protein Receptor_B Receptor PEGProtein->Receptor_B Steric Hindrance (Lower Affinity) Signal_B Signaling Cascade Receptor_B->Signal_B Response_B Cellular Response (Reduced Activity) Signal_B->Response_B

References

A Comparative Guide to m-PEG11-acid and its Shorter and Longer Chain Counterparts in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate polyethylene glycol (PEG) linker is a critical decision in the design of bioconjugates and drug delivery systems. The length of the PEG chain significantly influences the physicochemical properties, pharmacokinetics, and ultimately, the therapeutic efficacy of the final product. This guide provides an objective comparison of m-PEG11-acid with its shorter and longer PEG chain analogues, supported by experimental data, to facilitate the rational design of next-generation therapeutics.

This compound is a discrete PEG linker containing 11 ethylene glycol units, a terminal methoxy group, and a terminal carboxylic acid. The carboxylic acid allows for covalent attachment to amine-containing molecules, such as proteins, peptides, and small molecule drugs, often through the formation of a stable amide bond. The PEG chain itself imparts favorable properties such as increased hydrophilicity and biocompatibility.

Physicochemical Properties

The choice of PEG linker begins with an understanding of its fundamental physicochemical properties. The following table summarizes the key properties of this compound in comparison to a shorter (m-PEG4-acid) and a longer (m-PEG24-acid) analogue. The increasing number of ethylene glycol units directly correlates with an increase in molecular weight and can influence properties like solubility.

Propertym-PEG4-acidThis compoundm-PEG24-acid
Molecular Formula C10H20O6C24H48O13[1]C50H100O26
Molecular Weight ( g/mol ) 236.26544.6[1]1117.3
Appearance VariesLiquid[2][3]Varies
Solubility Water, organic solventsDMSO (100 mg/mL)[2], DCM, THF, DMFWater, organic solvents
pKa ~4.54.28 (Predicted)~4.5

Performance Comparison in Bioconjugation and Drug Delivery

The length of the PEG chain is a crucial parameter that dictates a bioconjugate's in vivo behavior. A delicate balance must be struck between improving pharmacokinetic properties and retaining biological activity. The following table summarizes the general performance characteristics of short, medium (encompassing m-PEG11), and long PEG chains based on data from various studies.

Disclaimer: The quantitative data presented below is compiled from multiple studies and may not be directly comparable due to variations in the conjugated molecules, experimental models, and methodologies.

Performance MetricShort PEG Chains (e.g., PEG2, PEG4)Medium PEG Chains (e.g., PEG8, PEG11, PEG12)Long PEG Chains (e.g., PEG24, 4kDa, 10kDa)
In Vitro Cytotoxicity Generally higher potency maintained.Often represents a balance between potency and improved pharmacokinetics.May exhibit a reduction in potency due to steric hindrance. For example, 4kDa and 10kDa PEG linkers led to a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, in one study.
Pharmacokinetics (Circulation Half-life) Less pronounced "stealth" effect, leading to faster clearance.Significant improvements in circulation time. A threshold effect is often seen around PEG8, with diminished returns on further length increases.Dramatically prolonged half-life. A 10kDa PEG chain increased the half-life of an affibody-drug conjugate by 11.2-fold.
Solubility & Stability Can mitigate aggregation of hydrophobic payloads.Provides a good balance of hydrophilicity and stability.Excellent for solubilizing highly hydrophobic molecules.
Tumor Accumulation Lower tumor accumulation compared to longer linkers.Generally improved tumor accumulation due to longer circulation.Can lead to significantly enhanced tumor accumulation.
Immunogenicity May offer less shielding from the immune system.Provides effective shielding, reducing immunogenicity.Offers the most significant shielding effect.

Signaling Pathways and Experimental Workflows

The rational design and evaluation of bioconjugates with different PEG linker lengths involve a systematic workflow.

General Structure of a PEGylated Bioconjugate Antibody Targeting Moiety (e.g., Antibody) Linker PEG Linker (e.g., this compound) Antibody->Linker Conjugation Site Payload Payload (e.g., Drug, Fluorophore) Linker->Payload

Caption: General structure of a PEGylated bioconjugate.

A typical experimental workflow for comparing different PEG linker lengths is outlined below.

Experimental Workflow for Comparing PEG Linker Lengths cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation S1 Synthesize Bioconjugates (Short, Medium, Long PEG) S2 Purification (e.g., SEC-HPLC) S1->S2 S3 Characterization (e.g., SDS-PAGE, Mass Spec) S2->S3 IV1 Cytotoxicity Assays S3->IV1 IV2 Binding Affinity Assays S3->IV2 IV3 Stability Studies S3->IV3 IVV1 Pharmacokinetic Studies S3->IVV1 IV1->IV2 IV2->IV3 IVV2 Biodistribution Studies IVV1->IVV2 IVV3 Efficacy Studies (e.g., Xenograft models) IVV2->IVV3 Conclusion Optimal PEG Linker Selection IVV3->Conclusion

Caption: Workflow for comparing different PEG linker lengths.

Experimental Protocols

Protocol 1: Activation of m-PEG-acid and Conjugation to a Protein

This protocol describes a general method for conjugating an m-PEG-acid linker to a protein via amine coupling using EDC/NHS chemistry.

Materials:

  • m-PEG-acid (e.g., this compound)

  • Protein to be conjugated (in an amine-free buffer, e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Activation of m-PEG-acid:

    • Dissolve the m-PEG-acid in Activation Buffer.

    • Add a molar excess of EDC and NHS to the m-PEG-acid solution. A common starting point is a 2- to 5-fold molar excess of EDC and NHS over the PEG linker.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Immediately add the activated PEG-linker solution to the protein solution in Coupling Buffer. The molar ratio of the activated linker to the protein should be optimized for the specific application.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or dialysis using a desalting column.

Protocol 2: Characterization of PEGylated Protein by SDS-PAGE

Materials:

  • PEGylated protein sample

  • Unmodified protein control

  • SDS-PAGE gels and running buffer

  • Loading buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Prepare the PEGylated protein and unmodified control samples in loading buffer.

  • Load the samples and molecular weight standards onto the SDS-PAGE gel.

  • Run the gel according to the manufacturer's instructions.

  • Stain the gel to visualize the protein bands.

  • Successful PEGylation will be indicated by a shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. Note that PEGylated proteins may migrate anomalously on SDS-PAGE, appearing larger than their actual molecular weight.

Protocol 3: Characterization by Size-Exclusion Chromatography (SEC-HPLC)

Materials:

  • PEGylated protein sample

  • Unmodified protein control

  • SEC-HPLC column appropriate for the size range of the protein and its conjugate

  • Mobile phase (e.g., PBS)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the SEC-HPLC column with the mobile phase.

  • Inject the PEGylated protein sample and the unmodified control.

  • Monitor the elution profile at an appropriate wavelength (e.g., 280 nm for proteins).

  • Successful PEGylation and the presence of different PEGylated species (mono-, di-, etc.) will be indicated by the appearance of peaks with shorter retention times (corresponding to higher molecular weights) compared to the unmodified protein. Aggregates will elute even earlier.

Conclusion

The selection of the optimal PEG chain length is a multifaceted decision that requires careful consideration of the specific application and the properties of the molecule being modified. While longer PEG chains generally offer superior pharmacokinetic profiles, this can sometimes come at the cost of reduced in vitro activity. This compound, as a medium-length linker, often provides a favorable balance between these competing factors. However, empirical testing, following a systematic workflow as outlined in this guide, is essential to identify the ideal PEG linker for a given bioconjugate to maximize its therapeutic potential.

References

A Comparative Analysis of m-PEG11-acid and SMCC Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker's properties profoundly influence the stability, solubility, pharmacokinetics, and overall efficacy of the conjugate. This guide provides a comprehensive, data-driven comparison of two commonly employed non-cleavable linkers: the hydrophilic m-PEG11-acid and the hydrophobic Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

This comparison guide delves into the chemical characteristics, reaction mechanisms, and performance attributes of this compound and SMCC linkers. By presenting quantitative data, detailed experimental protocols, and visual diagrams, this guide aims to equip researchers with the necessary information to make an informed decision for their specific bioconjugation needs.

At a Glance: Key Differences Between this compound and SMCC Linkers

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Hydrophilicity HighLow
Solubility of Conjugate IncreasedCan lead to aggregation, especially with hydrophobic payloads
Drug-to-Antibody Ratio (DAR) Higher DARs are achievable without causing aggregation.[1]Limited DAR to prevent aggregation.[1]
In Vivo Half-Life Can be significantly extended.[1]Generally results in a shorter half-life compared to PEGylated linkers.[1]
Plasma Stability HighHigh, as it is a non-cleavable linker.[1]
Potential for Aggregation LowHigh, particularly with hydrophobic drugs.
Immunogenicity Generally lowCan be potentially immunogenic.

Performance Comparison: Experimental Insights

The choice between a hydrophilic PEGylated linker and a hydrophobic SMCC linker has significant implications for the performance of an antibody-drug conjugate.

Pharmacokinetics and In Vivo Efficacy

Experimental data consistently demonstrates the positive impact of PEGylation on the pharmacokinetic profile of ADCs. The inclusion of a PEG linker can lead to a significant extension of the conjugate's half-life. For instance, a study comparing a ZHER2 affibody conjugated to MMAE via either an SMCC linker or PEG linkers of varying lengths showed that 4kDa and 10kDa PEG linkers resulted in 2.5-fold and 11.2-fold half-life extensions, respectively, compared to the SMCC-linked conjugate. This improved pharmacokinetic profile often translates to enhanced in vivo efficacy. In a preclinical model, a small-sized ADC with a cleavable 20kDa PEG linker led to the complete eradication of tumors, whereas the non-PEGylated counterpart only slowed tumor growth. Furthermore, ADCs with PEGylated linkers have been shown to exhibit a wider therapeutic window and greater efficacy in multidrug-resistant cancer models compared to those with SMCC linkers.

Drug-to-Antibody Ratio (DAR) and Aggregation

A significant advantage of hydrophilic PEGylated linkers like this compound is their ability to mitigate the aggregation often associated with hydrophobic drugs and linkers. This allows for the production of ADCs with higher drug-to-antibody ratios (DARs) without compromising their physical stability. Hydrophobic linkers like SMCC, when combined with hydrophobic payloads, can lead to ADC aggregation, which can increase clearance and reduce efficacy. While high drug loading is often desirable for increased potency, it can also lead to instability and aggregation with hydrophobic linkers. The use of hydrophilic linkers can therefore enable the conjugation of a higher number of drug molecules per antibody without causing these detrimental effects.

Chemical Structures and Reaction Mechanisms

Caption: Chemical structures of this compound and SMCC linkers.

The this compound linker is a hydrophilic, flexible chain composed of eleven ethylene glycol units, terminating in a carboxylic acid. This carboxylic acid can be activated to react with primary amines on a biomolecule. The SMCC linker is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a maleimide group that reacts with sulfhydryl (thiol) groups.

This compound Conjugation Pathway

mPEG11_conjugation mPEG11 This compound Activated_mPEG11 NHS-activated m-PEG11-ester mPEG11->Activated_mPEG11 Activation EDC_NHS EDC, NHS Conjugate Antibody-m-PEG11 Conjugate Activated_mPEG11->Conjugate Amine Coupling Antibody_Amine Antibody-NH2 Antibody_Amine->Conjugate

Caption: this compound conjugation workflow.

The carboxylic acid group of this compound is first activated using carbodiimide chemistry, typically with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS), to form a more reactive NHS ester. This activated linker then readily reacts with primary amines (e.g., lysine residues) on the antibody or other biomolecule to form a stable amide bond.

SMCC Conjugation Pathway

SMCC_conjugation SMCC SMCC Activated_Antibody Maleimide-activated Antibody SMCC->Activated_Antibody Amine Coupling (NHS ester) Antibody_Amine Antibody-NH2 Antibody_Amine->Activated_Antibody Conjugate Antibody-SMCC-Drug Conjugate Activated_Antibody->Conjugate Thiol Coupling (Maleimide) Drug_Thiol Drug-SH Drug_Thiol->Conjugate

Caption: Two-step SMCC conjugation workflow.

SMCC conjugation is a two-step process. First, the NHS ester of SMCC reacts with primary amines on the antibody to form a stable amide bond, resulting in a maleimide-activated antibody. After removing excess SMCC, the maleimide-activated antibody is then reacted with a molecule containing a free sulfhydryl group (e.g., a cysteine residue or a thiol-containing drug) to form a stable thioether bond.

Experimental Protocols

Protocol 1: this compound Conjugation to an Antibody

This protocol describes the conjugation of this compound to an antibody via its primary amine groups using EDC/NHS chemistry.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody solution in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • Immediately before use, dissolve this compound, EDC, and NHS in the Activation Buffer.

    • A typical molar ratio for activation is 1:2:2 (this compound:EDC:NHS).

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound solution to the antibody solution. The molar excess of the linker to the antibody will need to be optimized, but a starting point of a 10- to 20-fold molar excess is recommended.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to stop the reaction.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis against PBS.

Protocol 2: SMCC Conjugation of a Thiol-Containing Drug to an Antibody

This protocol outlines the two-step conjugation of a drug with a free thiol group to an antibody using the SMCC linker.

Materials:

  • Antibody in an amine-free, sulfhydryl-free buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC

  • Anhydrous DMSO or DMF

  • Thiol-containing drug

  • Conjugation Buffer (e.g., PBS, pH 6.5-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or a solution of cysteine)

  • Desalting columns

Procedure:

Step 1: Activation of the Antibody with SMCC

  • Antibody Preparation: Prepare the antibody solution in PBS (pH 7.2-7.5) at a concentration of 1-10 mg/mL.

  • SMCC Solution Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of approximately 10 mM.

  • Reaction: Add the SMCC solution to the antibody solution. A 10- to 20-fold molar excess of SMCC to the antibody is a common starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

  • Purification: Remove excess, unreacted SMCC using a desalting column or by dialysis against PBS (pH 7.2-7.5).

Step 2: Conjugation of the Thiol-Containing Drug

  • Drug Preparation: Dissolve the thiol-containing drug in the Conjugation Buffer (pH 6.5-7.5).

  • Conjugation Reaction: Add the purified, maleimide-activated antibody from Step 1 to the drug solution. A 1.5- to 2-fold molar excess of the activated antibody relative to the drug is often used as a starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing a free thiol like cysteine.

  • Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography or dialysis to remove unreacted drug and other byproducts.

Conclusion

The choice between this compound and SMCC linkers is a critical decision that should be guided by the specific goals of the research and the properties of the molecules to be conjugated.

This compound is an excellent choice when:

  • The payload is hydrophobic, and there is a risk of aggregation.

  • A longer in vivo half-life and improved pharmacokinetics are desired.

  • A higher drug-to-antibody ratio is required without compromising stability.

SMCC remains a robust and widely used linker, particularly when:

  • A well-established, non-cleavable linker with high stability is needed.

  • The hydrophobicity of the final conjugate is not a major concern.

  • The conjugation involves a straightforward two-step process targeting amines and thiols.

Ultimately, empirical testing and optimization are crucial to determine the most suitable linker for a given application. This guide provides a foundational understanding and practical protocols to aid in this selection and experimental design process.

References

Navigating Bioconjugate Performance: A Comparative Guide to m-PEG11-acid Linker

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The m-PEG11-acid linker, a monodisperse polyethylene glycol (PEG) derivative with eleven ethylene glycol units and a terminal carboxylic acid, offers a balance of hydrophilicity and length. This guide provides an objective comparison of its expected performance against other PEG linker alternatives, supported by general principles from experimental data in the field.

The carboxylic acid terminus of this compound allows for its conjugation to primary amine groups on biomolecules through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (e.g., using EDC and NHS). As a non-cleavable linker, it ensures that the conjugated payload remains attached to the parent molecule, which can be advantageous for certain therapeutic strategies.

The Impact of PEG Chain Length on Bioconjugate Performance

Data Presentation: Expected Performance Trends of m-PEG-acid Linkers
Performance ParameterShorter PEG Linkers (e.g., m-PEG4-acid)Mid-Length PEG Linkers (e.g., this compound)Longer PEG Linkers (e.g., m-PEG24-acid)
Solubility Moderate improvementGood improvementExcellent improvement
Stability (in plasma) Generally highGenerally highMay be slightly reduced due to increased flexibility
Steric Hindrance LowModerateHigh
Pharmacokinetics (Half-life) Shorter half-lifeModerate half-lifeLonger half-life
Potential for Aggregation Higher potential with hydrophobic payloadsReduced potentialSignificantly reduced potential
Cell Permeability (for PROTACs) May be favorableOften optimalCan be reduced due to increased size and polarity
In Vitro Potency (e.g., IC50) Highly dependent on payload and targetOften a good balance for potencyMay decrease if steric hindrance is an issue

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the performance of bioconjugates utilizing this compound.

Protocol 1: Amide Bond Conjugation of this compound to an Amine-Containing Biomolecule

Objective: To covalently link this compound to a protein or other biomolecule containing primary amines.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the amine-containing biomolecule in the reaction buffer to a desired concentration (e.g., 5-10 mg/mL).

  • In a separate tube, dissolve this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) to create an activated linker solution. A molar excess of the linker and coupling reagents relative to the biomolecule is typically used.

  • Add the activated this compound solution to the biomolecule solution.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.

  • Purify the resulting conjugate using size-exclusion chromatography to remove unreacted linker and coupling reagents.

  • Characterize the conjugate to determine the drug-to-antibody ratio (DAR) or degree of labeling.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the bioconjugate in plasma by monitoring its integrity over time.

Materials:

  • Purified bioconjugate

  • Human or mouse plasma

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical method for conjugate characterization (e.g., ELISA, SEC-HPLC, or LC-MS)

Procedure:

  • Dilute the bioconjugate to a final concentration in pre-warmed plasma (e.g., 100 µg/mL).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), collect aliquots of the plasma-conjugate mixture.

  • Immediately freeze the collected aliquots at -80°C to halt any degradation.

  • Analyze the samples using a suitable analytical method to assess the integrity of the conjugate. For non-cleavable linkers like this compound, this often involves monitoring for aggregation or fragmentation.

  • Plot the percentage of intact conjugate remaining over time to determine its plasma stability.

Protocol 3: Cytotoxicity Assay (for ADCs)

Objective: To determine the in vitro potency of an ADC by measuring its ability to kill target cancer cells.

Materials:

  • ADC construct with this compound linker

  • Target cancer cell line (expressing the antigen of interest)

  • Control cell line (low or no antigen expression)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and an unconjugated antibody control in complete cell culture medium.

  • Remove the existing medium from the cells and add the diluted ADC or control solutions.

  • Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration.

  • Determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Mandatory Visualization

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_assay Biological Assays biomolecule Amine-containing Biomolecule conjugation Amide Bond Formation biomolecule->conjugation linker This compound activation Activation (EDC, NHS) linker->activation activation->conjugation purification Purification (SEC) conjugation->purification conjugate Purified Bioconjugate purification->conjugate stability Plasma Stability Assay conjugate->stability cytotoxicity Cytotoxicity Assay conjugate->cytotoxicity pk_study Pharmacokinetic Study conjugate->pk_study

Caption: Workflow for bioconjugate synthesis and subsequent biological evaluation.

signaling_pathway cluster_adc Antibody-Drug Conjugate (ADC) Mechanism ADC ADC (this compound linker) receptor Target Antigen on Cancer Cell ADC->receptor Binding endocytosis Internalization (Endocytosis) receptor->endocytosis lysosome Lysosomal Trafficking endocytosis->lysosome degradation Antibody Degradation lysosome->degradation payload_release Payload-Linker-AA Metabolite Release degradation->payload_release apoptosis Cell Death (Apoptosis) payload_release->apoptosis logical_relationship cluster_peg_length Impact of PEG Linker Length cluster_properties Bioconjugate Properties short Shorter PEG (e.g., PEG4) solubility Increased Solubility short->solubility Moderate pk Longer Half-life short->pk Shorter aggregation Reduced Aggregation short->aggregation Less effective medium Mid-length PEG (e.g., PEG11) medium->solubility Good medium->pk Intermediate medium->aggregation Effective long Longer PEG (e.g., PEG24) long->solubility High long->pk Longer long->aggregation Very effective stability Altered Stability

m-PEG11-Acid in Bioconjugation: A Comparative Review of Applications and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a linker molecule is a critical determinant of the success of a bioconjugate. Among the diverse array of available linkers, polyethylene glycol (PEG) derivatives have become indispensable tools for enhancing the therapeutic potential of proteins, peptides, and small molecule drugs. This guide provides a comprehensive literature review of the applications and efficacy of m-PEG11-acid, a discrete PEG linker, and compares its properties to other PEG alternatives based on available experimental data.

This compound is a heterobifunctional linker characterized by a methoxy-terminated polyethylene glycol chain of eleven ethylene glycol units and a terminal carboxylic acid. This structure imparts hydrophilicity, which can improve the solubility and stability of conjugated molecules. The terminal carboxyl group allows for covalent attachment to amine-containing molecules, such as the lysine residues of proteins or antibodies, through the formation of a stable amide bond. Its primary applications are in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where it serves as a flexible spacer between the targeting moiety and the payload.

Comparative Analysis of PEG Linker Length in ADCs

While specific quantitative data for this compound is limited in publicly available literature, extensive research on other discrete PEG linkers provides valuable insights into the expected performance of an 11-unit PEG chain. The length of the PEG linker is a crucial parameter that influences the physicochemical properties, pharmacokinetics, and ultimately, the therapeutic index of an ADC.

Table 1: Impact of PEG Linker Length on ADC Properties (Synthesized from Preclinical Studies)

PropertyShorter PEG Linkers (e.g., PEG2, PEG4)Intermediate PEG Linkers (e.g., PEG8, PEG12)Longer PEG Linkers (e.g., PEG24)
Solubility Moderate improvementSignificant improvementHigh improvement
Stability Generally highHighMay decrease with very long chains
Plasma Clearance Faster clearanceSlower clearanceSlowest clearance
Circulation Half-life ShorterLongerLongest
Tumor Accumulation LowerHigherGenerally higher
In Vitro Potency HigherMay be slightly reducedCan be reduced due to steric hindrance
In Vivo Efficacy VariableOften optimalCan be highly effective
Tolerability Lower with hydrophobic drugsImprovedGenerally improved

Note: The data presented is a synthesis of trends observed across multiple studies with different antibodies, payloads, and cancer models. The optimal PEG length is context-dependent and should be empirically determined.

Based on these trends, this compound, as an intermediate-length linker, is expected to offer a favorable balance of improved pharmacokinetics and retained biological activity. A study comparing PEGylated glucuronide-MMAE linkers found that a PEG8 side chain was the minimum length required to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a significant additional advantage in this specific context. This suggests that a PEG11 linker would likely fall within this optimal range for improving the pharmacokinetic profile of an ADC.

Experimental Protocols

The following are generalized experimental protocols for the conjugation of a payload to an antibody using a generic m-PEG-acid linker and the subsequent characterization of the resulting ADC. These protocols should be optimized for specific antibodies and payloads.

Protocol 1: Two-Step Antibody-Drug Conjugation via Amide Bond Formation

  • Activation of this compound:

    • Dissolve this compound and a molar excess of a payload containing a primary or secondary amine in a suitable anhydrous organic solvent (e.g., dimethylformamide, DMF).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to activate the carboxylic acid.

    • Allow the reaction to proceed at room temperature for several hours to form the amine-reactive NHS ester of the payload-linker conjugate.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Purify the activated payload-linker conjugate using flash chromatography or preparative high-performance liquid chromatography (HPLC).

  • Conjugation to the Antibody:

    • Prepare the antibody in a suitable buffer at a pH of 7.5-8.5 (e.g., phosphate-buffered saline, PBS).

    • Add the purified, activated payload-linker conjugate to the antibody solution. The molar ratio of the conjugate to the antibody will influence the final drug-to-antibody ratio (DAR).

    • Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-4 hours).

    • Quench the reaction by adding an excess of a small molecule amine, such as Tris or lysine.

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated payload-linker and other impurities.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using hydrophobic interaction chromatography (HIC)-HPLC or LC-MS analysis of the intact or deglycosylated ADC.

    • Purity and Aggregation: Assess the purity and presence of aggregates using SEC-HPLC.

    • Antigen Binding: Evaluate the binding affinity of the ADC to its target antigen using an enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).

Visualizing Experimental Workflows and Pathways

To better illustrate the processes involved in ADC development and function, the following diagrams are provided.

ADC_Synthesis_Workflow cluster_linker_activation Linker-Payload Activation cluster_conjugation Conjugation and Purification This compound This compound EDC_NHS EDC/NHS This compound->EDC_NHS Payload-NH2 Payload-NH2 Payload-NH2->EDC_NHS Activated_Linker_Payload Activated Linker-Payload (NHS Ester) EDC_NHS->Activated_Linker_Payload Conjugation Conjugation (pH 7.5-8.5) Activated_Linker_Payload->Conjugation Antibody Antibody Antibody->Conjugation Purification Purification (SEC/Protein A) Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: Workflow for the synthesis of an antibody-drug conjugate using this compound.

ADC_Mechanism_of_Action ADC_in_Circulation 1. ADC in Circulation Tumor_Cell 2. Binding to Tumor Cell Antigen ADC_in_Circulation->Tumor_Cell Internalization 3. Internalization (Endocytosis) Tumor_Cell->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Drug_Release 5. Payload Release/ Antibody Degradation Lysosome->Drug_Release Cell_Death 6. Cytotoxicity & Apoptosis Drug_Release->Cell_Death

Caption: General mechanism of action for an antibody-drug conjugate.

Safety Operating Guide

Proper Disposal of m-PEG11-acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling m-PEG11-acid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, aligning with general laboratory chemical waste protocols.

Immediate Safety and Handling Precautions:

  • Eye Protection: Chemical safety goggles are essential to protect from potential splashes.

  • Hand Protection: Wear common chemical-resistant gloves.

  • Respiratory Protection: Avoid inhalation of any vapors or dust by working in a well-ventilated area, preferably a fume hood[1].

In the event of exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration[1].

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water[1].

  • Eye Contact: Flush the eyes with water as a precautionary measure[1].

  • Ingestion: Rinse the mouth with water and do not give anything by mouth to an unconscious person.

Step-by-Step Disposal Procedure:

The proper disposal of this compound, a carboxylic acid derivative of polyethylene glycol, should follow established protocols for chemical waste management. The primary method involves neutralization of its acidic functional group prior to disposal.

1. Identification and Segregation:

  • Clearly label all waste containers with "this compound waste" and include any solvents used.

  • Segregate the this compound waste from other chemical waste streams, particularly from bases and oxidizers, to prevent inadvertent reactions. Halogenated and non-halogenated solvent wastes should also be kept separate.

2. Neutralization of Acidic Waste:

  • For aqueous solutions of this compound, neutralization is a key step. This should be performed in a designated and well-ventilated area, such as a fume hood, while wearing appropriate PPE.

  • Slowly add a suitable base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the this compound waste while stirring.

  • Monitor the pH of the solution using pH indicator strips or a calibrated pH meter. The target pH for neutralized waste is typically between 5.5 and 9.5.

  • The neutralization process can generate heat, so it is advisable to cool the container in an ice bath if necessary.

3. Final Disposal:

  • Once neutralized, the aqueous solution may be eligible for drain disposal, provided it does not contain any other hazardous components such as heavy metals or regulated organic solvents. It is crucial to flush the drain with a large amount of water (at least 20 parts water to the neutralized solution).

  • If the this compound is mixed with solvents or other chemicals, the resulting waste mixture should be collected in a properly labeled, leak-proof container. The container should not be filled to more than 75% capacity to allow for vapor expansion.

  • This chemical waste container should then be disposed of through your institution's hazardous waste management program. Contact your institution's Environmental Health and Safety (EHS) office for specific pickup and disposal procedures.

Quantitative Data Summary:

ParameterRecommended Value/Procedure
Neutralized pH Range 5.5 - 9.5
Waste Container Fill Do not exceed 75% of the container's capacity.
Water Flush Ratio Follow drain disposal of neutralized aqueous solutions with at least 20 parts water.
Storage Store in a cool, dry, well-ventilated area away from incompatible materials. This compound itself is typically stored at -20°C.

Disposal Decision Workflow:

G cluster_prep Preparation cluster_assessment Waste Assessment cluster_treatment Treatment & Disposal A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste purely aqueous this compound? B->C D Neutralize with a suitable base to pH 5.5 - 9.5 C->D Yes F Collect in a labeled, sealed hazardous waste container C->F No (contains solvents or other hazards) E Dispose down the drain with >20 parts water D->E G Arrange for pickup by Institutional EHS F->G

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling m-PEG11-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with m-PEG11-acid. The following information is critical for ensuring laboratory safety and proper handling of this chemical.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C24H48O13[1][2]
Molecular Weight 544.6 g/mol [1][2]
CAS Number 2280998-74-3[1]
Purity >95% - 98%
Physical Form Colorless oil
Storage Conditions -20°C for long-term storage. Can be shipped at ambient temperature.
Solubility Soluble in DCM, THF, DMF, and DMSO. The hydrophilic PEG spacer increases solubility in aqueous media.

Personal Protective Equipment (PPE)

When handling this compound, which is a carboxylic acid, appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE CategoryItemSpecifications and Guidelines
Hand Protection Chemically resistant glovesDisposable nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.
Eye and Face Protection Safety goggles or glassesChemical splash goggles that meet ANSI Z.87.1 standards should be worn. A face shield may be required for procedures with a high risk of splashing.
Body Protection Laboratory coatA full-length, long-sleeved lab coat should be worn and kept buttoned. For handling hazardous drugs, a disposable gown made of polyethylene-coated polypropylene is recommended.
Footwear Closed-toe shoesShoes must cover the entire foot; sandals or open-toed shoes are not permitted in the laboratory.
Respiratory Protection Not generally requiredWork in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Precaution:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling open containers.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Keep the work area clean and free of clutter.

2. Handling the Compound:

  • Allow the container of this compound to reach room temperature before opening to avoid moisture condensation.

  • Use only the amount of the chemical needed for the procedure. Do not return excess material to the original container.

  • Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Keep hands away from the face, eyes, and mouth while working with the chemical.

3. Post-Handling:

  • Securely close the container after use and store it at the recommended temperature of -20°C.

  • Thoroughly clean the work area and any equipment used.

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure a safe laboratory environment.

  • Chemical Waste:

    • Dispose of this compound waste in a designated and clearly labeled chemical waste container. Do not pour it down the sink.

    • As a carboxylic acid, it may be possible to neutralize small quantities of the waste. This should be done by slowly adding a weak base, such as sodium bicarbonate, while stirring in a fume hood. The pH should be checked to ensure it is neutral (pH 7) before disposal according to institutional guidelines.

    • For larger quantities, consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

  • Container Disposal:

    • Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.

    • Once cleaned, the empty container can be disposed of according to local regulations.

  • Contaminated Materials:

    • Any materials contaminated with this compound, such as gloves, wipes, or pipette tips, should be placed in a sealed bag and disposed of as chemical waste.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe handling Chemical Handling (In Fume Hood) ppe->handling storage Secure Storage (-20°C) handling->storage waste Waste Disposal handling->waste cleanup Work Area Cleanup storage->cleanup decon Decontaminate PPE & Remove cleanup->decon waste->cleanup wash Wash Hands decon->wash

Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to final safety measures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.